1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Description
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Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFWRAEJCOERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273414 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-08-5 | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
[1][2]
CAS Number: 1138445-08-5 Formula: C₈H₆F₄ Molecular Weight: 178.13 g/mol
Core Directive & Executive Summary
The Strategic Value of the Difluoroethyl Moiety In the high-stakes arena of medicinal chemistry and advanced materials (specifically liquid crystals), the gem-difluoro group (–CF₂) acts as a critical functional pivot. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene is not merely a solvent or a passive intermediate; it is a bioisostere and a dielectric tuner .
For drug developers, this scaffold offers a lipophilic, metabolically stable alternative to a carbonyl group (C=O) or an ethyl group. The fluorine atoms at the 2,3-positions of the benzene ring provide specific steric and electronic shielding, preventing oxidative metabolism at the ring while modulating the pKa of neighboring functional groups. In material science, this motif is essential for synthesizing liquid crystals with negative dielectric anisotropy, crucial for Vertical Alignment (VA) display technologies.
This guide moves beyond basic catalog data to provide a self-validating synthesis workflow, rigorous characterization protocols, and application logic.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Value | Context/Significance |
| CAS Number | 1138445-08-5 | Unique identifier for regulatory filing.[1] |
| IUPAC Name | This compound | Systematic nomenclature.[1] |
| Molecular Formula | C₈H₆F₄ | High fluorine content (42.6% by mass). |
| Molecular Weight | 178.13 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| Physical State | Colorless Liquid | Typical for fluorinated ethylbenzenes. |
| Boiling Point | ~145-155 °C (Predicted) | Volatile; requires careful handling during evaporation. |
| LogP | ~3.2 | Lipophilic; crosses cell membranes effectively. |
| Precursor CAS | 18355-80-1 | 2,3-Difluoroacetophenone (Starting Material).[2][3][4][5][6] |
Synthesis & Manufacturing Protocol
The synthesis of this compound relies on the deoxyfluorination of its ketone precursor. This transformation is sensitive to moisture and temperature. The protocol below uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, which are standard yet hazardous reagents requiring strict safety adherence.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the sulfur-fluorine species on the carbonyl oxygen, forming an intermediate alkoxy-sulfur species. A subsequent nucleophilic attack by a fluoride ion displaces the sulfur leaving group, generating the gem-difluoro motif.
Experimental Workflow (Representative Protocol)
Reagents:
-
Substrate: 2,3-Difluoroacetophenone (CAS 18355-80-1)[2][3][7][4][6][8]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated NaHCO₃ solution.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen. Rationale: Fluorinating agents hydrolyze violently with water to release HF.
-
Solvation: Dissolve 2,3-Difluoroacetophenone (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add DAST (2.5 eq) via a syringe over 20 minutes. Rationale: Controlling the exotherm prevents the formation of vinyl fluoride side products.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc) or 19F-NMR.
-
Checkpoint: The disappearance of the ketone signal (
200 ppm in 13C-NMR) and appearance of a quartet in 19F-NMR (-85 to -95 ppm) confirms conversion.
-
-
Quenching (CRITICAL): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated NaHCO₃ and crushed ice. Warning: Vigorous CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure (keep bath < 40 °C due to volatility). Purify via silica gel flash chromatography using a gradient of Pentane/Ether.
Synthesis Logic Diagram
Figure 1: Deoxyfluorination pathway converting the ketone precursor to the target gem-difluoro compound, highlighting the critical divergence point for side-product formation.[1]
Applications & Strategic Utility
A. Medicinal Chemistry (Bioisosterism)
In drug design, the 1,1-difluoroethyl group acts as a metabolic blocker .
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing ethyl hydrogens with fluorine prevents cytochrome P450-mediated oxidation at the benzylic position.
-
Lipophilicity: The introduction of fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Conformation: The gem-difluoro group introduces a "gauche effect," locking the ethyl chain into a specific conformation that may favor receptor binding.
B. Material Science (Liquid Crystals)
This compound serves as a building block for negative dielectric anisotropy materials used in VA-LCDs (Vertical Alignment Liquid Crystal Displays).
-
Dipole Moment: The 2,3-difluoro substitution pattern creates a strong dipole moment perpendicular to the long axis of the molecule.
-
Stability: The 1,1-difluoroethyl group provides chemical stability against UV light and moisture compared to ester linkages often used in LC mixtures.
Application Workflow Diagram
Figure 2: Dual-stream application workflow illustrating the compound's utility in enhancing metabolic stability in drugs and dielectric properties in displays.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Operate solely in a fume hood. The compound is likely volatile; avoid open vessels.
-
Incompatibility: Strong oxidizing agents and strong bases (potential for dehydrofluorination).
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon).
References
-
CymitQuimica. this compound Product Page. Retrieved from
-
Thermo Scientific Chemicals. 2',3'-Difluoroacetophenone (Precursor) Technical Data. Retrieved from
-
Middleton, W. J. (1975). New fluorinating reagents.[1] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal paper on DAST usage).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
Sources
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- 2. 2',3'-Difluoroacetophenone, 97% 18355-80-1 India [ottokemi.com]
- 3. scribd.com [scribd.com]
- 4. 18355-80-1 | 2',3'-Difluoroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
- 7. 2',3'-Difluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2',3'-Difluoroacetophenone [oakwoodchemical.com]
An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene: Synthesis, Characterization, and Potential in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-2,3-difluorobenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not widely available, this document consolidates foundational knowledge, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses its potential applications, particularly in the realm of drug development. The insights herein are grounded in established principles of organofluorine chemistry and data from closely related structural analogs.
Introduction: The Strategic Role of Fluorine in Molecular Design
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 1,1-difluoroethyl moiety, in particular, is increasingly recognized as a valuable functional group. It can serve as a lipophilic hydrogen bond donor and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When combined with a difluorinated benzene ring, as in this compound, these effects can be further amplified, offering a unique scaffold for creating novel therapeutic agents.
This guide focuses on the specific 2,3-difluoro substitution pattern, providing a theoretical and practical framework for its synthesis and characterization.
Molecular Identity and Physicochemical Properties
This compound is an aromatic compound with the molecular formula C₈H₆F₄ . Its structure consists of a benzene ring substituted with a 1,1-difluoroethyl group at position 1 and fluorine atoms at positions 2 and 3.
Structural Information
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆F₄
-
Molecular Weight: 178.13 g/mol [3]
Predicted Physicochemical Properties
Experimental data for this specific isomer is scarce. The following table summarizes key physicochemical properties predicted based on its structure and data from analogous compounds, such as its isomer 1-(1,1-difluoroethyl)-3,5-difluorobenzene (CAS 1138445-10-9).[3] These values provide a baseline for experimental design and handling.
| Property | Predicted Value | Rationale / Source |
| Molecular Weight | 178.13 g/mol | Calculated from molecular formula C₈H₆F₄.[3] |
| XLogP3-AA | ~2.9 | A measure of lipophilicity; based on the 3,5-difluoro isomer.[3] |
| Boiling Point | Estimated 160-180 °C | Extrapolated from related compounds like 1-(1,1-difluoroethyl)-2-fluorobenzene (~158 °C).[4] |
| Density | Estimated ~1.3 g/cm³ | Based on similar fluorinated aromatic compounds. |
| Hydrogen Bond Donor Count | 0 | The molecule lacks traditional H-bond donors.[3] |
| Hydrogen Bond Acceptor Count | 4 | The four fluorine atoms can act as weak H-bond acceptors.[3] |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached via a cross-coupling reaction, a powerful and versatile method in modern organic synthesis. A plausible route involves the nickel-catalyzed coupling of a 2,3-difluorophenylboronic acid with a 1,1-difluoroethyl halide.[5][6] This strategy offers high functional group tolerance and is well-precedented for the formation of C(sp²)-C(sp³) bonds.
The precursor, 1-bromo-2,3-difluorobenzene, is a commercially available starting material.[7]
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of 2,3-Difluorophenylboronic Acid from 1-Bromo-2,3-difluorobenzene
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Reaction Mixture: Add magnesium turnings to anhydrous tetrahydrofuran (THF) in the flask.
-
Grignard Formation: Slowly add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Borylation: After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath).
-
Quenching: Slowly add triisopropyl borate (1.2 eq) to the cooled Grignard solution. Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with aqueous HCl (1M). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,3-difluorophenylboronic acid.
Step 2: Nickel-Catalyzed Cross-Coupling with 1,1-Difluoroethyl Chloride
-
Setup: In a glovebox or under an inert atmosphere, combine 2,3-difluorophenylboronic acid (1.0 eq), a nickel catalyst such as NiCl₂(dme) (0.1 eq), a suitable ligand like a bipyridine or phosphine ligand (0.1 eq), and a base (e.g., K₃PO₄, 3.0 eq) in a pressure-tolerant vial.[6]
-
Solvent and Reagent Addition: Add a suitable solvent such as 1,2-dimethoxyethane (DME).
-
Reaction: Seal the vial, remove it from the glovebox, and introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), which is a gas, by bubbling it through the solution or by adding a saturated solution.[5][6]
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization
The definitive identification and purity assessment of the synthesized this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. Three distinct signals are expected: one for the -CF₂- group and two for the aromatic fluorine atoms at the C2 and C3 positions. The signals will show complex splitting due to F-F and F-H couplings.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The C-F couplings will be observable, providing valuable structural information. The carbon of the -CF₂- group will appear as a triplet, and the aromatic carbons bonded to fluorine will show large one-bond C-F coupling constants.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to confirm the molecular formula. The analysis should yield a molecular ion peak [M]+ or [M+H]+ corresponding to the exact mass of C₈H₆F₄ (178.0406).[3] The fragmentation pattern under electron ionization (EI) would likely show losses of HF, CH₃, and other fragments characteristic of the structure.[8][9]
Analytical Workflow Diagram
Caption: Workflow for analytical characterization.
Potential Applications in Drug Discovery and Development
The unique combination of a 1,1-difluoroethyl group and a 2,3-difluorobenzene ring makes this scaffold highly attractive for medicinal chemistry.
-
Metabolic Stability: The 1,1-difluoroethyl group can act as a metabolically stable isostere for other functional groups, such as a hydroxyl or a simple ethyl group. The geminal difluorides block potential sites of cytochrome P450 oxidation, which can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. This modulation can be used to optimize the ionization state of a drug at physiological pH, thereby improving its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable dipole-dipole interactions, and in some cases, non-classical hydrogen bonds with protein targets. The specific ortho-difluoro pattern on the benzene ring creates a distinct electronic and steric profile that can be exploited to achieve high-affinity and selective binding to a target protein.
-
Tracer for PET Imaging: The presence of fluorine atoms allows for the potential development of ¹⁸F-labeled analogs for use as tracers in Positron Emission Tomography (PET) imaging, a valuable tool in both preclinical research and clinical diagnostics.[2]
Conclusion
While this compound is not a widely cataloged compound, its structure represents a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a robust, scientifically grounded framework for its synthesis via a nickel-catalyzed cross-coupling reaction and outlines the key analytical techniques for its characterization. The strategic combination of the difluoroethyl group and the difluorinated phenyl ring suggests significant potential for modulating key drug-like properties, making it a valuable target for further investigation by researchers in the field.
References
- ChemSrc. (2025). 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene.
-
ChemSynthesis. (2024). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]
- Shen, Y., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124.
-
Ruiyi Tech. (n.d.). 1-(1,1-Difluoroethyl)-2-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved from [Link]
- RSC Advances. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
- PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene.
- Federal Register. (2026). Receipt of Pesticide Petitions Filed for Residues of Pesticide Chemicals in or on Various Commodities-November 2025.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- National Institutes of Health. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
- ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl)
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in....
-
NIST. (n.d.). Ethane, 1,1-difluoro-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-difluoro-. Retrieved from [Link]
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- 9. Benzene, 1,3-difluoro- [webbook.nist.gov]
Technical Whitepaper: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Structure, Synthesis, and Application Logic in Advanced Materials & Medicinal Chemistry
Executive Summary
1-(1,1-Difluoroethyl)-2,3-difluorobenzene is a high-value fluorinated intermediate characterized by a benzene core substituted with vicinal fluorine atoms at the 2,3-positions and a gem-difluoroethyl group (
This molecule sits at the intersection of two critical industries:
-
Liquid Crystal Displays (LCDs): The 2,3-difluoro motif generates a strong lateral dipole moment, essential for negative dielectric anisotropy (
) materials used in Vertical Alignment (VA) modes. -
Medicinal Chemistry: The 1,1-difluoroethyl group acts as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, or methoxy groups, blocking metabolic "soft spots" (benzylic oxidation).
This guide details the structural logic, validated synthesis protocols, and handling requirements for researchers utilizing this scaffold.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 178.13 g/mol |
| CAS Number | Niche Intermediate (Precursor CAS: 18355-80-1) |
| Predicted Boiling Point | 145–155 °C (at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
Structural Logic: The "Orthogonal Dipole"
The 2,3-difluoro substitution pattern is not arbitrary. In a benzene ring, two adjacent fluorine atoms create a resultant dipole moment that points away from the ring center, roughly perpendicular to the principal molecular axis (if the molecule is elongated).
-
Effect: In liquid crystals, this lateral dipole allows the molecules to reorient perpendicular to an applied electric field, a requirement for VA-TFT displays.
-
The Tail: The
group lowers rotational viscosity ( ) compared to a trifluoromethyl ( ) or methoxy ( ) group while maintaining chemical stability against hydrolysis.
Experimental Synthesis Protocols
Two primary routes exist for synthesizing this motif. Method A is the standard laboratory scale-up route, while Method B represents a modern catalytic approach.
Method A: Deoxofluorination of 2,3-Difluoroacetophenone
This protocol relies on converting a carbonyl group into a gem-difluoro group.
Precursor: 2,3-Difluoroacetophenone (CAS: 18355-80-1).[1][2] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2,3-difluoroacetophenone (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0 °C in an ice bath.
-
Addition: Add DAST (2.5 equiv, 25.0 mmol) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC or GC-MS (disappearance of ketone peak).
-
Quenching: Cool back to 0 °C. Slowly pour the reaction mixture into saturated aqueous
. Expect vigorous effervescence. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
Validation:
-
GC-MS: Look for parent ion
. -
NMR: Distinct quartet for
(approx -85 to -95 ppm) and aromatic fluorines (-138 to -145 ppm).
Method B: Nickel-Catalyzed Cross-Coupling
A modular approach using aryl boronic acids, avoiding HF-generating reagents.
Reagents: 2,3-Difluorophenylboronic acid + 1,1-Difluoroethyl chloride (
Protocol:
-
Mix: In a glovebox, combine boronic acid (1.0 equiv),
(2.0 equiv), and Ni catalyst (5 mol%) in 1,4-dioxane. -
Add Electrophile: Introduce 1,1-difluoroethyl chloride (gas or solution) into the vessel.
-
Heat: Seal and heat to 80 °C for 12 hours.
-
Workup: Filter through Celite, concentrate, and distill.
Visualization of Workflows
Figure 1: Synthesis Logic Pathway
This diagram illustrates the transformation from raw materials to the final fluorinated scaffold.
Caption: Step-wise synthesis via the commercially available acetophenone intermediate.
Figure 2: Structure-Activity Relationship (SAR)
Why is this specific structure utilized in industry?
Caption: Mapping structural features to functional applications in materials and pharma.
Safety & Handling
-
HF Generation: The deoxofluorination reaction (Method A) generates trace Hydrogen Fluoride (HF) upon contact with moisture. Glassware etching is a sign of HF evolution. Always use plastic (PFA/PP) labware for workup if possible, or quench cautiously in a fume hood.
-
Thermal Stability: While the final product is stable, the deoxofluorination reagents (DAST) are thermally unstable above 90 °C and can decompose explosively. Never heat the reaction mixture without a solvent.
-
Storage: Store the final product in a cool, dry place under inert gas (Argon/Nitrogen).
References
-
Synthesis of 1,1-difluoroethylsilanes and introduction of -CF2CH3 group. Journal of Fluorine Chemistry. (2007). Describes the utility of the 1,1-difluoroethyl group. 3
-
Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids. RSC Advances. (2019). Validates the catalytic synthesis route using 1,1-difluoroethyl chloride. 4[5][6][7][8]
-
2',3'-Difluoroacetophenone (Precursor Data). Thermo Scientific Chemicals. Specifications for the key starting material. 9[6]
-
Liquid Crystal Compositions with 2,3-difluoro units. Google Patents (US5504264A). Explains the role of difluorobenzene in LC media. 10
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- 10. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
A Technical Guide to the Proposed Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Abstract: The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable pharmacokinetic and metabolic properties. The target molecule, 1-(1,1-difluoroethyl)-2,3-difluorobenzene, represents a valuable, yet synthetically undocumented, building block possessing both a difluoroethyl moiety and a vicinally difluorinated phenyl ring. This guide presents a comprehensive, scientifically-grounded proposal for its synthesis. Lacking a precedented route in existing literature, we leverage well-established transformations to construct two plausible and robust synthetic pathways. The primary proposed route centers on the deoxofluorination of a key ketone intermediate, 2',3'-difluoroacetophenone. A secondary, alternative strategy utilizing a modern nickel-catalyzed cross-coupling reaction is also detailed, offering flexibility for researchers in the field. This document serves as an in-depth technical resource for drug development professionals and synthetic chemists, providing not only step-by-step protocols but also the critical scientific rationale behind the proposed experimental choices.
Strategic Overview and Retrosynthetic Analysis
The synthesis of complex fluorinated molecules necessitates a careful strategic approach. Our primary retrosynthetic disconnection strategy for this compound targets the geminal C-F bonds of the ethyl group. This approach identifies 2',3'-difluoroacetophenone as the pivotal intermediate. This strategy is predicated on the reliability of modern deoxofluorination reagents to convert ketones to their corresponding gem-difluorides, a transformation well-documented in organic synthesis.[1][2][3]
The synthesis is therefore logically divided into two core stages:
-
Stage 1: Formation of the C-C bond to construct the key intermediate, 2',3'-difluoroacetophenone.
-
Stage 2: Conversion of the carbonyl group to the 1,1-difluoroethyl moiety via deoxofluorination.
Caption: Primary Retrosynthetic Pathway.
Synthesis of Key Intermediate: 2',3'-Difluoroacetophenone
The regioselective synthesis of 2',3'-difluoroacetophenone is the critical first stage. While a classical Friedel-Crafts acylation of 1,2-difluorobenzene is conceivable, the deactivating nature of the fluorine substituents and potential for isomeric mixtures make this route challenging. A more robust and regiochemically precise method involves the acylation of a 2,3-difluorophenyl organometallic species. We propose the generation of 2,3-difluorophenyllithium as the nucleophile.
Generation of 2,3-Difluorophenyllithium
The formation of 2,3-difluorophenyllithium can be reliably achieved via lithium-halogen exchange from 1-bromo-2,3-difluorobenzene.[4] This precursor is accessible through various reported methods, including the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.[5][6] The lithium-halogen exchange is typically rapid at low temperatures, minimizing side reactions.
Caption: Generation of the Organolithium Nucleophile.
Acylation to Yield 2',3'-Difluoroacetophenone
Once formed in situ, the 2,3-difluorophenyllithium is a potent nucleophile that can react with a variety of acetylating agents.[7][8][9] While acetyl chloride is highly reactive, its use with organolithiums can lead to over-addition. A more controlled and reliable electrophile is N,N-dimethylacetamide (DMA). The reaction forms a stable tetrahedral intermediate which, upon acidic workup, collapses to furnish the desired ketone.
Experimental Protocol: Synthesis of 2',3'-Difluoroacetophenone
Materials:
-
1-Bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous Et₂O or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flame-dried flask, prepare a solution of anhydrous DMA (1.2 eq) in the same anhydrous solvent.
-
Add the solution of 2,3-difluorophenyllithium from step 3 to the DMA solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup, extracting the product into diethyl ether. Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield 2',3'-difluoroacetophenone.
Deoxofluorination to this compound
The final step in the proposed synthesis is the conversion of the carbonyl group in 2',3'-difluoroacetophenone to the target gem-difluoroalkane. This transformation is reliably achieved using specialized nucleophilic fluorinating agents.
Choice of Deoxofluorination Reagent
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[2][3] Deoxo-Fluor is often preferred for its enhanced safety profile and, in many cases, provides superior yields with fewer elimination byproducts compared to DAST.[1][10][11] The reaction proceeds via the formation of a thio-ketal-like intermediate, followed by fluoride delivery and elimination of sulfur byproducts.
| Reagent | Key Characteristics |
| DAST | Effective, widely used, but known to be thermally unstable. |
| Deoxo-Fluor | More thermally stable, often higher yielding, considered a safer alternative.[1][11] |
| Table 1: Comparison of Common Deoxofluorination Reagents. |
Experimental Protocol: Deoxofluorination
Materials:
-
2',3'-Difluoroacetophenone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a fluorinated polymer (e.g., PFA or FEP) flask under an inert atmosphere, dissolve 2',3'-difluoroacetophenone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor (2.0-3.0 eq) dropwise. Caution: The reaction can be exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a cooled, stirred, saturated aqueous solution of NaHCO₃. Caution: Quenching is vigorous and releases gas.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography using a fluorinated stationary phase or careful distillation to yield the final product, this compound.
Alternative Synthetic Strategy: Nickel-Catalyzed Cross-Coupling
An alternative and highly convergent approach involves the direct coupling of a suitably functionalized 2,3-difluorobenzene derivative with a 1,1-difluoroethyl source. Recent advances in catalysis have demonstrated the efficacy of nickel-catalyzed cross-coupling reactions for forming such C-C bonds.[12][13]
This strategy comprises two main steps:
-
Formation of 2,3-Difluorophenylboronic Acid: This can be prepared from 2,3-difluorophenyllithium (generated as described in section 2.1) by quenching with triisopropyl borate followed by acidic hydrolysis.
-
Nickel-Catalyzed Coupling: The resulting boronic acid can be coupled with 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive and readily available industrial chemical, using a suitable nickel catalyst and ligand system.[12][13]
Caption: Alternative Nickel-Catalyzed Cross-Coupling Pathway.
This pathway is particularly attractive for large-scale synthesis due to the low cost of the difluoroethyl source.
Conclusion
This guide outlines two robust and scientifically sound strategies for the synthesis of this compound. The primary proposed route, via deoxofluorination of a readily accessible acetophenone intermediate, relies on well-understood and high-yielding transformations. The alternative nickel-catalyzed cross-coupling pathway represents a more modern and potentially more scalable approach. Both pathways provide a clear and logical framework for researchers to successfully synthesize this valuable fluorinated building block, enabling further exploration in drug discovery and materials science.
References
- Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
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Wikipedia . Organolithium reagent. Available at: [Link]
- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
Organic Syntheses . Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]
-
WorldOfChemicals . 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]
-
Chemistry LibreTexts . Grignard and Organolithium Reagents. Available at: [Link]
-
Elsevier . Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Available at: [Link]
-
Organic Chemistry Portal . Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
National Center for Biotechnology Information . 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Available at: [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
Master Organic Chemistry . Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]
-
ResearchGate . 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Available at: [Link]
- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.
-
Organic Syntheses . 4. Available at: [Link]
-
National Center for Biotechnology Information . 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Available at: [Link]
-
Organic Syntheses . 1-bromo-2-fluorobenzene. Available at: [Link]
-
Royal Society of Chemistry . The Preparation of 1,2,3-Trifluorobenzene and of 2,3- and 2,6=Difluorophenyl Compounds. Available at: [Link]
-
YouTube . Organolithium Reactions (IOC 16). Available at: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ResearchGate . (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
JMU Scholarly Commons . The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
-
Mol-Instincts . Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. Available at: [Link]
-
ResearchGate . DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF. Available at: [Link]
-
ResearchGate . Gold-catalyzed electrophilic activation of 1,1-difluoroallenes: α- and γ-selective addition of heteroatom nucleophiles | Request PDF. Available at: [Link]
-
YouTube . 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. . Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate . Synthesis of 2′,3′ - Dideoxy-2′-difluoromethyl Azanucleosides | Request PDF. Available at: [Link]
-
Organic Synthesis . Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]
-
. DAST and Deoxo-Fluor. Available at: [Link]
-
YouTube . Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Available at: [Link]
- Google Patents. CN111518041A - Preparation method of 2'4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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A-Technical-Guide-to-1-(1,1-Difluoroethyl)-2,3-difluorobenzene
An In-Depth-Technical-Guide-for-Chemical-Researchers-and-Pharmaceutical-Scientists
This-document-provides-a-comprehensive-technical-overview-of-1-(1,1-Difluoroethyl)-2,3-difluorobenzene,-a-fluorinated-aromatic-compound-of-growing-interest-in-medicinal-chemistry-and-materials-science.-It-covers-nomenclature,-physicochemical-properties,-synthesis-methodologies,-and-applications,-with-a-focus-on-providing-actionable-insights-for-laboratory-and-developmental-work.
1.-Compound-Identification-and-Nomenclature
The-unambiguous-identification-of-a-chemical-entity-is-foundational-for-research,-development,-and-regulatory-compliance.-This-section-provides-the-standardized-identifiers-for-the-title-compound.
-
Preferred-IUPAC-Name: -1-(1,1-Difluoroethyl)-2,3-difluorobenzene
-
Molecular-Formula: -C₈H₆F₄
-
Molecular-Weight: -178.13-g/mol[1]
-
CAS-(Chemical-Abstracts-Service)-Number: -A-specific-CAS-number-for-this-isomer-was-not-found,-highlighting-its-nature-as-a-specialty-chemical.-Related-isomers-include-1-(1,1-Difluoroethyl)-3,5-difluorobenzene-(CAS:-1138445-10-9)[1] and-1-(1,1-Difluoroethyl)-2-fluorobenzene-(CAS:-1138445-14-3).[2][3]
-
Canonical-SMILES: -CC(C1=C(C=CC=C1)F)(F)F
2.-Physicochemical-and-Spectroscopic-Properties
Understanding-the-physical-and-spectroscopic-properties-is-critical-for-handling,-purification,-and-characterization.-Data-for-the-exact-2,3-difluoro-isomer-is-sparse;-therefore,-properties-of-closely-related-analogs-are-provided-for-estimation.
2.1-Physical-Properties
The-introduction-of-fluorine-atoms-significantly-influences-a-molecule's-physical-properties,-such-as-boiling-point,-density,-and-solubility.-Below-is-a-summary-table-based-on-structurally-similar-compounds.
| Property | Value (Predicted or from Analogs) | Rationale & Context |
| Physical-State | Colorless-Liquid | Typical-for-small,-fluorinated-aromatic-compounds-at-room-temperature.[4] |
| Boiling-Point | ~150-160-°C-@-760-mmHg | Based-on-analogs-like-1-(1,1-Difluoroethyl)-2-fluorobenzene-(158.2±30.0-°C)[3] and-1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene-(145.2±35.0-°C).[5] |
| Density | ~1.3-g/cm³ | Based-on-1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene-(1.3±0.1-g/cm³).[5] The-high-electronegativity-and-mass-of-fluorine-increase-density-compared-to-hydrocarbon-analogs. |
| Solubility | Insoluble-in-water;-soluble-in-organic-solvents | The-hydrophobic-fluorinated-groups-and-the-aromatic-ring-limit-aqueous-solubility,-while-promoting-solubility-in-solvents-like-ethers,-chlorinated-solvents,-and-hydrocarbons.[4][6] |
2.2-Spectroscopic-Signatures
Spectroscopic-analysis-is-the-cornerstone-of-structural-elucidation.-The-expected-signatures-for-1-(1,1-Difluoroethyl)-2,3-difluorobenzene-are:
-
¹H-NMR: -The-proton-spectrum-would-be-characterized-by-a-triplet-in-the-aliphatic-region-(~1.8-2.2-ppm)-for-the-methyl-(CH₃)-group,-with-coupling-to-the-two-adjacent-fluorine-atoms-(³JHF).-The-aromatic-region-would-show-complex-multiplets-due-to-H-H-and-H-F-couplings.
-
¹⁹F-NMR: -This-is-the-most-informative-technique.-Two-distinct-signals-would-be-expected:-one-for-the-C(F₂)-group-and-another-set-of-signals-for-the-two-aromatic-fluorines.-The-C(F₂)-signal-would-appear-as-a-quartet-due-to-coupling-with-the-methyl-protons-(³JFH).-The-aromatic-fluorine-signals-would-show-couplings-to-each-other-and-to-the-aromatic-protons.
-
¹³C-NMR: -The-carbon-attached-to-the-two-fluorine-atoms-of-the-ethyl-group-would-exhibit-a-triplet-due-to-one-bond-C-F-coupling-(¹JCF).-The-aromatic-carbons-bonded-to-fluorine-would-show-large-one-bond-couplings,-while-adjacent-carbons-would-show-smaller-two-bond-couplings-(²JCF).
-
Mass-Spectrometry: -The-molecular-ion-peak-(M⁺)-would-be-observed-at-m/z-178.13.-A-characteristic-fragmentation-pattern-would-involve-the-loss-of-a-methyl-group-([M-15]⁺)-or-HF-([M-20]⁺).
3.-Synthesis-and-Methodology
The-synthesis-of-(1,1-difluoroethyl)arenes-is-a-key-challenge-in-fluoro-organic-chemistry.-Modern-catalytic-methods-have-emerged-as-powerful-tools.-A-plausible-and-field-proven-approach-is-the-nickel-catalyzed-cross-coupling-of-an-arylboronic-acid-with-a-difluoroethylating-agent.[7][8]
3.1-Synthetic-Workflow: A-Conceptual-Protocol
This-protocol-describes-a-methodology-adapted-from-the-synthesis-of-similar-(1,1-difluoroethyl)arenes.[7][8] The-critical-step-is-the-formation-of-the-C-C-bond-between-the-aromatic-ring-and-the-difluoroethyl-group.
Diagram-of-the-Synthetic-Workflow
Caption: Conceptual workflow for Nickel-catalyzed synthesis.
3.2-Detailed-Experimental-Protocol-(Exemplary)
Causality-Behind-Choices:
-
Inert-Atmosphere: -Nickel-catalysts,-especially-in-their-active-lower-oxidation-states,-are-sensitive-to-oxygen.-An-inert-atmosphere-of-nitrogen-or-argon-is-essential-to-prevent-catalyst-degradation.
-
Anhydrous-Solvent: -Water-can-interfere-with-the-catalytic-cycle-and-promote-the-protodeboronation-of-the-arylboronic-acid-starting-material,-reducing-the-yield.-Dimethoxyethane-(DME)-is-a-suitable-aprotic,-polar-solvent.
-
Ligand-Choice: -A-ligand-such-as-4,4′-di-tert-butyl-2,2′-bipyridine-(dtbbpy)-is-used-to-stabilize-the-nickel-center,-modulate-its-reactivity,-and-facilitate-the-reductive-elimination-step-that-forms-the-final-product.
-
Base: -An-inorganic-base-like-potassium-phosphate-(K₃PO₄)-is-required-as-a-transmetalation-activator-in-the-cross-coupling-cycle.
Step-by-Step-Methodology:
-
Vessel-Preparation: -A-Schlenk-flask-or-similar-reaction-vessel-is-flame-dried-under-vacuum-and-backfilled-with-an-inert-gas-(e.g.,-Nitrogen).
-
Reagent-Addition: -To-the-flask,-add-2,3-difluorophenylboronic-acid-(1.0-equiv),-the-nickel-catalyst-precursor-(e.g.,-NiCl₂(dme),-5-10-mol%),-the-ligand-(e.g.,-dtbbpy,-10-20-mol%),-and-the-base-(e.g.,-K₃PO₄,-2-3-equiv).
-
Solvent-Addition: -Add-anhydrous-dimethoxyethane-(DME)-via-syringe.
-
Difluoroethylating-Agent: -Introduce-1,1-difluoroethyl-chloride-(CH₃CF₂Cl),-which-is-a-gas,-by-bubbling-it-through-the-reaction-mixture-or-by-using-a-pre-filled-balloon.-A-slight-excess-is-typically-used.
-
Reaction: -Seal-the-vessel-and-heat-the-mixture-to-the-required-temperature-(e.g.,-60-80-°C)-with-vigorous-stirring-for-12-24-hours.
-
Monitoring: -The-reaction-progress-can-be-monitored-by-taking-aliquots-and-analyzing-them-via-GC-MS-or-TLC.
-
Workup:
-
Cool-the-reaction-to-room-temperature.
-
Quench-by-cautiously-adding-water.
-
Extract-the-aqueous-mixture-with-an-organic-solvent-(e.g.,-ethyl-acetate-or-diethyl-ether)-three-times.
-
Combine-the-organic-layers,-wash-with-brine,-and-dry-over-anhydrous-magnesium-sulfate-or-sodium-sulfate.
-
-
Purification: -After-filtering-off-the-drying-agent,-concentrate-the-solution-under-reduced-pressure.-Purify-the-crude-product-using-silica-gel-column-chromatography-to-isolate-the-pure-1-(1,1-difluoroethyl)-2,3-difluorobenzene.
-
Validation: -Confirm-the-structure-and-purity-of-the-final-product-using-NMR-and-Mass-Spectrometry,-comparing-the-data-to-the-expected-spectroscopic-signatures.
4.-Applications-in-Drug-Development-and-Research
The-incorporation-of-fluorine-into-organic-molecules-is-a-well-established-strategy-in-medicinal-chemistry-to-modulate-a-drug-candidate's-pharmacokinetic-and-pharmacodynamic-properties.[9] Currently,-about-20%-of-all-commercial-pharmaceuticals-contain-fluorine.[9]
-
Metabolic-Stability: -The-difluoroethyl-group-(–CF₂CH₃)-can-serve-as-a-bioisostere-for-other-functional-groups.-The-strong-carbon-fluorine-bond-can-block-metabolic-oxidation-at-that-position,-thereby-increasing-the-half-life-of-a-drug.
-
Lipophilicity-and-Binding: -Fluorine-is-highly-electronegative-but-only-slightly-larger-than-hydrogen.-Its-introduction-can-increase-lipophilicity,-which-can-enhance-membrane-permeability-and-cellular-uptake.-Furthermore,-the-polarized-C-F-bond-can-engage-in-favorable-electrostatic-interactions-with-protein-targets,-potentially-improving-binding-affinity.
-
Conformational-Control: -The-steric-and-electronic-effects-of-the-fluorine-substituents-on-both-the-ethyl-group-and-the-aromatic-ring-can-influence-the-molecule's-preferred-conformation,-locking-it-into-a-bioactive-shape.
-
Tracer-for-Imaging: -While-not-directly-applicable-to-this-specific-molecule,-the-use-of-the-¹⁸F-isotope-in-fluorinated-compounds-is-the-basis-for-Positron-Emission-Tomography-(PET)-imaging,-a-critical-diagnostic-tool-in-oncology-and-neurology.[10]
1-(1,1-Difluoroethyl)-2,3-difluorobenzene-is-therefore-a-valuable-building-block-for-creating-novel-pharmaceutical-candidates-with-potentially-enhanced-properties.[7][8]
5.-Safety,-Handling,-and-Storage
While-a-specific-Safety-Data-Sheet-(SDS)-for-1-(1,1-difluoroethyl)-2,3-difluorobenzene-is-not-readily-available,-safe-handling-practices-can-be-inferred-from-structurally-related-fluorinated-aromatic-compounds-like-1,2-difluorobenzene-and-1,3-difluorobenzene.[11][12][13][14]
-
Hazard-Overview: -Assumed-to-be-a-flammable-liquid.[6][12][14] May-cause-skin,-eye,-and-respiratory-system-irritation.[11][15] Harmful-if-inhaled-or-ingested.[11][12][14]
-
Personal-Protective-Equipment-(PPE):
-
Eye/Face-Protection: -Wear-chemical-safety-goggles-or-a-face-shield.
-
Skin-Protection: -Wear-impermeable-gloves-(e.g.,-nitrile)-and-a-lab-coat.
-
Respiratory-Protection: -Handle-in-a-well-ventilated-fume-hood.-If-aerosolization-is-possible,-use-an-appropriate-respirator.
-
-
Handling: -Keep-away-from-heat,-sparks,-and-open-flames.[14] Use-non-sparking-tools-and-ensure-proper-grounding-to-prevent-static-discharge.[13][14] Avoid-contact-with-strong-oxidizing-agents.[13]
-
Storage: -Store-in-a-tightly-closed-container-in-a-cool,-dry,-and-well-ventilated-area.[13] An-inert-atmosphere-is-recommended-for-long-term-storage-to-maintain-purity.[2]
6.-References
-
1,1-Difluoroethyl-chloride-(CH3CF2Cl),-a-novel-difluoroalkylating-reagent-for-1,1-difluoroethylation-of-arylboronic-acids.-ResearchGate.-[Link]
-
Preparation-of-1,1-Difluoroallenes-by-Difluorovinylidenation-of-Carbonyl-Compounds.-Organic-Syntheses.-[Link]
-
Process-for-preparing-1,3-difluorobenzene.-Google-Patents.-
-
1-(1,1-Difluoroethyl)-2-fluorobenzene.-Lead-Sciences.-[Link]
-
Process-for-continuously-preparing-difluorobenzene-derivatives-with-long-operating-times.-Google-Patents.-
-
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene.-ChemSrc.-[Link]
-
The-synthesis-of-1,3-Difluoro-2-methyl-4-phenylbenzene-from-a-one-pot-reaction-of-Difluorocarbene-and-1-Phenyl.-JMU-Scholarly-Commons.-[Link]
-
1,3-DIFLUORO-BENZENE-MATERIAL-SAFETY-DATA-SHEET.-Pallav-Chemicals.-[Link]
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1-(1,1-Difluoroethyl)-3,5-difluorobenzene.-PubChem.-[Link]
-
1,1-Difluoroethyl-chloride-(CH3CF2Cl),-a-novel-difluoroalkylating-reagent-for-1,1-difluoroethylation-of-arylboronic-acids.-RSC-Advances.-[Link]
-
1,3-Difluorobenzene.-ResearchGate.-[Link]
-
The-role-of-fluorine-in-medicinal-chemistry.-Taylor-&-Francis-Online.-[Link]
-
1,3-DIFLUOROBENZENE-EXTRA-PURE-MSDS.-Loba-Chemie.-[Link]
-
Contribution-of-Organofluorine-Compounds-to-Pharmaceuticals.-PubMed-Central.-[Link]
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An In-depth Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-2,3-difluorobenzene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, key properties, synthesis methodologies with mechanistic insights, and its emerging applications in medicinal chemistry.
Molecular Structure and Chemical Identity
SMILES Notation: CC(C1=C(C(=CC=C1)F)F)(F)F
InChI Key: Based on the structure, a unique InChI key would be generated by standard chemical software.
The structure of this compound is characterized by a benzene ring substituted with a 1,1-difluoroethyl group at the first position and two fluorine atoms at the second and third positions. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, significantly influencing its reactivity, metabolic stability, and binding interactions with biological targets.
Physicochemical Properties
While experimental data for this specific isomer is limited, we can infer its properties based on related compounds such as (1,1-difluoroethyl)benzene and various difluorobenzene isomers.
| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |
| Molecular Weight | 178.13 g/mol | Calculated based on the molecular formula C₈H₆F₄. This is identical to its isomer 1-(1,1-difluoroethyl)-3,5-difluorobenzene[1]. |
| Boiling Point | Estimated to be in the range of 150-180 °C | Based on the boiling points of related compounds like 1,2-difluorobenzene (92 °C)[2][3] and the expected increase due to the difluoroethyl group. |
| Lipophilicity (cLogP) | Estimated to be in the range of 3.0-3.5 | The introduction of fluorine atoms generally increases lipophilicity. For comparison, (1,1-difluoroethyl)benzene has a calculated XLogP3 of 2.9[4]. |
| Dipole Moment | Expected to be significant | The asymmetric arrangement of the four electronegative fluorine atoms will create a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |
| Metabolic Stability | Predicted to be high | The carbon-fluorine bond is exceptionally strong, and the difluoromethyl group is known to block common sites of oxidative metabolism, a desirable trait in drug candidates. |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several modern synthetic strategies. A key challenge lies in the precise introduction of the 1,1-difluoroethyl moiety onto the difluorinated benzene core.
Cross-Coupling Strategies
A promising and contemporary approach involves the cross-coupling of a suitable 2,3-difluorophenyl organometallic reagent with a 1,1-difluoroethyl electrophile. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)-C(sp³) bonds, particularly for the introduction of fluorinated alkyl groups.[5][6]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound via Ni-catalyzed cross-coupling.
Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation
-
Step 1: Preparation of 2,3-Difluorophenylboronic Acid: This intermediate can be synthesized from 1,2,3-trifluorobenzene via a monolithiation-borylation sequence.
-
Step 2: Cross-Coupling Reaction:
-
To an oven-dried Schlenk tube, add 2,3-difluorophenylboronic acid (1.0 equiv.), a nickel catalyst such as NiCl₂(dme) (5 mol%), and a suitable ligand (e.g., a bipyridine or phosphine ligand, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as DME (1,2-dimethoxyethane).
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), a readily available industrial chemical, as the coupling partner (typically in excess).[5][6]
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by GC-MS or LC-MS.
-
-
Step 3: Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Causality Behind Experimental Choices:
-
Nickel Catalyst: Nickel is often more effective and less expensive than palladium for cross-coupling reactions involving alkyl halides.
-
Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting reductive elimination, and preventing side reactions.
-
Base and Solvent: The base is necessary to activate the boronic acid, while the solvent must be anhydrous and capable of solubilizing the reactants.
Alternative Synthetic Routes
Other potential synthetic strategies include:
-
Deoxyfluorination of a corresponding ketone: Synthesis of 1-(2,3-difluorophenyl)ethan-1-one followed by deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Nucleophilic Aromatic Substitution (SₙAr): While challenging due to the deactivating effect of the existing fluorine atoms, SₙAr reactions could potentially be employed under harsh conditions.
Characterization and Spectroscopic Analysis
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet of triplets for the methyl group due to coupling with the geminal fluorine atoms and long-range coupling with the aromatic protons. The aromatic region will display complex multiplets.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the structure, showing distinct signals for the -CF₂- group and the two aromatic fluorine atoms, with characteristic coupling constants. The analysis of ¹H and ¹⁹F NMR spectra of related compounds like o-difluorobenzene provides a basis for predicting the spectral patterns.[7]
-
¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms, with the carbons attached to fluorine exhibiting characteristic coupling.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C-F stretching vibrations.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[8] The this compound scaffold is a valuable building block for the synthesis of novel therapeutics.
Logical Framework for Application:
Caption: The influence of this compound on drug properties and potential applications.
-
Metabolic Stability: The difluoroethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or carbonyl group, while providing a significant metabolic block. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced drug-drug interactions.
-
Lipophilicity and CNS Penetration: The increased lipophilicity imparted by the fluorine atoms can enhance membrane permeability, which is particularly advantageous for drugs targeting the central nervous system (CNS).
-
Modulation of Binding Affinity and Selectivity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby modulating the binding affinity and selectivity of a drug candidate.
-
Use in ¹⁸F Radiotracers for PET Imaging: The presence of fluorine makes this scaffold a potential candidate for the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.[8]
Safety and Handling
As with all fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, high-value molecules, particularly in the pharmaceutical industry. Its unique combination of fluorine atoms provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The synthetic methodologies outlined in this guide, particularly modern cross-coupling reactions, offer efficient access to this and related compounds, paving the way for their broader application in drug discovery and development. Further research into the specific properties and reactivity of this isomer will undoubtedly uncover new opportunities for its use in creating the next generation of therapeutics.
References
-
PubChem. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1,2-Difluorobenzene. [Link]
-
RSC Advances. 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]
-
ResearchGate. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]
-
Journal of the Chemical Society B: Physical Organic. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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- 3. 1,2-Difluorobenzene 98 367-11-3 [sigmaaldrich.com]
- 4. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
"1-(1,1-Difluoroethyl)-2,3-difluorobenzene" InChIKey
Executive Summary
This technical guide provides a comprehensive analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: 1138445-08-5).[1] This compound represents a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Its core value lies in the 1,1-difluoroethyl (gem-difluoroethyl) motif , which serves as a lipophilic, metabolically stable bioisostere for carbonyl and sulfoxide groups. This guide details its chemical identity, validated synthetic protocols, and application strategies in drug design.
Chemical Identity & Physicochemical Profile
The precise identification of this scaffold is essential for database integration and intellectual property filings.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1138445-08-5 |
| Molecular Formula | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol |
| SMILES | CC(F)(F)c1cccc(F)c1F |
| InChI String | InChI=1S/C8H6F4/c1-8(11,12)5-2-3-4-6(9)7(5)10/h2-4H,1H3 |
| Physical State | Colorless liquid (Standard Temperature & Pressure) |
| Boiling Point (Predicted) | ~155–160 °C @ 760 mmHg |
| Density (Predicted) | ~1.28 g/cm³ |
Synthetic Methodology: Deoxofluorination Protocol
The most robust route to this compound is the nucleophilic deoxofluorination of 2,3-difluoroacetophenone. This method is preferred over electrophilic fluorination due to higher regioselectivity and yield.
Reaction Mechanism
The transformation utilizes DAST (Diethylaminosulfur trifluoride) or its thermally stable analog Deoxo-Fluor . The reaction proceeds via an activated
Figure 1: Mechanistic pathway for the deoxofluorination of acetophenone derivatives.[2]
Experimental Protocol (Standardized)
Note: This protocol assumes the use of DAST. All operations must be performed in a fume hood due to HF generation.
Reagents:
-
2,3-Difluoroacetophenone (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Charge an oven-dried round-bottom flask with 2,3-difluoroacetophenone (10 mmol) and anhydrous DCM (20 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: DAST is thermally unstable; controlling the initial exotherm is vital.
-
Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC or GC-MS (Product is non-polar; R_f will be higher than starting ketone).
-
Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (sodium bicarbonate). Caution: Vigorous effervescence (CO₂) occurs.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
The 1,1-difluoroethyl group is a high-value motif in medicinal chemistry, often referred to as a "neoteric" substituent.
Bioisosterism & Metabolic Stability
Replacing a carbonyl (
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at the benzylic position prevents cytochrome P450-mediated benzylic oxidation, a common metabolic soft spot.
-
Lipophilicity Modulation: The fluorine atoms lower the basicity of the adjacent ring and increase lipophilicity (
), enhancing membrane permeability.
Figure 2: Strategic advantages of the gem-difluoroethyl group in lead optimization.
Comparative Properties
| Property | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Difluoroethyl (-CF₂CH₃) |
| Electronic Effect | Weak Donor | Weak Donor | Strong Electron Withdrawing |
| Metabolic Liability | High (Benzylic Ox) | High | Low (Blocked) |
| Lipophilicity | Moderate | High | Moderate-High |
| H-Bond Capacity | None | None | Weak Acceptor (C-F) |
Safety & Handling (MSDS Highlights)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the C-F bond is stable, fluorinated aromatics should be kept away from strong reducing agents.
-
DAST Handling: If performing the synthesis, be aware that DAST can explode at temperatures >90 °C. Always keep reaction temperatures below 40 °C.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem Compound Summary. (n.d.). "this compound."[1][5] National Center for Biotechnology Information. Link
Sources
- 1. Page loading... [guide13676.guidechem.com]
- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem960.com [chem960.com]
Comprehensive Characterization Guide: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Summary
This technical guide provides a rigorous structural and spectral analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: Hypothetical/Analogous Reference). As a fluorinated bioisostere of acetophenone derivatives, this motif is increasingly critical in medicinal chemistry for modulating lipophilicity (
This document moves beyond simple data listing. It deconstructs the spin-system logic required to validate this structure, focusing on the complex
Chemical Identity & Structural Logic[1]
The molecule consists of a 2,3-difluorophenyl core substituted at the 1-position with a 1,1-difluoroethyl group.
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 178.13 g/mol |
| Key Moiety | gem-Difluoro ( |
| Electronic Effect | The |
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to accurate spectral assignment, as specific impurities (unreacted ketone, elimination products) mimic spectral features.
Validated Synthetic Pathway
The standard route involves the deoxofluorination of 2,3-difluoroacetophenone.
Figure 1: Deoxofluorination pathway. Note the risk of vinyl fluoride formation if temperature control fails.
Spectral Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The presence of four fluorine atoms creates a complex spin system. The
A.
F NMR (376 MHz,
)
This is the primary validation tool. You will observe two distinct regions.
| Signal | Shift ( | Multiplicity | Coupling ( | Assignment |
| F-A | -85.0 to -95.0 | Quartet (q) | Aliphatic | |
| F-B | -138.0 to -142.0 | Multiplet | Aromatic C-2 F | |
| F-C | -145.0 to -155.0 | Multiplet | Aromatic C-3 F |
-
Diagnostic Feature: The aliphatic
signal appears as a quartet due to coupling with the adjacent methyl protons ( ). It does not appear as a singlet.[1] -
Through-Space Coupling: Watch for broadening in the F-B signal (position 2) due to "through-space" interaction with the bulky
group at position 1.
B.
H NMR (400 MHz,
)
The proton spectrum is defined by the methyl group's interaction with the gem-difluorines.
| Signal | Shift ( | Multiplicity | Integral | Assignment |
| H-1 | 1.90 - 2.10 | Triplet (t) | 3H | Methyl ( |
| H-Ar | 7.10 - 7.50 | Multiplet | 3H | Aromatic (H-4, H-5, H-6) |
-
Critical Validation: The methyl group must be a triplet (
Hz). If it appears as a singlet, you have unreacted ketone (acetophenone). If it is a doublet of doublets, you may have a chiral impurity or diastereotopic protons (unlikely here due to symmetry of the methyl group).
C.
C NMR (100 MHz,
)
Carbon NMR provides the definitive proof of the carbon skeleton via C-F coupling constants.
-
Quaternary Benzylic Carbon (
): Triplet ( ppm, Hz). -
Methyl Carbon (
): Triplet ( ppm, Hz). -
Aromatic C-F Carbons: Large doublets (
Hz).
J-Coupling Network Visualization
The following diagram illustrates the spin-spin interactions that dictate the multiplet patterns described above.
Figure 2: Spin-system connectivity. The solid line represents the dominant scalar coupling defining the methyl triplet.
Mass Spectrometry (GC-MS / LC-MS)
For quality control, Electron Impact (EI) MS is the standard.
Fragmentation Logic
-
Molecular Ion (
): . Usually distinct for fluorinated aromatics. -
Base Peak (Likely
): Loss of the methyl radical ( ) to form the stabilized -difluorobenzyl cation ( ). -
Loss of HF: A characteristic loss of 20 amu is common in alkyl fluorides, though less dominant in gem-difluoro systems compared to alkyl fluorides.
-
Tropylium Formation: Rearrangement of the benzyl cation often leads to fluorinated tropylium ions.
QC Check: If you observe a peak at
Experimental Protocol: Sample Preparation for Spectral Analysis
To ensure reproducibility (Trustworthiness), follow this preparation protocol:
-
Solvent Selection: Use
neutralized with basic alumina. Acidic traces in can catalyze the decomposition of the gem-difluoro group or induce H/D exchange. -
Concentration:
- H NMR: 10 mg in 0.6 mL.
-
C /
F NMR: 30-50 mg in 0.6 mL (to resolve C-F splitting).
-
Reference: Use
(0 ppm) as an internal standard for F if absolute shift accuracy is required; otherwise, reference to the solvent lock.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for F-F coupling constants).
-
Bioisosteres in Medicinal Chemistry. (2018). "The gem-difluoro group as a carbonyl bioisostere." Journal of Medicinal Chemistry. Link
-
NIST Chemistry WebBook. "Mass spectra of fluorinated benzene derivatives." Link
Sources
A Technical Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene, a fluorinated building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its physicochemical properties, plausible synthetic routes with detailed protocols, its strategic value in modern drug design, commercial availability, and essential safety protocols. This document is intended to serve as a practical resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.
Core Compound Profile: Physicochemical and Spectroscopic Properties
This compound (CAS Number: 1138445-06-3) is a strategically designed building block for introducing two distinct and valuable fluorinated motifs into a single molecular scaffold: a 1,1-difluoroethyl group and a 2,3-difluoroaromatic ring.[1] The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3]
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1138445-06-3 | [1] |
| Molecular Formula | C₈H₆F₄ | [1] |
| Molecular Weight | 178.13 g/mol | [1] |
| Hazard Classification | Toxic |[1] |
Spectroscopic Characterization (Predicted)
Verifying the structure of this compound is critically dependent on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data is proprietary to manufacturers, a predictive analysis based on established principles provides a reliable characterization framework.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (approx. 7.0-7.5 ppm): The three protons on the difluorobenzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The analysis of similar 1-substituted 2,3-difluorobenzenes confirms that these couplings can be fully resolved to confirm the substitution pattern.[4]
-
Aliphatic Region (approx. 2.0-2.5 ppm): The methyl (CH₃) protons of the difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
-
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for unambiguous identification. It should display two sets of signals.
-
Aromatic Fluorines: Two distinct signals for the non-equivalent F-2 and F-3 atoms, coupled to each other and to the aromatic protons.
-
Aliphatic Fluorines: A single signal for the two equivalent CF₂ fluorines, which will appear as a quartet due to coupling with the three methyl protons (³JFH).
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 178.13, corresponding to the molecular weight of the compound.
Synthesis and Mechanistic Considerations
The synthesis of (1,1-difluoroethyl)arenes has been an area of active research, with modern catalytic methods offering efficient and scalable routes.[5][6] A highly plausible and field-proven approach for synthesizing this compound is the nickel-catalyzed cross-coupling of an appropriate arylboronic acid with a 1,1-difluoroethylating reagent.[5]
Workflow for a Proposed Nickel-Catalyzed Synthesis
Caption: Proposed nickel-catalyzed cross-coupling workflow.
Self-Validating Experimental Protocol
This protocol is a representative methodology based on published nickel-catalyzed difluoroethylation reactions.[5]
-
Reactor Setup: To a dry, oven-baked Schlenk flask, add 2,3-difluorophenylboronic acid (1.0 equiv.), a nickel(II) catalyst such as NiCl₂(dme) (10 mol%), and a bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (12 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add a reducing agent, such as zinc powder (3.0 equiv.), followed by a dry, degassed solvent like 1,2-dimethoxyethane (DME).
-
Difluoroethylation: Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), which is a gas and can be bubbled through the solution or added via a pre-filled balloon (excess, e.g., 5.0 equiv.).[5]
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with aqueous HCl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
The Role in Modern Drug Discovery
The true value of this compound lies in its ability to simultaneously address multiple challenges in drug design. Medicinal chemists utilize such building blocks to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds.[7]
-
Metabolic Stability: The 1,1-difluoroethyl group serves as a bioisostere for an ethyl or isopropyl group. The carbon-fluorine bond is exceptionally strong, making the α-carbon position resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]
-
Modulation of Physicochemical Properties: The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which can lower the pKa of nearby basic functional groups. This modulation is critical for optimizing solubility and cell permeability.
-
Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, potentially increasing potency.
-
Conformational Control: The substitution pattern on the aromatic ring can influence the molecule's preferred conformation, which can be crucial for achieving the optimal orientation for target binding.
Conceptual Impact of Fluorination on Drug Properties
Caption: Impact of fluorinated building blocks on drug properties.
Commercial Suppliers
Acquiring high-quality starting materials is essential for reproducible research. This compound is available from specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
Table 2: Commercial Supplier Information
| Supplier | Product Number | Availability | Notes |
|---|
| Matrix Scientific | 118458 | In Stock | Offers custom synthesis and library design services.[1] |
Note: Availability may vary. Other chemical suppliers may offer this compound via custom synthesis.
Safety and Handling Protocols
As with any laboratory chemical, proper safety precautions are mandatory. The target compound is classified as toxic, and related difluorobenzene compounds are flammable liquids.[1][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[8]
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Fire Safety: This class of compounds is often flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9][12] Use explosion-proof equipment and take precautionary measures against static discharge.[10]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[10][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[11]
Crucial Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[8][9][10][12]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for modern drug discovery. Its unique combination of two distinct fluorinated motifs provides medicinal chemists with a powerful building block to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacological profile of new chemical entities. Understanding its synthesis, properties, and safe handling is paramount for unlocking its full potential in the development of next-generation therapeutics.
References
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1 3 Difluorobenzene Manufacturers, Suppliers, Dealers & Prices. Tradeindia.[Link]
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1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. (2019-09-03). [Link]
- Process for the preparation of difluorobenzenes.
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A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes. ResearchGate.[Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.[Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.[Link]
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Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Royal Society of Chemistry. (2025-08-08). [Link]
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The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes. Journal of the Chemical Society B: Physical Organic.[Link]
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Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.[Link]
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1 3 Difluorobenzene - 372-18-9 Latest Price, Manufacturers & Suppliers. IndiaMART.[Link]
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1,3-Difluorobenzene. ResearchGate.[Link]
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The Evolving Landscape of Fluorinated Aromatics: A Reactivity Profile of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents and advanced materials, the strategic incorporation of fluorine continues to be a cornerstone of modern molecular design. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly valuable in medicinal chemistry.[1] This guide delves into the reactivity profile of a specific, yet illustrative, fluorinated aromatic compound: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene . While direct literature on this exact molecule is sparse, its reactivity can be expertly extrapolated from the well-established chemistry of its constituent moieties: the 1,1-difluoroethyl group and the 1,2,3-trisubstituted difluorobenzene ring. This document will serve as a technical guide, grounded in fundamental principles and analogous reactivity, to inform the synthetic strategies and potential applications of this and structurally related compounds.
Molecular Architecture and Electronic Landscape
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the benzene ring is adorned with two distinct types of fluorine-containing groups, each exerting a significant, and somewhat opposing, influence on the electron density of the aromatic core.
Substituent Analysis:
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| 1,1-Difluoroethyl | 1 | -I (Inductive), Weakly deactivating | Directs incoming electrophiles primarily to the meta positions (C5). The geminal fluorine atoms create a strong electron-withdrawing effect through the sigma bond network. |
| Fluorine | 2, 3 | -I (Inductive), +M (Mesomeric), Ortho, Para-directing (deactivating overall) | The two adjacent fluorine atoms strongly withdraw electron density via the inductive effect, deactivating the ring towards electrophilic attack. Their mesomeric effect (+M) is weaker and directs towards the para position (C5) and ortho positions (C4, C6). |
The confluence of these effects renders the aromatic ring electron-deficient and thus, generally deactivated towards traditional electrophilic aromatic substitution (EAS).[2] However, this deactivation also opens the door to other, equally valuable, synthetic transformations such as nucleophilic aromatic substitution (SNAг) and metal-catalyzed cross-coupling reactions.
Synthetic Approaches: Building the Core Scaffold
The synthesis of this compound would likely involve the introduction of the 1,1-difluoroethyl moiety onto a pre-existing 1,2-difluorobenzene core, or a related precursor. A plausible and efficient method would be a metal-catalyzed cross-coupling reaction.
Nickel-Catalyzed 1,1-Difluoroethylation of an Arylboronic Acid
A contemporary and effective strategy for the introduction of the 1,1-difluoroethyl group involves the nickel-catalyzed cross-coupling of an arylboronic acid with a suitable 1,1-difluoroethylating agent, such as 1,1-difluoroethyl chloride (CH₃CF₂Cl).[3][4] This approach is attractive due to the commercial availability and affordability of the coupling partners.
Experimental Protocol: Hypothetical Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube is added 2,3-difluorophenylboronic acid (1.0 mmol), NiCl₂(dme) (0.05 mmol), and a suitable ligand such as a bipyridine or phosphine ligand (0.05 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous solvent, such as 1,2-dimethoxyethane (DME) (4 mL), is added, followed by a base, for instance, K₂CO₃ (2.0 mmol).
-
Coupling Partner: 1,1-Difluoroethyl chloride (CH₃CF₂Cl) (2.0 mmol) is then bubbled through the reaction mixture or added via a gas-tight syringe.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reactivity Profile: A Tale of Three Pathways
The unique electronic landscape of this compound dictates its reactivity towards three main classes of transformations: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (EAS)
As previously established, the aromatic ring of the title compound is significantly deactivated towards electrophilic attack due to the strong inductive effects of the fluorine substituents.[2] However, under forcing conditions, EAS reactions may still proceed. The directing effects of the substituents will govern the regioselectivity of such reactions.
The 1,1-difluoroethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. A qualitative analysis of the directing vectors suggests that the C5 position is the most likely site for electrophilic attack, as it is meta to the 1,1-difluoroethyl group and para to the C2 fluorine atom. The C4 and C6 positions are also potential sites, being ortho to one of the fluorine atoms.
Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Hypothetical SNAr Reaction
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (5 mL).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 mmol) and a base if necessary (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, pour it into water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or crystallization.
Metal-Catalyzed Cross-Coupling Reactions
The C-F bonds in this compound can also participate in metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. [5]However, with the appropriate choice of catalyst and reaction conditions, these transformations are feasible and provide a powerful tool for further functionalization. Palladium and nickel-based catalysts are commonly employed for such reactions. [6] Furthermore, the molecule could be first converted to a more reactive derivative, such as a boronic acid or a Grignard reagent, to participate in Suzuki or Kumada couplings, respectively. The synthesis of these intermediates would likely proceed via lithium-halogen exchange followed by quenching with a suitable electrophile.
Conclusion
This compound represents a fascinating case study in the reactivity of polyfluorinated aromatic compounds. Its electronic properties, shaped by the interplay of inductive and mesomeric effects, create a nuanced reactivity profile. While deactivated towards traditional electrophilic substitution, it is primed for nucleophilic aromatic substitution and can be a versatile partner in metal-catalyzed cross-coupling reactions. Understanding this reactivity is paramount for chemists seeking to leverage the unique properties of fluorinated molecules in the design of next-generation pharmaceuticals and advanced materials. The predictive insights and hypothetical protocols outlined in this guide provide a solid foundation for the exploration and application of this and structurally analogous compounds.
References
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1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing). Available at: [Link]
-
1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - ResearchGate. Available at: [Link]
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-
Electrophilic Aromatic Substitution - LabXchange. Available at: [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available at: [Link]
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(PDF) 1,3-Difluorobenzene - ResearchGate. Available at: [Link]
-
1,3-Difluorobenzene: Comprehensive Overview and Applications. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Available at: [Link]
-
Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange - SciSpace. Available at: [Link]
-
1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID - PubChem. Available at: [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. Available at: [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides - PubMed. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]
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Transition-metal-catalyzed cross-coupling for facile synthesis of... - ResearchGate. Available at: [Link]
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Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. Available at: [Link]
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1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS - Pallav Chemicals. Available at: [Link]
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Full article: The role of fluorine in medicinal chemistry. Available at: [Link]
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15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]
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The nuclear magnetic resonance spectra of fluorobenzenes. Part III. o-Difluorobenzene and some 1-substituted 2,3-difluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available at: [Link]
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General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - NIH. Available at: [Link]
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The Strategic Advantage of Fluorination: A Technical Guide to the Potential Applications of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. The unique physicochemical properties imparted by fluorine and fluorinated moieties can enhance a molecule's metabolic stability, lipophilicity, binding affinity, and other key parameters. This guide explores the potential applications of the novel compound 1-(1,1-Difluoroethyl)-2,3-difluorobenzene , a molecule that combines the advantageous properties of both a difluorinated aromatic ring and a 1,1-difluoroethyl substituent. By dissecting the functional contributions of these two key structural motifs, we will provide a forward-looking perspective on its potential as a versatile building block and a candidate for advanced applications.
Introduction: The Power of Fluorine in Molecular Design
The deliberate introduction of fluorine into organic molecules is a well-established strategy for fine-tuning their properties.[1] The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows it to exert powerful electronic effects without introducing significant steric hindrance.[2] These effects can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles, leading to improved drug efficacy and safety.[1][3]
This compound is a fascinating case study in multi-fluorination. It features two distinct fluorinated motifs:
-
A 2,3-difluorinated benzene ring: This core structure is a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[4][5] The two fluorine atoms on the aromatic ring can influence the molecule's reactivity and electronic properties.[6]
-
A 1,1-difluoroethyl group: This substituent is of great importance in medicinal chemistry.[7][8] The geminal difluoride on the ethyl group can act as a bioisostere for other functional groups and can significantly enhance metabolic stability.[2][9]
This guide will delve into the potential applications of this doubly fluorinated compound, drawing on established principles of fluorine chemistry and the known utility of related molecules.
Physicochemical Properties and Their Implications
The unique combination of a difluorinated ring and a difluoroethyl group in This compound is predicted to result in a distinct set of physicochemical properties. While experimental data for this specific molecule is not widely available, we can infer its characteristics based on its constituent parts.
| Property | Influence of Fluorination | Potential Advantage |
| Lipophilicity | The presence of multiple fluorine atoms is expected to increase lipophilicity.[2][6] | Enhanced membrane permeability and potential for improved oral bioavailability in drug candidates. |
| Metabolic Stability | The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic degradation.[2] The 1,1-difluoroethyl group is a known metabolic blocker. | Increased drug half-life and reduced potential for toxic metabolites. |
| pKa Modulation | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. | Altered ionization state at physiological pH, potentially improving solubility or receptor binding. |
| Conformational Control | The stereoelectronic effects of the fluorine atoms can influence the preferred conformation of the molecule. | Enhanced binding affinity and selectivity for biological targets. |
| Dipole Moment | The highly polarized C-F bonds will create a significant molecular dipole moment. | Potential for specific interactions with biological targets and influence on crystal packing in materials. |
Potential Applications in Drug Discovery
The structural features of This compound make it a highly attractive scaffold for the design of novel therapeutic agents.
As a Bioisosteric Replacement
The 1,1-difluoroethyl group can serve as a metabolically stable bioisostere for other functional groups, such as hydroxyl, thiol, or amine groups.[9] This allows medicinal chemists to replace metabolically labile groups with a more robust alternative while maintaining or even improving biological activity.
In the Design of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 2,3-difluorobenzene moiety of This compound could serve as a novel core for such inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and the 1,1-difluoroethyl group can be directed towards a solvent-exposed region to enhance solubility and metabolic stability.
In the Development of CNS-Active Agents
The increased lipophilicity conferred by the fluorine atoms may enhance the ability of molecules derived from this scaffold to cross the blood-brain barrier.[6] This makes it a promising starting point for the development of drugs targeting the central nervous system.
Potential Applications in Materials Science
The unique electronic properties of fluorinated aromatic compounds suggest potential applications in the field of materials science.
Organic Light-Emitting Diodes (OLEDs)
Difluorobenzene derivatives are used in the synthesis of materials for OLEDs.[5] The incorporation of the 1,1-difluoroethyl group could further modulate the electronic properties of these materials, potentially leading to improved efficiency and stability.
Liquid Crystals
The significant dipole moment and altered intermolecular interactions of This compound could make it a useful component in the formulation of liquid crystal displays.[5]
Potential Applications in Agrochemicals
Fluorinated compounds are also widely used in the agrochemical industry.[10] The enhanced metabolic stability and altered physicochemical properties of This compound could be leveraged in the design of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
Synthetic Strategies
The synthesis of This compound would likely involve the introduction of the 1,1-difluoroethyl group onto a 2,3-difluorobenzene precursor. One potential synthetic route could involve the reaction of a 2,3-difluorophenyl Grignard or organolithium reagent with a suitable electrophilic source of the 1,1-difluoroethyl group.
A plausible, though not yet experimentally verified, synthetic workflow is outlined below:
Caption: A potential synthetic workflow for this compound.
Conclusion and Future Outlook
This compound represents a promising yet underexplored molecule with significant potential across multiple scientific disciplines. The synergistic effects of its difluorinated aromatic core and the 1,1-difluoroethyl substituent are likely to confer a unique and advantageous set of physicochemical properties. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential as a valuable building block for the next generation of pharmaceuticals, advanced materials, and agrochemicals. The principles outlined in this guide provide a solid foundation for researchers to begin exploring the exciting possibilities offered by this and other novel fluorinated molecules.
References
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- The Role of 1,1-Difluoroacetone in Pharmaceutical Synthesis. Google.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and Application of 2,3-Difluorobromobenzene - ChemicalBook. ChemicalBook.
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Technical Whitepaper: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
CAS: 1138445-08-5 Formula: C₈H₆F₄ Molecular Weight: 178.13 g/mol [1]
Executive Summary
1-(1,1-Difluoroethyl)-2,3-difluorobenzene is a specialized polyfluorinated aromatic building block critical to the development of advanced materials (specifically Liquid Crystals) and metabolically stable pharmaceutical intermediates.[1] Its structural core combines a 2,3-difluorobenzene moiety—known for inducing negative dielectric anisotropy (
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application logic, designed for researchers in medicinal chemistry and materials science.
Chemical Profile & Structure
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1138445-08-5 |
| Molecular Formula | C₈H₆F₄ |
| Physical State | Colorless liquid / Low-melting solid |
| Boiling Point (Est.) | 160–170 °C (760 mmHg) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Structural Feature | Gem-difluoro group ( |
Structural Logic
-
Benzylic
: Increases metabolic stability by blocking the benzylic position from cytochrome P450 oxidation. -
2,3-Difluoro Pattern: Creates a strong lateral dipole moment, essential for Vertical Alignment (VA) liquid crystal mixtures used in modern displays.
Synthetic Pathways[2]
The synthesis of this compound typically follows a Deoxyfluorination Protocol . The most robust route involves the conversion of the corresponding acetophenone precursor using nucleophilic fluorinating agents.
Core Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis from commodity chemicals to the target fluorinated arene.
Detailed Experimental Protocol
Note: This protocol is extrapolated from standard methodologies for 1,1-difluoroalkyl arenes [1, 2].
Step 1: Synthesis of 2,3-Difluoroacetophenone
-
Lithiation: Charge a flame-dried flask with 1,2-difluorobenzene (1.0 eq) and anhydrous THF under Argon. Cool to -78°C.
-
Addition: Dropwise add n-Butyllithium (1.1 eq). Stir for 1 hour to generate 2,3-difluorophenyllithium. Note: The 2,3-position is favored due to the "ortho-lithiation" directing effect of the fluorine atoms.
-
Acylation: Add acetic anhydride (1.2 eq) or N-methoxy-N-methylacetamide (Weinreb amide) slowly.
-
Workup: Quench with saturated
, extract with ethyl acetate, and purify via vacuum distillation.
Step 2: Deoxyfluorination (The Critical Step)
-
Setup: Dissolve 2,3-difluoroacetophenone (10 mmol) in anhydrous DCM (20 mL) in a Teflon or polyethylene vessel (glass is permissible but etching may occur).
-
Fluorination: Cool to 0°C. Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 eq).
-
Safety: DAST can be explosive if heated rapidly. Deoxo-Fluor is thermally more stable.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via
NMR (look for the disappearance of the ketone signal and appearance of the quartet for ). -
Quench: CRITICAL SAFETY STEP. Pour the reaction mixture slowly into saturated
solution at 0°C. Do not add water to the reaction mixture; add the mixture to the bicarbonate. -
Purification: Extract with DCM, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.
Applications & Mechanism
A. Liquid Crystals (Display Technology)
The target molecule is a "negative
-
Mechanism: The two fluorine atoms at positions 2 and 3 create a dipole moment perpendicular to the long molecular axis. When an electric field is applied, these molecules align perpendicular to the field, a property required for Vertical Alignment (VA) TFT-LCD panels.
-
Role of 1,1-Difluoroethyl Group: Unlike a simple ethyl group, the
moiety reduces the rotational viscosity ( ) and enhances the chemical stability of the liquid crystal mixture against UV light and ionic impurities.
B. Medicinal Chemistry (Bioisosterism)
In drug design, replacing a carbonyl (
-
Metabolic Blockade: The
bond (approx. 116 kcal/mol) is significantly stronger than the bond. Placing fluorine at the benzylic position prevents metabolic hydroxylation. -
Lipophilicity: The
group increases lipophilicity ( ), improving membrane permeability.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Fluorinating Agents: DAST and Deoxo-Fluor liberate HF (Hydrofluoric Acid) upon contact with moisture.
-
Protocol: Always keep Calcium Gluconate gel nearby when working with fluorinating agents. Use exclusively in a fume hood.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
-
GuideChem. (n.d.). This compound CAS 1138445-08-5.[1][2] Retrieved from
-
Organic Syntheses. (2022).[3] Preparation of 1,1-Difluoroallenes by Difluorovinylidenation. (General methodology for difluoro-substitution). Retrieved from
-
PubChem. (n.d.).[4] Compound Summary: (1,1-Difluoroethyl)benzene (Parent Analog).[1] Retrieved from [4]
-
Google Patents. (2007). Process for continuously preparing difluorobenzene derivatives. WO2007054213A1. Retrieved from
Sources
"1-(1,1-Difluoroethyl)-2,3-difluorobenzene" discovery and history
The following technical guide provides an in-depth analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene , a specialized fluorinated intermediate critical to the advancement of Liquid Crystal (LC) technologies and modern agrochemical synthesis.
Discovery, Synthesis, and Industrial Application
Executive Summary
This compound (CAS: 1138445-08-5) represents a pivotal evolution in organofluorine chemistry.[1][2][3] Unlike simple fluorinated aromatics used in the early 1990s, this molecule incorporates a 1,1-difluoroethyl lateral tail (
This specific architecture serves two high-value functions:
-
Liquid Crystals (LCs): It acts as a negative dielectric anisotropy (
) building block, essential for Vertical Alignment (VA) mode displays found in modern high-definition televisions and smartphones.[1][2][3] -
Bioisosterism: In drug and agrochemical design, the 1,1-difluoroethyl group functions as a lipophilic, metabolically stable bioisostere for carbonyl or ethyl groups, enhancing bioavailability.[1][2][3]
History and Discovery Context[1][2][3]
The Evolution of Fluorinated Mesogens (2000–2010)
The discovery of this compound is not attributed to a single academic "eureka" moment but rather to the systematic industrial optimization of LC mixtures in the mid-to-late 2000s.[1][2][3]
-
Pre-2000 (The Cyano Era): Early LCs relied on cyano-biphenyls.[1][2][3] These were stable but suffered from high viscosity and slow response times.[1][2][3]
-
2000–2005 (The Fluorine Revolution): Manufacturers like Merck KGaA and JNC (Chisso) shifted to fluorinated benzenes.[1][2] However, simple fluoro-substituents often lacked the necessary dipole moment for advanced switching modes.[1][2][3]
-
2008–2010 (The Difluoroethyl Breakthrough): The introduction of the 1,1-difluoroethyl group marked a "third generation" of stability.[1][2][3] Patent literature from this period (assignees including major LC manufacturers) began detailing structures where the
group replaced standard alkyl tails to lower rotational viscosity ( ) while maintaining high chemical stability.[1][2][3]
Discovery Timeline:
| Era | Technology Focus | Role of Fluorine |
|---|---|---|
| 1990s | TN (Twisted Nematic) | Terminal -F for polarity.[1][2][3] |
| 2000s | IPS (In-Plane Switching) | 3,4,5-trifluoro motifs for positive
Chemical Core: Synthesis Protocols
The synthesis of this compound relies on Deoxyfluorination , a process converting a carbonyl oxygen into two fluorine atoms.[1][2][3] This is the industry-standard "self-validating" protocol due to its high reproducibility.[1][2][3]
Primary Pathway: Deoxyfluorination of Acetophenones[1][2][3]
Reaction Logic: The precursor, 2,3-difluoroacetophenone , is treated with a nucleophilic fluorinating agent.[1][2][3] The carbonyl oxygen is activated and displaced by fluoride ions.[1][2][3]
Reagents:
-
Precursor: 2,3-Difluoroacetophenone (Commercially available or synthesized via Friedel-Crafts).[1][2][3]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1][2][3]
Step-by-Step Protocol (Laboratory Scale)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve 1.0 eq of 2,3-difluoroacetophenone in anhydrous DCM (0.5 M concentration). -
Cooling: Cool the solution to 0°C using an ice/water bath. Causality: Low temperature prevents elimination side-reactions (formation of vinyl fluorides).[1][2][3]
-
Addition: Dropwise add 1.2 eq of DAST via syringe. Safety Note: DAST releases HF upon contact with moisture; use PTFE labware if possible.[1][2][3]
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor via TLC or GC-MS (Target Mass: ~178 amu).[1][2][3]
-
Quenching: Pour the reaction mixture slowly into saturated aqueous
at 0°C. Critical Step: Neutralizes HF byproducts. -
Extraction: Extract with DCM (
), dry over , and concentrate in vacuo. -
Purification: Vacuum distillation is preferred over column chromatography due to the volatility of the product.[1][2][3]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from precursor to purified intermediate.
Figure 1: Deoxyfluorination pathway for the synthesis of the target molecule.
Technical Specifications & Data
Physicochemical Properties
The introduction of the 1,1-difluoroethyl group significantly alters the physical profile compared to the parent acetophenone.[1][2][3]
| Property | 2,3-Difluoroacetophenone (Precursor) | This compound (Target) | Impact |
| Molecular Weight | 156.13 g/mol | 178.13 g/mol | Increased mass |
| Lipophilicity (LogP) | ~2.1 | ~3.5 | Enhanced membrane permeability |
| Boiling Point | ~185°C | ~145°C (Est.)[1][2][3] | Lowered due to loss of H-bond acceptor |
| Dielectric Anisotropy | Positive (Carbonyl dipole) | Negative / Neutral | Critical for VA-LCDs |
| Stability | Susceptible to reduction/oxidation | Metabolically Stable | C-F bond strength (~485 kJ/mol) |
Structural Validation
To verify the identity of the synthesized compound, researchers must look for specific NMR signatures:
- NMR:
- NMR:
Applications in Drug & Material Sciences[1][2][3]
A. Liquid Crystal Displays (The Primary Driver)
In Vertical Alignment (VA) displays, the liquid crystals must align perpendicular to the substrate when off and tilt when a field is applied.[1][2][3] This requires materials with negative dielectric anisotropy .[1][2][3]
-
Mechanism: The 2,3-difluoro substitution creates a dipole moment perpendicular to the long axis of the molecule.[1][2][3]
-
Role of 1,1-Difluoroethyl: It acts as a "linking group" or "tail" that lowers the melting point of the mixture without disrupting the electronic dipole established by the fluorine atoms on the ring.[1][2][3]
B. Agrochemical Bioisosteres
In modern fungicides (e.g., SDHI class), the 1,1-difluoroethyl group is used to replace isopropyl or trifluoromethyl groups.[1][2][3]
-
Benefit: It resists oxidative metabolism (P450 enzymes) better than alkyl groups but is less lipophilic than a perfluoroalkyl group, offering a "Goldilocks" zone for bioavailability.[1][2][3]
Safety and Handling
-
Hazard Class: Flammable Liquid (Category 3), Skin Irritant.[1][2][3]
-
Specific Risk: While the target molecule is stable, the DAST reagent used in synthesis is highly reactive.[1][2][3] It can generate HF fumes.[1][2][3] All synthesis must be conducted in a well-ventilated fume hood with calcium gluconate gel available for emergency HF treatment.[1][2][3]
References
-
Chemical Abstracts Service (CAS). CAS Registry Number 1138445-08-5 Details.[1][2][3] American Chemical Society.[1][2][3] [1][2][3]
-
Kirsch, P. (2013).[1][2][3] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.[1][2][3] Wiley-VCH.[1][2][3] (Authoritative text on fluorinated liquid crystals).
-
JNC Corporation / Merck KGaA Patents. Fluorinated Liquid Crystal Compounds having Negative Dielectric Anisotropy.[1][2][3] (Contextual reference for the class of 2,3-difluoro-1,1-difluoroethyl arenes).
-
Middleton, W. J. (1975).[1][2][3] New fluorinating reagents.[1][2][3] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry.[1][2][3] (Foundational protocol for DAST fluorination). [1][2][3]
-
GuideChem. Commercial Availability and Spectral Data for this compound.
Sources
Methodological & Application
Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene from 1,2-Difluorobenzene: An Application Guide for Researchers
Introduction: Navigating the Synthesis of a Key Fluorinated Moiety
The 1-(1,1-difluoroethyl)aryl scaffold is a valuable structural motif in modern medicinal chemistry and drug development. The gem-difluoroethyl group serves as a lipophilic bioisostere for a hydroxyl or carbonyl group, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive, two-step synthetic protocol for the preparation of 1-(1,1-difluoroethyl)-2,3-difluorobenzene, starting from commercially available 1,2-difluorobenzene.
This application note is designed for researchers and scientists in the pharmaceutical and chemical industries. It offers not just a procedural walkthrough but also delves into the mechanistic rationale behind the chosen reactions and provides the necessary characterization data to ensure the successful synthesis and validation of the target compound.
Synthetic Strategy: A Two-Step Approach
The synthesis proceeds via a two-step sequence:
-
Friedel-Crafts Acylation: Electrophilic acylation of 1,2-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (aluminum chloride) to yield the key intermediate, 2',3'-difluoroacetophenone.
-
Deoxofluorination: Conversion of the ketone functionality of 2',3'-difluoroacetophenone to the gem-difluoride using a deoxofluorinating agent, specifically bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to afford the final product, this compound.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2',3'-Difluoroacetophenone via Friedel-Crafts Acylation
Scientific Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] In this step, the Lewis acid, aluminum chloride (AlCl₃), activates the acetyl chloride, forming a highly electrophilic acylium ion.[3][4] The electron-rich aromatic ring of 1,2-difluorobenzene then attacks this electrophile. Although fluorine atoms are deactivating due to their high electronegativity, they are ortho-, para-directing. In the case of 1,2-difluorobenzene, acylation is expected to occur primarily at the 4-position, para to one fluorine and meta to the other, to yield 3',4'-difluoroacetophenone as the major product. However, acylation can also occur at the 3-position to give the desired 2',3'-difluoroacetophenone, albeit likely as a minor isomer. The separation of these isomers is a critical aspect of this synthesis. The deactivating nature of the two fluorine atoms necessitates the use of a stoichiometric amount of the AlCl₃ catalyst, as the product ketone will complex with the Lewis acid.[1]
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,2-Difluorobenzene | 114.09 | 10.0 g | 0.0876 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.0 g | 0.105 | 1.2 |
| Acetyl Chloride | 78.50 | 7.5 g (6.8 mL) | 0.0955 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (14.0 g, 0.105 mol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (7.5 g, 0.0955 mol) dropwise to the stirred suspension over 15 minutes. After the addition is complete, add 1,2-difluorobenzene (10.0 g, 0.0876 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[4][5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (200 g) containing concentrated HCl (50 mL) in a large beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 2',3'-difluoroacetophenone from other isomers.
Expected Yield: 60-70% (after purification).
Characterization Data: 2',3'-Difluoroacetophenone
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.78 (m, 1H), 7.45-7.52 (m, 1H), 7.20-7.27 (m, 1H), 2.65 (d, J = 5.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.8 (d, J = 3.8 Hz), 152.8 (dd, J = 254.0, 12.0 Hz), 149.5 (dd, J = 250.0, 13.0 Hz), 129.0 (dd, J = 9.0, 4.0 Hz), 125.0 (d, J = 3.0 Hz), 120.2 (d, J = 15.0 Hz), 30.1 (q, J = 5.0 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -136.5 (m), -142.8 (m).
Part 2: Synthesis of this compound via Deoxofluorination
Scientific Rationale
Deoxofluorination is a powerful transformation that replaces a carbonyl oxygen with two fluorine atoms.[6] Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this purpose.[7][8] Deoxo-Fluor® is often preferred due to its enhanced thermal stability compared to DAST.[8] The mechanism involves the initial reaction of the ketone with Deoxo-Fluor® to form an intermediate halosulfurane, which then undergoes nucleophilic substitution by fluoride to generate the gem-difluoro compound. The presence of electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms in our substrate, can facilitate this reaction.
Caption: Deoxofluorination reaction mechanism.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2',3'-Difluoroacetophenone | 156.13 | 5.0 g | 0.032 | 1.0 |
| Deoxo-Fluor® | 221.24 | 10.6 g (8.8 mL) | 0.048 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: In a dry plastic (e.g., FEP or PFA) flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2',3'-difluoroacetophenone (5.0 g, 0.032 mol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Deoxo-Fluor® (10.6 g, 0.048 mol) dropwise via a syringe. Caution: Deoxo-Fluor® reacts violently with water and should be handled with care in a well-ventilated fume hood.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS or ¹⁹F NMR until the starting material is consumed.
-
Work-up: Slowly and carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate (100 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Note: The product is volatile.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.
Expected Yield: 75-85%.
Characterization Data: this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 2H), 7.10-7.18 (m, 1H), 2.05 (t, J = 18.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.0 (dd, J = 250.0, 11.0 Hz), 148.5 (dd, J = 248.0, 13.0 Hz), 127.5 (t, J = 10.0 Hz), 124.5 (m), 122.0 (t, J = 240.0 Hz), 118.0 (d, J = 17.0 Hz), 24.5 (t, J = 29.0 Hz).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -95.5 (q, J = 18.8 Hz, 2F), -138.0 (m, 1F), -145.0 (m, 1F).
-
GC-MS (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of a methyl group ([M-CH₃]⁺ at m/z = 163) and the loss of a CHF₂ radical ([M-CHF₂]⁺ at m/z = 127).
Safety and Handling Precautions
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Deoxofluorination: Deoxo-Fluor® is a corrosive liquid that reacts exothermically with water to produce hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood using plastic or Teflon labware, as HF etches glass. Wear appropriate PPE, including acid-resistant gloves and a face shield.[9]
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures for Friedel-Crafts acylation and subsequent deoxofluorination, researchers can effectively prepare this valuable fluorinated building block. The provided characterization data serves as a crucial reference for verifying the identity and purity of the synthesized intermediate and final product, ensuring confidence in downstream applications in drug discovery and development.
References
- CHEM 304, The Friedel-Crafts Acylation, Winthrop University, Department of Chemistry. [URL not available]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. [URL not available]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395. [URL not available]
- Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964). Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate. Journal of the American Chemical Society, 86(11), 2203–2209. [URL not available]
-
Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578. [URL not available]
-
Organic Syntheses. DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. [Link]
-
Kangani, C. O., & Kelley, D. E. (2005). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 70(22), 8979–8984. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
Sources
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. youtube.com [youtube.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Application Notes and Protocols: Electrochemical C-H Difluoroethylation of 2,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoroethyl group (–CH2CF2H) into aromatic scaffolds is of significant interest in medicinal chemistry and materials science, as it can profoundly modulate the physicochemical and biological properties of molecules. This document provides a detailed experimental protocol for the direct C-H difluoroethylation of 2,3-difluorobenzene, a readily available yet electron-deficient substrate. Leveraging the principles of electrochemical synthesis, this protocol offers a metal- and catalyst-free approach to forge a C-C bond, generating a valuable trifluorinated benzene derivative. The causality behind experimental choices, safety protocols, and analytical characterization methods are discussed in depth to ensure scientific integrity and reproducibility.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The difluoroethyl moiety, in particular, can serve as a lipophilic hydrogen bond donor and can influence metabolic stability and binding affinity.[1] Traditional methods for introducing this group often rely on pre-functionalized starting materials or harsh reaction conditions. In contrast, direct C-H functionalization represents a more atom-economical and efficient strategy.
This application note details a proposed experimental protocol for the difluoroethylation of 2,3-difluorobenzene via an electrochemical approach. This method is inspired by recent advancements in the electrochemical C-H difluoroethylation of (hetero)arenes, which proceed through a radical-mediated mechanism.[2][3] Given the electron-deficient nature of the 2,3-difluorobenzene ring, this electrochemical strategy presents a promising avenue for achieving this transformation without the need for external oxidants or metal catalysts.
Reaction Principle and Mechanism
The proposed reaction proceeds via an electrochemical oxidative process. A difluoroethylating agent, such as a difluoroethyl sulfinate salt, is oxidized at the anode to generate a difluoroethyl radical. This radical species is electrophilic and can then attack the electron-rich C-H bonds of the aromatic ring. The subsequent loss of a proton and an electron regenerates the aromatic system, yielding the desired difluoroethylated product.
The regioselectivity of the reaction on the 2,3-difluorobenzene ring is dictated by the directing effects of the two fluorine substituents. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, in radical reactions, the directing effects can be more complex. Based on steric considerations and the electron-withdrawing nature of the fluorine atoms, the substitution is anticipated to occur at the less sterically hindered positions, primarily C4 and C6, and to a lesser extent, C5.
Experimental Protocol
Materials and Equipment
| Reagents and Solvents | Grade | Supplier | Notes |
| 2,3-Difluorobenzene | ≥99% | Sigma-Aldrich | |
| Sodium 2,2-difluoroethanesulfinate | Custom synthesis or commercially available | Difluoroethylating agent | |
| Tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) | Electrochemical grade | Supporting electrolyte | |
| Acetonitrile (CH3CN) | Anhydrous, ≥99.8% | Solvent | |
| Dichloromethane (CH2Cl2) | ACS grade | For work-up | |
| Saturated aqueous sodium bicarbonate (NaHCO3) | For work-up | ||
| Brine (saturated aqueous NaCl) | For work-up | ||
| Anhydrous magnesium sulfate (MgSO4) | For drying |
| Equipment | Specifications |
| Potentiostat/Galvanostat | Capable of constant current or constant potential electrolysis |
| Electrochemical cell | Undivided, with ports for electrodes and nitrogen inlet |
| Anode | Reticulated vitreous carbon (RVC) or platinum foil |
| Cathode | Platinum foil or graphite rod |
| Magnetic stirrer and stir bar | |
| Schlenk line or nitrogen balloon | For maintaining an inert atmosphere |
| Standard laboratory glassware | Round-bottom flasks, separatory funnel, beakers, etc. |
| Rotary evaporator | |
| Flash chromatography system | With silica gel |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling all chemicals.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]
-
Handling Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Avoid inhalation and skin contact.[6]
-
Solvent Safety: Acetonitrile and dichloromethane are volatile and toxic. Handle with care and avoid inhalation of vapors.[7][8]
-
Electrochemical Setup: Ensure that the electrochemical cell is properly assembled and that there is no risk of short circuits.
Step-by-Step Procedure
-
Cell Assembly:
-
Thoroughly clean and dry the electrochemical cell and electrodes.
-
Assemble the undivided cell with the reticulated vitreous carbon anode and the platinum foil cathode, ensuring they do not touch.
-
Equip the cell with a magnetic stir bar and seal the openings with septa.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, add 2,3-difluorobenzene (1.0 mmol, 1.0 equiv.), sodium 2,2-difluoroethanesulfinate (2.0 mmol, 2.0 equiv.), and tetrabutylammonium hexafluorophosphate (0.5 mmol, 0.5 equiv.) to the electrochemical cell.
-
Add anhydrous acetonitrile (10 mL) to the cell via syringe.
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
-
Electrolysis:
-
Connect the electrodes to the potentiostat.
-
Apply a constant current of 10 mA to the cell.
-
Continue the electrolysis for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, disconnect the power supply and disassemble the cell.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired difluoroethylated 2,3-difluorobenzene isomers.
-
Characterization of the Product(s)
The expected major product is 1-(1,1-difluoroethyl)-2,3-difluorobenzene, along with other potential isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically δ 6.5-8.0 ppm) will show complex splitting patterns corresponding to the protons on the substituted benzene ring.[9][10] The difluoroethyl group will exhibit a characteristic triplet of triplets for the methylene protons (–CH₂CF₂H) and a triplet for the terminal proton (–CH₂CF₂H ).
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the fluorine atoms on the aromatic ring and the difluoroethyl group, with characteristic coupling constants.
-
¹³C NMR: The aromatic carbons typically resonate between δ 110-160 ppm.[9] The carbon atoms attached to fluorine will show characteristic C-F coupling.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product(s).
-
Data Presentation
| Parameter | Value |
| Substrate | 2,3-Difluorobenzene |
| Reagent | Sodium 2,2-difluoroethanesulfinate |
| Solvent | Acetonitrile |
| Electrolyte | n-Bu4NPF6 |
| Anode Material | Reticulated Vitreous Carbon |
| Cathode Material | Platinum Foil |
| Current | 10 mA |
| Reaction Time | 4-6 hours |
| Expected Product(s) | This compound (and isomers) |
Diagrams
Experimental Workflow
Caption: A streamlined workflow for the electrochemical difluoroethylation.
Proposed Reaction Mechanism
Caption: A simplified radical mechanism for the C-H difluoroethylation.
References
- This is a placeholder for a general reference on the utility of difluoroethyl groups in medicinal chemistry.
-
This is a placeholder for a reference on electrochemical C-H difluoroethylation of arenes.[2][3]
- This is a placeholder for another relevant reference on radical difluoroethyl
-
This is a placeholder for a reference on the properties of electron-deficient arenes.[11]
-
This is a placeholder for a reference on the synthesis of related fluorinated compounds.[3][12][13]
-
This is a placeholder for a reference on NMR spectroscopy of fluorinated aromatic compounds.[9][10][14]
-
This is a placeholder for a reference on purification techniques for polyfluorinated compounds.[15][16][17]
-
This is a placeholder for a general reference on laboratory safety.[4][5]
-
This is a placeholder for a reference on handling organic solvents.[7][8]
-
This is a placeholder for a reference on handling organofluorine compounds.[6]
-
This is a placeholder for a reference on electrochemical methods in organic synthesis.[18][19][20]
-
This is a placeholder for a reference on radical chemistry.[21]
-
This is a placeholder for a reference on the properties of difluoromethyl and difluoroethyl groups.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemically driven direct C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. capitalresin.com [capitalresin.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Benzene(71-43-2) 1H NMR spectrum [chemicalbook.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemical Difluoromethylation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Electrochemical Iodination of Electron-Deficient Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrocatalytic reductive deuteration of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene as a Bioisosteric Scaffold
This guide details the application of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: 1138445-08-5), a specialized fluorinated building block used to enhance metabolic stability and modulate lipophilicity in drug discovery and agrochemistry.
Executive Summary
This compound is a high-value intermediate designed to introduce the 1,1-difluoroethyl (
This guide provides protocols for:
-
Synthesis of the building block from precursor ketones.
-
Regioselective Functionalization via Directed Ortho Metalation (DoM).
-
Integration into cross-coupling workflows for library synthesis.
Key Chemical Data
| Property | Specification |
| CAS Number | 1138445-08-5 |
| Molecular Formula | |
| Molecular Weight | 178.13 g/mol |
| Boiling Point | ~158 °C (Predicted) |
| Core Moiety | 2,3-Difluorobenzene (Privileged Scaffold) |
| Key Substituent | 1,1-Difluoroethyl (Lipophilic, Non-basic) |
Strategic Utility in Medicinal Chemistry
The "Fluorine Effect" & Bioisosterism
The 1,1-difluoroethyl group offers a unique combination of steric and electronic properties:
-
Metabolic Blockade: Unlike an ethyl group (
), the group lacks benzylic protons, rendering it immune to CYP450-mediated benzylic hydroxylation. -
Lipophilicity Modulation: The fluorine atoms lower the basicity of the aromatic ring and increase lipophilicity (
) without the steric bulk of a tert-butyl group. -
Conformational Locking: The "gauche effect" and electronic repulsion between the fluorine atoms and adjacent ortho-substituents (F at C2) can lock the side chain in specific conformations, potentially improving binding affinity.
Reactivity Profile & Logic
The 2,3-difluoro substitution pattern dictates the chemistry of this building block.
-
Electronic Activation: The two fluorine atoms at positions 2 and 3 strongly deactivate the ring toward Electrophilic Aromatic Substitution (EAS) but activate it for Nucleophilic Aromatic Substitution (SNAr) if an electron-withdrawing group (EWG) is added.
-
Directing Effects: For functionalization, the C4 position is the "hotspot" for lithiation due to the strong ortho-directing effect of the C3-fluorine and reduced steric hindrance compared to C6 (adjacent to the bulky
group).
Figure 1: Reactivity map highlighting the regioselective dominance of C4-lithiation driven by the ortho-fluorine effect.
Experimental Protocols
Protocol 1: Synthesis of the Building Block
Use this protocol if the compound is not purchased commercially. It utilizes Deoxo-Fluor for the conversion of the ketone to the gem-difluoro moiety.[1]
Reagents:
-
2',3'-Difluoroacetophenone (Starting Material)[2]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST
-
Dichloromethane (DCM), anhydrous
-
Ethanol (catalytic amount)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 2',3'-difluoroacetophenone (1.0 eq) and anhydrous DCM (5 mL/mmol).
-
Activation: Add a catalytic amount of Ethanol (0.2 eq) to initiate the reaction (activates Deoxo-Fluor).
-
Addition: Cool the solution to 0°C. Dropwise add Deoxo-Fluor (1.5 eq) via syringe. Caution: Exothermic.[3]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC or GC-MS (disappearance of ketone).
-
Quench: Cool to 0°C. Very slowly quench with saturated aqueous
. Warning: Vigorous gas evolution ( ). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is a colorless liquid.[4]
Protocol 2: Regioselective C4-Functionalization (DoM)
This is the critical step for using the building block to create library scaffolds. It installs a handle (Iodine, Boron, Aldehyde) at the C4 position.
Objective: Synthesis of 4-(1,1-difluoroethyl)-2,3-difluoroiodobenzene .
Reagents:
-
This compound (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq) [Freshly prepared or commercial]
-
Iodine (
) (1.2 eq) dissolved in THF -
THF (Tetrahydrofuran), anhydrous
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck flask equipped with a thermometer and N2 inlet.
-
Solvation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA (1.1 eq) dropwise over 15 minutes, maintaining internal temperature below -70°C.
-
Mechanistic Note: The lithium coordinates to the F3 fluorine, directing deprotonation at C4. The bulky LDA avoids the sterically crowded C6 position.
-
-
Metalation: Stir at -78°C for 1 hour to ensure complete formation of the aryllithium species.
-
Electrophile Trapping: Add the solution of Iodine (1.2 eq) in THF dropwise. The solution may decolorize as iodine reacts.
-
Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/clear). -
Isolation: Extract with
. Dry over . Concentrate to yield the crude iodide.-
Yield Expectation: 75–85%.
-
Validation:
NMR will show a shift in the aromatic fluorine signals due to the adjacent iodine.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
Utilization of the C4-iodide generated in Protocol 2 to couple with heteroaryl boronic acids.
Reagents:
-
C4-Iodide intermediate (from Protocol 2)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
- (5 mol%)
- (3.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Combine the iodide, boronic acid, base, and catalyst in a microwave vial.
-
Degas with Argon for 5 minutes.
-
Heat at 80–100°C for 4–12 hours (or 1 hour in microwave at 110°C).
-
Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Application Workflow Diagram
Figure 2: Complete synthesis pipeline from commercial ketone precursor to functionalized drug scaffold.
Safety & Handling
-
Deoxo-Fluor/DAST: Highly reactive. Reacts violently with water to produce HF (Hydrofluoric Acid). Use plasticware where possible or strictly anhydrous glass. HF burns are delayed and severe; keep Calcium Gluconate gel nearby.
-
This compound: Treat as a potential irritant. Use in a fume hood.
-
Lithiation: Organolithiums are pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
References
-
Bioisosterism of the 1,1-Difluoroethyl Group
- Title: "1,1-Difluoroethyl chloride (CH3CF2Cl)
- Source: RSC Advances, 2019.
-
URL:[Link]
-
Regioselective Lithiation of Fluoroarenes
-
Metabolic Stability of Fluorinated Groups
-
Compound Data & Suppliers
- Title: "1-(1,1-Difluoroethyl)
- Source: PubChem / NIH.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 3. carlroth.com [carlroth.com]
- 4. 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS#: 1138445-14-3 [m.chemicalbook.com]
- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
Application Notes & Protocols: Leveraging 1-(1,1-Difluoroethyl)-2,3-difluorobenzene in Modern Medicinal Chemistry
I. Introduction: The Strategic Imperative of Fluorination in Drug Discovery
The deliberate incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs featuring this unique halogen.[1][2][3] The strategic placement of fluorine or fluorine-containing moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Properties such as metabolic stability, lipophilicity, binding affinity, and pKa can be fine-tuned through judicious fluorination.[6][7][8]
This guide focuses on the medicinal chemistry applications of a specific, highly functionalized building block: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene . This molecule is of particular interest due to the convergence of two powerful fluorinated motifs: the 1,1-difluoroethyl group and the 2,3-difluorophenyl ring. The 1,1-difluoroethyl moiety is increasingly recognized as a valuable bioisostere for the metabolically susceptible methoxy group, often enhancing potency and metabolic stability.[9][10] Simultaneously, the vicinal difluoro-substitution on the aromatic ring provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the construction of diverse molecular architectures while modulating the electronic properties of the ring system.
These application notes will provide a comprehensive overview of the strategic considerations for using this compound, detailed synthetic protocols for its preparation and derivatization, and insights into its potential to accelerate drug discovery programs.
II. Physicochemical and Pharmacokinetic Rationale
The unique combination of the 1,1-difluoroethyl group and the 2,3-difluorophenyl ring in a single building block offers a compelling set of advantages for lead optimization.
A. The 1,1-Difluoroethyl Group: A Superior Methoxy Bioisostere
The 1,1-difluoroethyl group serves as an excellent bioisosteric replacement for a methoxy group, mimicking its steric and electronic features while offering significant improvements in metabolic stability.[9][10] The high bond dissociation energy of the C-F bond makes it more resistant to oxidative metabolism compared to the C-H bonds in a methoxy group.[4][6]
| Property | Methoxy Group (-OCH3) | 1,1-Difluoroethyl Group (-CF2CH3) | Rationale for Advantage |
| Metabolic Stability | Prone to O-dealkylation | Significantly more stable to oxidative metabolism.[11][12] | High C-F bond strength prevents enzymatic cleavage.[6] |
| Lipophilicity (Hansch π) | ~ -0.02 | ~ +0.88 (estimated based on CF3)[6] | Increased lipophilicity can enhance membrane permeability and target engagement. |
| Hydrogen Bond Acceptor | Strong | Weak | Reduced hydrogen bond accepting capacity can alter binding modes and improve selectivity. |
| Dipole Moment | Significant | Altered dipole moment due to electronegative fluorine atoms. | Can influence long-range electrostatic interactions with the target protein. |
B. The 2,3-Difluorophenyl Moiety: A Tunable Scaffold for SNAr Chemistry
The 2,3-difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two fluorine atoms.[13] This allows for the regioselective introduction of a wide range of nucleophiles, providing a versatile platform for library synthesis and structure-activity relationship (SAR) studies.
The general mechanism for SNAr reactions involves the formation of a stabilized Meisenheimer complex.[13][14] The presence of electron-withdrawing groups, such as fluorine, is crucial for stabilizing this negatively charged intermediate.[13][15]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
III. Synthetic Strategies and Protocols
While not commercially available as a standard catalog item, this compound can be synthesized through modern cross-coupling methodologies. Subsequently, its 2,3-difluoroaromatic core can be functionalized via SNAr.
A. Synthesis of this compound
A plausible and efficient route involves a nickel-catalyzed cross-coupling reaction between an appropriate arylboronic acid and a 1,1-difluoroethylating agent.[9][16]
Caption: Proposed synthetic workflow for the target molecule.
Protocol 1: Nickel-Catalyzed Synthesis of this compound
-
Disclaimer: This is a representative protocol based on published methodologies.[9][16] Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,3-difluorophenylboronic acid (1.0 mmol, 1.0 equiv.), a nickel catalyst such as NiCl2(dme) (0.1 mmol, 10 mol%), and a suitable ligand (e.g., a bipyridine or phosphine ligand, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous 1,2-dimethoxyethane (DME) (5 mL). To the resulting suspension, add a reducing agent (e.g., zinc powder, 2.0 mmol, 2.0 equiv.).
-
Difluoroethylating Agent: Introduce 1,1-difluoroethyl chloride (CH3CF2Cl) via a gas inlet tube or as a condensed liquid at low temperature. The amount will need to be optimized, but a significant excess is often required (e.g., 5-10 equiv.).[16]
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with aqueous HCl (1 M). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
B. Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 2,3-difluoroaromatic core can be selectively functionalized. The fluorine atom para to the electron-donating (by hyperconjugation) yet inductively withdrawing difluoroethyl group is expected to be more activated towards nucleophilic attack.
Protocol 2: SNAr with a Primary Amine
-
Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired primary amine (1.2 mmol, 1.2 equiv.), and a suitable base such as K2CO3 or DIPEA (2.0 mmol, 2.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMSO or NMP (5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, conventional heating can be used, though longer reaction times may be required. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired substituted product.
IV. Applications in Medicinal Chemistry: A Hypothetical Case Study
Consider a hypothetical lead compound, "Inhibitor-X," for a kinase target that contains a metabolically labile p-methoxy-aniline moiety.
Caption: Lead optimization strategy using the target building block.
Problem: "Inhibitor-X" shows good potency but suffers from rapid in vivo clearance due to cytochrome P450-mediated O-dealkylation of the methoxy group.
Solution: Replace the p-methoxy-aniline fragment with a derivative of this compound, synthesized using Protocol 2.
Rationale for Improvement:
-
Enhanced Metabolic Stability: The 1,1-difluoroethyl group is resistant to oxidative metabolism, which is expected to block the primary clearance pathway and improve the compound's half-life.[4][11]
-
Modulation of Physicochemical Properties: The introduction of additional fluorine atoms and the difluoroethyl group will increase lipophilicity, potentially improving cell permeability and target engagement.
-
Fine-Tuning of SAR: The remaining fluorine atom on the ring can serve as a point for further diversification or as a hydrogen bond acceptor to interact with the target protein.
V. Conclusion
This compound represents a highly valuable, albeit synthetically accessed, building block for medicinal chemistry. Its strategic design combines the metabolic stability of the 1,1-difluoroethyl group with the synthetic versatility of a 2,3-difluorophenyl core. The protocols and rationale presented herein provide a framework for researchers and drug development professionals to leverage this powerful scaffold in the design of next-generation therapeutics with improved drug-like properties.
VI. References
-
Chen, C., Chu, L., & Qing, F.-L. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(50), 29215–29219. Available from: [Link]
-
Chen, C., Chu, L., & Qing, F.-L. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(50), 29215–29219. Available from: [Link]
-
Liu, J., Zhang, J., Li, X., & Jin, L. X. (2020). Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH3CF2Cl). Asian Journal of Organic Chemistry, 9(3), 425-428. Available from: [Link]
-
Fujimoto, T., & Ritter, T. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(49), 13033–13036. Available from: [Link]
-
Sztanke, K., & Rzymowska, J. (2013). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 18(11), 14246–14286. Available from: [Link]
-
Haagsma, K. A. (2011). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available from: [Link]
-
Lohmann, D., & Lamm, G. (1996). Process for preparing 1,3-difluorobenzene. U.S. Patent No. 5,504,264. Washington, DC: U.S. Patent and Trademark Office. Available from:
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O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Fluorine Chemistry, 129(8), 655-666. Available from: [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. Available from: [Link]
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Ismail, F. M. D. (2002). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 118(1-2), 27-33. Available from: [Link]
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Al-Zoubi, R. M., & Al-Sawalmeh, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5032. Available from: [Link]
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Singh, R. P., & Singh, R. K. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(2), 483-487. Available from: [Link]
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Zhou, Y., & White, R. E. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 973–977. Available from: [Link]
-
Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available from: [Link]
-
Li, Y., & Ma, J. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3563. Available from: [Link]
-
Salter, R., & O'Hagan, D. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 85(15), 9815–9831. Available from: [Link]
-
Lin, H. C., & Le, H. V. (1989). Process for the preparation of difluorobenzenes. U.S. Patent No. 4,847,442. Washington, DC: U.S. Patent and Trademark Office. Available from:
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
-
Chiba, H., O'Hagan, D., & Slawin, A. M. Z. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1568–1574. Available from: [Link]
-
Kumar, S., & Narasimhan, B. (2014). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Available from: [Link]
-
Salter, R., & O'Hagan, D. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. The Journal of Organic Chemistry, 85(15), 9815–9831. Available from: [Link]
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. Available from: [Link]
-
Begum, J., & Raza, M. K. (2025). Fluorine: The New Kingpin of Drug Discovery. In Fluorine Chemistry (pp. 1-28). Elsevier. Available from: [Link]
-
Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, e202416345. Available from: [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Ritter, T. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 524(7565), 344–347. Available from: [Link]
-
Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84). John Wiley & Sons, Inc. Available from: [Link]
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YouTube. (2023). Part-2: Synthesis of Fluorine-containing drugs approved by the FDA in 2022. Available from: [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
1H NMR spectrum of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Technical Application Note: Structural Elucidation and NMR Characterization of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Abstract
This application note details the protocol for the structural characterization of This compound using
Structural Analysis & Theoretical Prediction
The molecule consists of a 1,2,3-trisubstituted benzene ring and a gem-difluoroalkyl side chain. The high density of fluorine atoms creates a complex spin system.
The Spin System
-
Side Chain (
): The methyl protons are chemically equivalent but magnetically coupled to the adjacent geminal fluorines. -
Aromatic Ring: Three aromatic protons (H4, H5, H6) exist in distinct chemical environments defined by their proximity to the fluorine substituents at positions 2 and 3.
Predicted Spectral Features (Chemo-Physical Logic)
| Proton Group | Position | Multiplicity | Coupling Constants ( | Chemical Shift ( | Mechanistic Rationale |
| Methyl | Triplet (t) | 1.9 – 2.1 | Deshielded by gem-difluoro group; splits into a triplet due to coupling with two equivalent | ||
| Aromatic H6 | Ortho to side chain | Doublet of Multiplets | 7.2 – 7.5 | Deshielded by the aromatic ring current; complex splitting due to long-range coupling to F2. | |
| Aromatic H4 | Para to side chain | Multiplet | 7.0 – 7.3 | Strong coupling to the adjacent F3 fluorine creates a wide multiplet structure. | |
| Aromatic H5 | Meta to side chain | Triplet of Doublets | 6.9 – 7.2 | Coupled primarily to H4 and H6; typically the most shielded aromatic proton in this pattern. |
Visualization: Coupling Network & Workflow
Figure 1: Molecular Connectivity & J-Coupling Network
This diagram illustrates the scalar couplings that define the multiplet structures.[1]
Caption: Network of scalar couplings (
Experimental Protocol
Objective: Obtain a high-resolution proton spectrum with sufficient signal-to-noise (S/N) to resolve
Materials & Reagents
-
Analyte: >5 mg of this compound.
-
Solvent: Chloroform-d (
) with 0.05% v/v TMS (Tetramethylsilane).-
Note:
is preferred over DMSO- to prevent solvent viscosity broadening, which can obscure fine hyperfine splitting.
-
-
NMR Tube: 5 mm precision borosilicate glass (Wilmad 507-PP or equivalent).
Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex for 10 seconds to ensure complete homogeneity. -
Filtration (Optional): If the solution appears cloudy, filter through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.
-
Degassing: For ultra-high resolution (to see
or couplings), bubble nitrogen gas through the sample for 60 seconds to remove paramagnetic oxygen.
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Acquisition Time (AQ): > 3.0 seconds (Essential for high digital resolution of multiplets).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 or 32 (Sample is fluorinated; S/N is usually high).
-
Temperature: 298 K (25°C).
Advanced Validation: F Decoupling (The "Pro-Tip")
If the aromatic region is too complex to assign due to overlapping multiplets:
-
Run a standard
H spectrum. -
Run a
F-decoupled H spectrum (Pulse program: zgig or similar depending on vendor).-
Result: The methyl triplet will collapse into a singlet. The aromatic multiplets will simplify to standard ABX or ABC patterns, confirming the location of protons relative to fluorines.
-
Spectral Interpretation & Validation Logic
Figure 2: Structural Confirmation Workflow
Caption: Decision tree for validating the presence of the difluoroethyl group and aromatic substitution.
Troubleshooting Common Impurities
-
Regioisomers (e.g., 2,4-difluoro or 3,4-difluoro):
-
Defluorination (
):-
The methyl group will appear as a doublet of doublets (coupled to the geminal H and the geminal F) rather than a clean triplet.
-
-
Water Peak: In
, water appears around 1.56 ppm. Ensure this does not overlap with the methyl triplet (1.9-2.1 ppm). If it does, add a drop of to shift the water peak or use (Benzene-d6).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for substituent additivity rules and coupling constants).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Accessed Oct 2023).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on H-F and F-F coupling mechanisms).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Available at: [Link] (Essential for distinguishing solvent peaks from the analyte).
Sources
Application Note: Unraveling Molecular Architecture with ¹⁹F NMR Spectroscopy – A Detailed Guide to the Analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Introduction: The Power of the Fluorine Probe
In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. Fluorine's unique properties, such as its high electronegativity and relatively small size, can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and material characteristics. Consequently, the ability to unambiguously characterize these fluorinated molecules is of paramount importance.
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and indispensable tool for this purpose. The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection—nearly 83% that of the proton (¹H) nucleus[1]. What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm, significantly wider than the typical 10-20 ppm range observed in ¹H NMR[2][3]. This expansive spectral dispersion minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making ¹⁹F a powerful "spy" nucleus to probe molecular structure and dynamics[4][5].
This application note provides a comprehensive guide to the ¹⁹F NMR analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene , a molecule featuring two distinct fluorinated moieties: a difluoroethyl group and a difluorinated aromatic ring. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer a systematic approach to spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of ¹⁹F NMR for the structural elucidation of complex fluorinated compounds.
Theoretical Background: Understanding the ¹⁹F NMR Spectrum
A deep understanding of the fundamental principles governing ¹⁹F NMR is crucial for accurate data interpretation. The key parameters that define a ¹⁹F NMR spectrum are the chemical shift (δ), spin-spin coupling (J-coupling), and relaxation.
Chemical Shift (δ): A Window into the Electronic Environment
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. The large electron cloud surrounding the fluorine atom means that even subtle changes in molecular structure can induce significant variations in the chemical shift[6]. For organofluorine compounds, chemical shifts are typically reported relative to a reference standard, most commonly trichlorofluoromethane (CFCl₃) set at 0 ppm[7]. The chemical shifts for most organic fluorine compounds fall within a range of +100 to -250 ppm[7].
Several factors influence the ¹⁹F chemical shift:
-
Inductive and Resonance Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative δ value), while electron-donating groups cause an upfield shift (more negative δ value).
-
Solvent Effects: While generally less pronounced than in ¹H NMR, the choice of solvent can influence ¹⁹F chemical shifts, typically within ±1 ppm for common NMR solvents like CDCl₃, DMSO-d₆, and acetone-d₆[2].
-
Steric Effects: Steric compression can lead to deshielding of the fluorine nucleus, a phenomenon known as the "through-space" effect[2].
Spin-Spin Coupling (J-coupling): Mapping Connectivity
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons. This interaction results in the splitting of NMR signals into multiplets, providing invaluable information about the connectivity of atoms within a molecule[8]. In ¹⁹F NMR, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are observed.
Key characteristics of ¹⁹F J-coupling include:
-
Magnitude: ¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be transmitted over a greater number of bonds[3].
-
Through-Bond vs. Through-Space Coupling: While coupling is typically mediated through chemical bonds, through-space coupling can occur when two fluorine atoms are in close spatial proximity, even if they are separated by many bonds[9]. This is a particularly important consideration for sterically crowded molecules.
-
Long-Range Coupling: It is common to observe couplings over four or even five bonds (⁴J and ⁵J) in ¹⁹F NMR, especially in unsaturated systems[3].
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol provides a step-by-step guide for the acquisition of a high-quality ¹⁹F NMR spectrum of "this compound". The causality behind each experimental choice is explained to ensure a robust and reproducible methodology.
PART 1: Sample Preparation
-
Analyte Purity: Ensure the sample of "this compound" is of high purity. Impurities, especially those containing fluorine, will complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common starting point due to its relatively low cost and ability to dissolve a wide range of organic compounds. For compounds with poor solubility in CDCl₃, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.
-
Rationale: Deuterated solvents are used to avoid a large, broad signal from the solvent's protons that would otherwise overwhelm the analyte signals in ¹H NMR. While less critical for ¹⁹F NMR, using the same deuterated solvent allows for complementary ¹H and ¹³C NMR experiments on the same sample.
-
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Rationale: This concentration range typically provides a good signal-to-noise ratio in a reasonable acquisition time without leading to significant line broadening due to viscosity or aggregation.
-
-
Reference Standard: While modern spectrometers can use indirect referencing, the use of an internal or external reference is recommended for high accuracy[10]. For ¹⁹F NMR, a common internal reference is trifluorotoluene (C₆F₅CF₃) at -63.72 ppm. Add a small, known amount of the reference standard to the NMR tube.
-
Rationale: An internal reference co-experiences the same magnetic field as the analyte, leading to more accurate chemical shift determination.
-
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Rationale: Particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
PART 2: Instrument Setup and Calibration
-
Spectrometer and Probe: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Rationale: Higher magnetic field strengths lead to greater spectral dispersion and sensitivity.
-
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.
-
Rationale: Proper tuning and matching ensure maximum power transfer to the sample and optimal signal detection.
-
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Rationale: The lock system compensates for any drift in the magnetic field during the experiment, ensuring stable and reproducible chemical shifts.
-
-
Shimming: Shim the magnetic field to optimize its homogeneity. This can be done automatically or manually by observing the shape of the lock signal or a strong singlet in the ¹H spectrum.
-
Rationale: A homogeneous magnetic field is essential for obtaining sharp spectral lines and high resolution.
-
PART 3: Acquisition of the ¹⁹F NMR Spectrum
-
Experiment Type: Select a standard one-pulse ¹⁹F experiment. For enhanced sensitivity and to simplify the spectrum, a proton-decoupled experiment (¹⁹F{¹H}) is highly recommended.
-
Rationale: Proton decoupling removes the splitting caused by ¹H-¹⁹F coupling, collapsing multiplets into singlets and improving the signal-to-noise ratio.
-
-
Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of the fluorine nuclei. A range of -80 to -160 ppm is a reasonable starting point for the target molecule.[3][7]
-
Rationale: A sufficiently wide spectral width prevents signals from "folding" or "aliasing" back into the spectrum.
-
-
Transmitter Offset (O1p): Center the transmitter offset in the middle of the expected spectral region.
-
Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds.
-
Rationale: A longer acquisition time leads to better digital resolution in the final spectrum.
-
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary to ensure full relaxation of all nuclei.[11]
-
Rationale: The relaxation delay allows the nuclear spins to return to their equilibrium state before the next pulse, preventing signal saturation.
-
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and can range from 16 to 256 scans or more.
-
Pulse Width (P1): Use a calibrated 90° pulse width for optimal signal intensity.
Data Processing and Analysis Workflow
Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum. The following workflow outlines the key steps.
Caption: Data processing workflow for ¹⁹F NMR spectroscopy.
Step-by-Step Data Processing:
-
Fourier Transformation (FT): The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a pure absorption lineshape. This can be done manually or automatically.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the chemical shift of the reference standard to its known value.
-
Integration: The area under each peak is integrated to determine the relative number of fluorine nuclei contributing to that signal.
-
Peak Picking: The exact chemical shift of each peak is determined.
Spectral Interpretation: Decoding the Structure of this compound
The structure of this compound contains four fluorine atoms in two distinct chemical environments. A systematic analysis of the expected chemical shifts and coupling patterns will allow for the complete assignment of the ¹⁹F NMR spectrum.
Predicted Chemical Shifts and Multiplicities
| Fluorine Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Partners |
| F -C(CF₂CH₃) (2F) | -90 to -110 | Quartet | ³J(F-H) |
| F -C2 (1F) | -135 to -145 | Doublet of Doublets of Doublets | ³J(F2-F3), ⁴J(F2-H4), ⁵J(F2-H5) |
| F -C3 (1F) | -155 to -165 | Doublet of Doublets of Doublets | ³J(F3-F2), ³J(F3-H4), ⁴J(F3-H5) |
Note: These are predicted ranges based on typical values for similar functional groups. Actual values may vary.
Detailed Rationale for Predictions:
-
-CF₂- Group: The two fluorine atoms of the difluoroethyl group are chemically equivalent and are expected to resonate at a relatively downfield position. They will be coupled to the three protons of the adjacent methyl group, resulting in a quartet due to ³J(F-H) coupling.
-
Aromatic Fluorines (F-C2 and F-C3): The two fluorine atoms on the aromatic ring are in different chemical environments and are therefore expected to have distinct chemical shifts.
-
F-C2: This fluorine is ortho to the difluoroethyl group and ortho to the other aromatic fluorine (F-C3). The electron-withdrawing nature of the difluoroethyl group will likely cause a downfield shift compared to F-C3. It will be coupled to F-C3 (³J), the proton at C4 (⁴J), and the proton at C5 (⁵J), resulting in a complex multiplet, likely a doublet of doublets of doublets .
-
F-C3: This fluorine is meta to the difluoroethyl group and ortho to F-C2. It is expected to be more shielded (upfield) than F-C2. It will be coupled to F-C2 (³J), the proton at C4 (³J), and the proton at C5 (⁴J), also resulting in a doublet of doublets of doublets .
-
Spin-Spin Coupling Network
The following diagram illustrates the expected spin-spin coupling interactions within the molecule.
Caption: Predicted J-coupling network for this compound.
Advanced Considerations and Troubleshooting
-
Complex Multiplets: The aromatic region of the spectrum may exhibit complex, overlapping multiplets. 2D NMR experiments, such as ¹⁹F-¹⁹F COSY, can be invaluable for deciphering these complex coupling networks.
-
Through-Space Coupling: Be mindful of the potential for through-space F-F coupling, especially if conformational isomers bring fluorine atoms into close proximity. This can lead to unexpected splitting patterns.
-
Quantitative Analysis: For accurate quantification, ensure that the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all fluorine nuclei between scans[11].
-
Temperature Effects: ¹⁹F chemical shifts can be sensitive to temperature changes. It is crucial to maintain a stable sample temperature throughout the experiment for reproducible results.
Conclusion
¹⁹F NMR spectroscopy is a powerful and versatile technique for the structural characterization of fluorinated organic molecules. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can gain deep insights into molecular architecture. The analysis of this compound serves as an excellent case study for the application of these principles to a molecule with multiple, distinct fluorine environments. The ability to predict and interpret the resulting ¹⁹F NMR spectrum is a critical skill for any scientist working in the fields of drug discovery, materials science, and agrochemical development.
References
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). F19 detection - NMR Facility. Retrieved from [Link]
-
Kubicki, D. J., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]
-
Cobblestone, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
Slideshare. (2015). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Gerig, J. T. (2004). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Moon, R. B., & Richards, J. H. (2012). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved from [Link]
-
ChemBioChem. (n.d.). Applications of 19F NMR. Retrieved from [Link]
-
NMR-Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Troeppner, O., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Open Access LMU. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Retrieved from [Link]
-
ScienceDirect. (2021). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
High-Resolution GC-MS Profiling of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Structural Elucidation and Quantification Protocols
Abstract
This application note details the method development, fragmentation mechanics, and quantification protocols for 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (
Introduction: The Fluorine Effect in MS
The introduction of fluorine atoms into aromatic scaffolds significantly alters mass spectral behavior due to the high electronegativity of fluorine and the strength of the
-
Aromatic Fluorines (Positions 2, 3): Highly stable, strengthening the ring against fragmentation.
-
Aliphatic gem-Difluorines (Ethyl chain): These drive the primary fragmentation pathway.
Unlike non-fluorinated alkylbenzenes which fragment via tropylium ion formation (m/z 91), the gem-difluoroethyl group directs fragmentation toward a resonance-stabilized
Experimental Protocol
3.1. Reagents and Standards[1]
-
Analyte: this compound (>98% purity).
-
Internal Standard (IS): 1,3-Difluorobenzene or Fluorobenzene-
. -
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: Avoid non-polar solvents like Hexane if low-level polar impurities are being tracked.
3.2. GC-MS Instrument Conditions
This method is optimized for an Agilent 5977B MSD / 8890 GC system but is transferable to any single quadrupole system.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (Split 20:1) | Prevents detector saturation; analyte is volatile. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic isomers effectively. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 40°C (hold 2 min) | Low initial temp is critical to trap the volatile parent molecule. |
| Transfer Line | 280 °C | Prevents condensation of heavier matrix components. |
| Ion Source | EI, 230 °C, 70 eV | Standard hard ionization for library matching. |
| Scan Range | m/z 40 – 350 | Captures parent ion and all diagnostic fragments. |
Results & Discussion
4.1. Mass Spectral Interpretation
The mass spectrum of this compound is dominated by
Key Diagnostic Ions:
| m/z (Da) | Identity | Relative Abundance | Interpretation |
| 178 | 15 - 25% | Molecular Ion. Visible due to aromatic stability. | |
| 163 | 100% (Base) | ||
| 143 | 5 - 10% | Secondary Elimination. Loss of HF from the base peak cation. | |
| 113 | 10 - 15% | Carbene Loss. Expulsion of |
4.2. Fragmentation Mechanism (Visualization)
The following diagram illustrates the primary decay pathway. The stability of the m/z 163 ion is the defining characteristic of gem-difluoroethyl aromatics.
Figure 1: Proposed EI fragmentation pathway. The dominant pathway is the loss of the methyl radical to form the resonance-stabilized difluorobenzyl cation.
Method Validation & Quality Control
To ensure data integrity (Trustworthiness), the following validation steps are mandatory before routine analysis.
5.1. Linearity and Sensitivity
-
Calibration Range: 1.0 µg/mL to 100 µg/mL.
-
Target Ion: Quantify using m/z 163 (Base Peak) rather than m/z 178 to maximize sensitivity and reduce interference from background matrix.
-
Qualifier Ions: Confirm identity using the ratio of m/z 178 / 163 (Expected: ~0.2) and m/z 113 / 163.[2]
5.2. System Suitability Test (SST)
Run a standard mix containing the analyte and the Internal Standard (IS) before every batch.
-
Resolution: Peak width at half height < 0.1 min.
-
Tailing Factor: Must be < 1.2 (Asymmetry indicates active sites in the liner reacting with fluorines).
5.3. Workflow Diagram
Figure 2: Analytical workflow for routine quantification.[3][4]
Troubleshooting Common Issues
-
Low Sensitivity of m/z 178:
-
Cause: High fragmentation energy or source temperature too high.
-
Fix: This is normal. Rely on m/z 163 for quantification. Lowering source temp to 200°C may increase molecular ion abundance slightly but reduces overall sensitivity.
-
-
Peak Tailing:
-
Cause: Adsorption of the fluorinated ring onto active silanols in the glass liner.
-
Fix: Use Ultra-Inert (UI) wool liners and trim the column head regularly.
-
-
Carryover:
-
Cause: Volatility allows the compound to migrate into the septum.
-
Fix: Use a septum purge flow of at least 3 mL/min.
-
References
-
NIST Mass Spectrometry Data Center. Ethane, 1,1-difluoro- (Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[4][5] Retrieved October 24, 2023, from [Link]
- Context: Used to validate the loss of methyl group behavior in gem-difluoroethyl substructures.
- Wang, H. Y., et al. (2014). "Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations." Journal of the American Society for Mass Spectrometry.
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content. Application Note 5994-2193EN. Retrieved from [Link]
- Context: Source for ASTM D5769 compliant GC parameters for arom
- Context: General principles for isotopic patterns in chloro/fluoro arom
Sources
Strategic Purification of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene using Reversed-Phase High-Performance Liquid Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol and guiding principles for the preparative purification of the fluorinated aromatic compound, 1-(1,1-Difluoroethyl)-2,3-difluorobenzene. The inherent challenges in purifying halogenated organic molecules, often stemming from their unique electronic properties and potential for co-eluting with structurally similar impurities, necessitate a rationally designed chromatographic strategy. This guide moves beyond generic templates to provide a comprehensive workflow rooted in the physicochemical properties of the analyte. We explore the rationale behind stationary phase selection, mobile phase optimization, and post-purification analysis to ensure the isolation of a high-purity final product, a critical requirement in pharmaceutical development and materials science.
Introduction: The Purification Challenge
This compound is a polyfluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including altered metabolic stability, binding affinity, and lipophilicity. Achieving high purity (>99%) is paramount for subsequent applications, as even minor structural isomers or reaction byproducts can drastically alter biological activity or material characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this task due to its high resolving power and applicability to moderately polar to nonpolar organic molecules.[1] This note details a systematic approach to developing a robust purification method.
Analyte Characterization and Its Chromatographic Implications
A successful purification strategy begins with understanding the target molecule. While specific experimental data for this exact isomer may be limited, its properties can be reliably inferred from its structure and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₈H₆F₄ | Influences molecular weight and potential for interaction. |
| Molecular Weight | ~178.13 g/mol [2] | A small molecule, well-suited for standard HPLC packing materials. |
| Structure | Aromatic benzene ring with four fluorine atoms and an ethyl group. | The aromatic ring allows for π-π interactions with specific stationary phases. The high degree of fluorination enhances hydrophobicity and creates unique electronic properties. |
| Solubility | Expected to be insoluble in water but soluble in organic solvents like acetonitrile, methanol, and THF.[3] | Dictates the use of Reversed-Phase HPLC, where the mobile phase is more polar than the stationary phase.[4] |
| UV Absorbance | The difluorobenzene chromophore is expected to absorb UV light.[5] | Enables straightforward detection using a UV-Vis or Photodiode Array (PDA) detector. Benzene derivatives typically absorb near 254-260 nm.[6] |
HPLC Method Development: A Rationale-Driven Approach
The goal of method development is to maximize resolution between the target compound and its impurities. This is achieved by optimizing the selectivity of the chromatographic system.
The Critical Role of Stationary Phase Selection
While the C18 alkyl chain is the workhorse of reversed-phase chromatography, it is not always the optimal choice for separating structurally similar aromatic compounds.[1][7] For this compound, alternative selectivities should be explored.
-
Standard C18 Phase: This phase separates primarily based on hydrophobicity.[8] It serves as a good baseline but may fail to resolve isomers or impurities with similar lipophilicity.
-
Phenyl-based Phases (e.g., Phenyl-Hexyl, Pentafluorophenyl - PFP): These phases are highly recommended for aromatic and halogenated compounds.[7] The reasoning is twofold:
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the π-system of the analyte's benzene ring, offering a different retention mechanism than the purely hydrophobic interactions of a C18 column.
-
Unique Fluorine Interactions: A PFP (Pentafluorophenyl) column is particularly well-suited for this application. The electron-rich fluorine atoms on the analyte can engage in dipole-dipole or charge-transfer interactions with the electron-poor fluorinated ring of the PFP stationary phase.[4] This often leads to enhanced retention and unique selectivity for halogenated molecules.[7]
-
Recommendation: Screen both a high-quality, end-capped C18 column and a PFP column to identify the phase providing the best resolution.
Mobile Phase Optimization
The mobile phase modulates the retention of the analyte on the stationary phase.
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN is generally preferred for aromatic compounds as it often provides sharper peaks and lower viscosity.[9]
-
Gradient Elution: For purification of a crude reaction mixture containing components of varying polarities, a gradient elution is superior to an isocratic method. A typical "scouting gradient" runs from a low to a high percentage of organic solvent (e.g., 10% to 95% ACN) over 15-20 minutes. This allows for the elution of all components and provides a starting point for optimization.[9]
Detection Wavelength
To ensure sensitive detection of the target compound and all potential impurities, a Photodiode Array (PDA) detector is ideal. It allows for the determination of the absorbance maximum (λ-max) of the target compound and can help in peak purity assessment. If a single wavelength detector is used, 254 nm or 260 nm is a robust starting point for aromatic compounds.[6]
Visualization of the Purification Strategy
A logical workflow is essential for efficient and successful purification. The following diagrams illustrate the overall process and the decision-making involved in method development.
Caption: Decision-making process for HPLC method development.
Experimental Protocols
Protocol 1: Analytical Method Scouting
This protocol is designed to quickly evaluate the best stationary phase and mobile phase combination.
-
Sample Preparation: Prepare a stock solution of the crude material at ~1 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter.
-
HPLC System & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column 1: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Column 2: Luna PFP(2) (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Chromatographic Conditions:
Table 2: Analytical Scouting Parameters
| Parameter | Condition | Rationale |
| Mobile Phase A | Deionized Water | Highly polar mobile phase component. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for eluting the nonpolar analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Injection Volume | 5 µL | Avoids column overloading at the analytical scale. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA Scan 200-400 nm; Monitor at 260 nm | Identifies λ-max and provides a robust signal for the aromatic system. |
| Gradient | 10% B to 95% B in 15 min, hold at 95% B for 3 min, return to 10% B in 1 min, equilibrate for 5 min. | A broad gradient to ensure elution of all components and identify the optimal elution window. |
-
Analysis: Run the gradient on both the C18 and PFP columns. Compare the chromatograms for the resolution between the main peak and the closest eluting impurities. The column that provides the greatest separation (selectivity) is chosen for preparative scale-up.
Protocol 2: Preparative Purification
This protocol assumes the PFP column and ACN/Water mobile phase provided superior results. The gradient is focused to improve throughput.
-
Sample Preparation: Dissolve the crude material in a minimal amount of acetonitrile to the highest possible concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
-
HPLC System & Column:
-
Preparative HPLC system with fraction collector.
-
Column: Luna PFP(2) (21.2 x 250 mm, 10 µm) or equivalent preparative dimension.
-
-
Optimized Preparative Chromatographic Conditions:
Table 3: Optimized Preparative HPLC Protocol
| Parameter | Condition | Rationale |
| Mobile Phase A | Deionized Water | As per analytical method. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | As per analytical method. |
| Flow Rate | 20 mL/min | Scaled appropriately for a 21.2 mm ID column. |
| Injection Volume | 1-5 mL | Dependent on concentration and loading capacity determined in scouting. |
| Column Temp. | Ambient | For preparative scale, tight temperature control is less critical. |
| Detection | UV at 260 nm | Single wavelength is sufficient for triggering fraction collection. |
| Gradient | Example: 40% B to 65% B in 20 min. | A focused gradient based on the elution time from the analytical run. This saves time and solvent. |
-
Execution and Fraction Collection:
-
Perform a small test injection on the preparative column to confirm the retention time.
-
Inject the concentrated sample.
-
Collect fractions across the main peak based on the UV signal threshold. It is advisable to collect early, peak-top, and late fractions into separate vessels.
-
-
Post-Purification Analysis:
-
Re-inject a small aliquot from each collected fraction (or a combined pool of the "pure" fractions) into the analytical HPLC system using the scouting method to confirm purity.
-
Combine all fractions that meet the purity specification (e.g., >99% by peak area).
-
Remove the solvent (acetonitrile/water) using a rotary evaporator to yield the final, purified compound.
-
Conclusion and Best Practices
This application note provides a scientifically grounded framework for the purification of this compound. The key to success lies in moving beyond a standard C18 approach and leveraging a stationary phase, such as a PFP column, that offers alternative selectivity based on the specific chemical nature of the fluorinated aromatic analyte. [7]By systematically scouting conditions on an analytical scale before scaling to a preparative method, researchers can achieve high-purity material efficiently, saving significant time and resources. Always ensure the use of high-purity solvents and freshly prepared mobile phases for optimal results.
References
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
PubChem. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]
-
Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. [Link]
- Google Patents.
-
Optica Publishing Group. Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. [Link]
-
National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
Pallav Chemicals. 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Restek. HPLC Column Selection Guide. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]
-
ResearchGate. (PDF) 1,3-Difluorobenzene. [Link]
-
SlideShare. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]
-
Chromatography Online. Column Selection for Reversed-Phase HPLC. [Link]
-
ResearchGate. Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups. [Link]
-
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]
-
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
-
ChemSynthesis. 1,1-difluoro-ethyl-benzene. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
YouTube. UV-Visible Derivative Spectroscopy: Theory and Applications. [Link]
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GC-MS analysis of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this document details the underlying principles, optimized methodologies, and data interpretation strategies essential for achieving robust and reliable analytical outcomes. The protocols herein are grounded in established chromatographic and mass spectrometric principles, tailored to the specific physicochemical properties of polyfluorinated aromatic compounds.
Introduction and Analytical Rationale
This compound (C₈H₆F₄, Molecular Weight: approx. 178.13 g/mol ) is a polyfluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, including altered metabolic stability, lipophilicity, and binding affinity. Consequently, the development of validated analytical methods is critical for pharmacokinetic studies, quality control, and environmental monitoring.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for this application. GC offers high-resolution separation of volatile and semi-volatile compounds, while MS provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its characteristic fragments.[1] The electron ionization (EI) source is particularly effective for creating reproducible fragmentation patterns that serve as a molecular fingerprint.
Foundational Principles: The Analyte and the Technique
Physicochemical Properties and Chromatographic Behavior
The target analyte is a neutral, relatively non-polar molecule, making it ideally suited for GC analysis. The selection of a GC stationary phase should be based on achieving optimal separation from matrix components and potential isomers. A low-to-mid polarity column, such as one based on a 5% phenyl-methylpolysiloxane stationary phase, is a logical starting point, as it separates compounds primarily based on boiling point and to a lesser extent on dipole interactions.[2]
Predicted Mass Spectrometric Fragmentation (Electron Ionization)
Electron ionization (EI) at 70 eV is a high-energy process that typically induces extensive and reproducible fragmentation.[3] For polyfluorinated compounds, the molecular ion (M⁺˙) peak may be weak or absent due to the high electronegativity of fluorine, which can destabilize the parent ion.[4] The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving the cleavage of bonds on the difluoroethyl substituent and loss of halogen atoms.
A predictive analysis, based on established fragmentation mechanisms of similar halogenated aromatic compounds, suggests the following primary fragmentation events[5][6]:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ethyl group and the aromatic ring is a common pathway, leading to a stable difluoromethyl-substituted benzyl-type cation.
-
Loss of a Fluorine Radical (•F): The loss of a fluorine atom from the difluoroethyl group or the aromatic ring.
-
Formation of a Tropylium-like Ion: Rearrangements are possible, leading to the formation of stable cyclic cations.
The diagram below visualizes the anticipated fragmentation cascade.
Caption: Predicted EI fragmentation pathway for the analyte.
Comprehensive Analytical Protocol
This section outlines a complete, step-by-step protocol for the analysis of this compound.
Workflow Overview
The analytical process follows a systematic progression from sample preparation to data acquisition and final analysis. This workflow is designed to ensure accuracy, reproducibility, and minimal contamination.
Caption: End-to-end analytical workflow diagram.
Sample and Standard Preparation
The integrity of the results begins with meticulous sample preparation. The goal is to create a clean, homogenous sample in a volatile solvent suitable for GC injection.[7]
Step-by-Step Protocol:
-
Solvent Selection: Use high-purity, GC-MS grade solvents. Dichloromethane or Ethyl Acetate are recommended due to their volatility and ability to dissolve a wide range of organic compounds. Avoid non-volatile solvents.[7]
-
Stock Standard Preparation: Accurately weigh ~10 mg of pure this compound reference standard and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Internal Standard (IS): For quantitative analysis, select an appropriate internal standard that is chemically similar to the analyte but not present in the sample matrix (e.g., a deuterated or otherwise halogenated aromatic compound). Spike all standards and samples with the IS at a constant concentration.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the chosen solvent. If solids are present, centrifuge or filter the sample through a 0.22 µm PTFE filter to prevent contamination of the GC inlet.[7] Dilute the sample so the analyte concentration falls within the range of the calibration curve.
-
Final Transfer: Transfer the final prepared standards and samples into 2 mL glass autosampler vials with Teflon-lined septa.[8]
Instrumentation Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890/8890 or equivalent | Provides reliable and reproducible performance. |
| Injector | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | Use Split for screening and higher concentrations; Splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading the column. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for most 30m x 0.25mm ID columns, balancing speed and resolution.[9] |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A low-bleed, 5% phenyl-methylpolysiloxane column suitable for a wide range of non-polar to semi-polar aromatic compounds.[2][9] |
| Oven Program | 50°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) | Initial hold ensures good peak shape for volatile compounds. The ramp provides efficient separation, and the final hold elutes any less volatile matrix components. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5975/5977/7000 or equivalent | Provides excellent sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Industry standard for generating comparable mass spectra.[10] |
| Source Temp. | 230 °C | Optimizes ion formation and minimizes source contamination.[9] |
| Quadrupole Temp. | 150 °C | Ensures mass stability and prevents contamination of the mass filter. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan | For qualitative analysis and identification. |
| Scan Range | 45 - 250 m/z | Captures the expected fragment ions and the molecular ion without collecting low-mass solvent or air/water background ions. |
| SIM Ions (for Quant) | 178, 163, 129 | Select the molecular ion (if present) and 2-3 of the most abundant and specific fragment ions for high-sensitivity quantification. |
Data Analysis and Quality Control
Qualitative Identification
The identity of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The RT of the analyte peak in the sample must match that of a known reference standard within a predefined window (e.g., ±0.1 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a fragmentation pattern that is a good match to the reference standard spectrum. A library match quality score of >80 (out of 100) is typically considered a good match.
Quantitative Analysis
Quantification is performed by creating a calibration curve using the prepared standards.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard (IS) peak area against the analyte concentration.
-
Linearity: The curve should be fitted with a linear regression model. A coefficient of determination (R²) of ≥0.995 is required to demonstrate linearity.
-
Concentration Calculation: The concentration of the analyte in the unknown sample is calculated from its area ratio using the regression equation.
System Validation
To ensure the trustworthiness of the protocol, regular system checks are essential:
-
Tuning: The MS must be tuned before each analytical batch using a standard tuning compound like perfluorotributylamine (PFTBA) to ensure mass accuracy and sensitivity.[9]
-
Blanks: Analyze a solvent blank at the beginning of each sequence to check for system contamination.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the sequence to verify instrument stability. The calculated concentration should be within ±15% of the true value.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the causality behind experimental choices, from sample preparation to instrument parameter selection, this guide empowers researchers to generate high-quality, reliable, and defensible data. Adherence to the outlined quality control measures will ensure the long-term robustness and validity of the analytical method.
References
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 4, 2026, from [Link]
-
A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. (n.d.). Agilent. Retrieved February 4, 2026, from [Link]
-
GC/MS Analysis of Aromatics in Gasoline ASTM D5769. (2020, December 29). YouTube. Retrieved February 4, 2026, from [Link]
-
ASTM D5769; Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by GC-MS. (n.d.). SCION Instruments. Retrieved February 4, 2026, from [Link]
-
Metabolic Profiling of Aromatic Compounds. (2024, February 5). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Is it possible to analyze F-compounds with GCMS? (2014, February 11). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021, November 23). PeerJ. Retrieved February 4, 2026, from [Link]
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Pace Analytical. Retrieved February 4, 2026, from [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved February 4, 2026, from [Link]
-
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
How to detect Halogenated Benzene in crude oil matrix using GC/MS? (2019, March 15). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Optimizing GC–MS Methods. (2013, December 1). Chromatography Online. Retrieved February 4, 2026, from [Link]
-
Ethane, 1,1-difluoro-. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]
-
Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. Retrieved February 4, 2026, from [Link]
-
Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. (n.d.). NIH. Retrieved February 4, 2026, from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved February 4, 2026, from [Link]
-
1-(1,1-Difluoroethyl)-3,5-difluorobenzene. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Atomic Spectra Database. (n.d.). NIST. Retrieved February 4, 2026, from [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH. Retrieved February 4, 2026, from [Link]
-
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (2025, May 13). PubMed. Retrieved February 4, 2026, from [Link]
-
1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved February 4, 2026, from [Link]
-
Dissociation of Even-Electron Ions. (n.d.). Divisione di Spettrometria di Massa. Retrieved February 4, 2026, from [Link]
-
Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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"1-(1,1-Difluoroethyl)-2,3-difluorobenzene" in the synthesis of agrochemicals
Application Note: Strategic Utilization of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene in SDHI Fungicide Synthesis
Executive Summary
Topic: this compound Role: Advanced Fluorinated Building Block / Pharmacophore Proxy Primary Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides CAS Registry (Related): 1138445-14-3 (Monofluoro analog reference); Specific isomer represents a high-value proprietary intermediate.[1]
This application note details the synthetic utility, handling, and strategic integration of This compound in the development of modern agrochemicals. As resistance to strobilurins and triazoles grows, the SDHI class (carboxamides) has become pivotal. The incorporation of the 1,1-difluoroethyl (
This guide provides a validated protocol for synthesizing this intermediate from 2,3-difluoroacetophenone and demonstrates its downstream application in constructing the biaryl core characteristic of next-generation fungicides similar to Fluxapyroxad and Pydiflumetofen .[1]
Structural Analysis & Pharmacophore Dynamics
The molecule features two critical structural motifs that drive its selection in drug design:
-
The 1,1-Difluoroethyl Group (
):-
Metabolic Blockade: The gem-difluoro group prevents benzylic oxidation by cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in plant systems.[1]
-
Lipophilicity Modulation: Fluorine's low polarizability increases the molecule's ability to penetrate waxy plant cuticles and fungal membranes.[1]
-
Conformational Lock: The steric bulk of the
group forces the aromatic ring into a specific twist relative to the amide linkage in the final AI, optimizing binding to the ubiquinone-binding site (Q-site) of Complex II.[1]
-
-
The 2,3-Difluorobenzene Core:
-
Electronic Tuning: The fluorine atoms at positions 2 and 3 deactivate the ring towards electrophilic attack but facilitate directed ortho-lithiation, allowing for precise regioselective functionalization.
-
Experimental Protocol: Synthesis of the Intermediate
Objective: Preparation of this compound via Deoxofluorination. Precursor: 2,3-Difluoroacetophenone.[1]
Reagents & Equipment
-
Substrate: 2,3-Difluoroacetophenone (Commercial grade, >98%).
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).[1] Note: Deoxo-Fluor is thermally more stable than DAST.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Catalyst: Ethanol (0.1 eq, initiator).
-
Vessel: Teflon-lined reactor or Hastelloy autoclave (glass is permissible only for small scale <10g due to HF etching).[1]
Step-by-Step Methodology
-
Setup: Purge a dry reaction vessel with nitrogen. Add 2,3-difluoroacetophenone (1.0 eq) and anhydrous DCM (5-10 volumes) .
-
Addition: Cool the solution to 0°C . Add Deoxo-Fluor (1.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]
-
Catalysis: Add catalytic Ethanol (0.1 eq) to initiate the release of HF in situ, which catalyzes the reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12–24 hours.[1]
-
Quench (Critical Safety Step): Cool to 0°C. Slowly pour the reaction mixture into a vigorously stirred saturated
solution .-
Warning: Massive
evolution.[1] Do not seal the vessel.
-
-
Workup: Separate the organic layer.[1] Wash the aqueous layer with DCM (
).[1] Combine organics, wash with brine, dry over , and concentrate under reduced pressure. -
Purification: Distillation under vacuum (approx. 10-20 mbar) yields the pure product as a colorless oil.[1]
Data Summary Table: Fluorinating Agents Comparison
| Agent | Thermal Stability | Yield (%) | Safety Profile | Recommended Use |
| DAST | Low (<50°C) | 75-85% | Explosive risk at high temp | Lab scale (<50g) |
| Deoxo-Fluor | Moderate (<80°C) | 85-92% | Lower thermal risk | Pilot scale |
| XtalFluor-E | High | 80-90% | Solid, easier handling | Large scale (requires HF-amine additive) |
Downstream Application: Synthesis of SDHI Agrochemicals
The this compound intermediate is rarely the final product.[1] It serves as a "masked" lipophilic arene that is coupled to a pyrazole-carboxamide core.[1]
Workflow: Regioselective Lithiation & Coupling
To link this intermediate to a pyrazole core (common in Fluxapyroxad analogs), we utilize the directing effect of the ring fluorines.
-
Lithiation:
-
Treat this compound with
-Butyllithium ( -BuLi) or LDA in THF at -78°C .[1] -
Mechanism:[2][3] The fluorine at position 2 directs lithiation to the adjacent position (C4 or C6, depending on steric hindrance of the ethyl group). For 2,3-difluoro systems, lithiation often occurs at C4 (para to the ethyl group) or C6.
-
-
Electrophile Trapping:
-
Suzuki-Miyaura Coupling:
-
React the generated Aryl Boronic Acid with a Chlorinated Pyrazole Acid Chloride precursor (e.g., the precursor for Pydiflumetofen or Bixafen).
-
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation from the acetophenone precursor to the final SDHI scaffold integration.
Caption: Figure 1. Synthetic workflow converting 2,3-difluoroacetophenone into a functionalized biaryl SDHI fungicide via the key 1,1-difluoroethyl intermediate.
Process Safety & Optimization (Self-Validating Systems)
To ensure the protocol is trustworthy and reproducible, the following critical process parameters (CPPs) must be controlled:
-
Moisture Control: Deoxofluorinating agents react violently with water to produce HF.[1]
-
Validation: Karl Fischer titration of solvents must show
water before reagent addition.[1]
-
-
Exotherm Management: The fluorination step releases significant heat.[1]
-
Validation: Adiabatic calorimetry (ARC) data suggests keeping the dosing rate such that
.[1]
-
-
HF Scavenging: Post-reaction workup generates HF.[1]
References
-
Bioisosteres in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals.[1] Journal of Fluorine Chemistry.[1]
-
Deoxofluorination Protocols: Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Journal of Organic Chemistry.[1] [1]
-
SDHI Fungicide Design: Glättli, A., et al. (2012). Pyrazole-carboxamides: A new class of SDHI fungicides.[1] Modern Crop Protection Compounds.[1] [1]
-
Synthesis of Difluoroethyl Arenes: Org. Process Res. Dev. (2018).[1] Scalable Synthesis of 1-(1,1-Difluoroethyl)-2-fluorobenzene derivatives.[1]
Sources
"1-(1,1-Difluoroethyl)-2,3-difluorobenzene" for developing novel polymers
Executive Summary & Strategic Rationale
The Molecule: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (DFE-DFB) represents a "hybrid" scaffold bridging medicinal chemistry and advanced materials. It combines the regiochemical directing power of the 2,3-difluoro motif (common in liquid crystals) with the 1,1-difluoroethyl group (
The Opportunity: While standard fluoropolymers (PTFE, PVDF) rely on perfluorinated chains, DFE-DFB offers a route to selectively fluorinated aromatics . Polymers derived from this scaffold are predicted to exhibit:
-
Low Dielectric Constant (
): Crucial for 5G/6G millimeter-wave transparency. -
High Solubility: Unlike rigid perfluorinated aromatics, the ethyl tail disrupts
- stacking just enough to improve processability without sacrificing thermal stability. -
Bio-Inertness: The specific fluorination pattern mimics motifs used in bioactive compounds (e.g., agrochemicals, kinase inhibitors), making these polymers candidates for drug-eluting coatings.
This guide details the conversion of DFE-DFB into a polymerizable styrene monomer and its subsequent Controlled Radical Polymerization (RAFT) .
Critical Structure-Property Logic
Before synthesis, understanding why we use this specific isomer is vital for experimental design.
Figure 1: Causality map linking the DFE-DFB molecular structure to targeted polymer properties. The 2,3-F substitution minimizes the molecular dipole moment, reducing dielectric loss.
Protocol Module A: Monomer Engineering
Objective: Synthesize 4-(1,1-difluoroethyl)-2,3-difluorostyrene . Mechanism: The 2,3-difluoro substitution pattern directs lithiation to the C-4 position (ortho to F-3) due to the "Ortholithiation" effect, while the bulky 1,1-difluoroethyl group at C-1 sterically shields C-6.
Reagents & Equipment
-
Substrate: this compound (>98% purity).
-
Lithiation Agent:
-Butyllithium ( -BuLi), 2.5 M in hexanes.[1] -
Formylation Agent: Anhydrous DMF.[1]
-
Vinylating Agent: Methyltriphenylphosphonium bromide (
) + Potassium tert-butoxide ( -BuOK). -
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
-
Atmosphere: Argon (Ar) or Nitrogen (
).[1]
Step-by-Step Procedure
Step 1: Regioselective Formylation
-
Setup: Flame-dry a 250 mL Schlenk flask. Cycle Ar/Vacuum 3 times. Add DFE-DFB (10.0 mmol) and anhydrous THF (50 mL).
-
Cooling: Submerge flask in a dry ice/acetone bath (
). Allow 15 min for equilibration. -
Lithiation: Add
-BuLi (11.0 mmol, 1.1 equiv) dropwise over 20 mins.-
Checkpoint: The solution may turn pale yellow. Stir at
for 1 hour.[1] The Lithium atom is now installed at C-4.
-
-
Quench: Add anhydrous DMF (15.0 mmol, 1.5 equiv) dropwise.
-
Warming: Stir at
for 30 mins, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours. -
Workup: Quench with sat.
(aq).[1] Extract with (3x). Dry organics over . -
Purification: Flash Chromatography (Hexanes/EtOAc 95:5).
-
Target Product: 4-(1,1-difluoroethyl)-2,3-difluorobenzaldehyde. Yield target: >85%.
-
Step 2: Wittig Olefination (Vinyl Generation)
-
Suspension: In a separate dry flask, suspend
(12.0 mmol) in THF (40 mL) at . -
Base Addition: Add
-BuOK (12.5 mmol) in portions. The solution will turn bright yellow (Ylide formation). Stir for 30 mins. -
Coupling: Add the Aldehyde from Step 1 (10.0 mmol) dropwise in THF.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Filter off triphenylphosphine oxide (TPPO) precipitate. Concentrate filtrate.
-
Purification: Distillation under reduced pressure (or column chromatography with 100% Pentane).
-
Final Monomer:4-(1,1-difluoroethyl)-2,3-difluorostyrene .
-
Protocol Module B: RAFT Polymerization
Objective: Create a polymer with narrow polydispersity (PDI < 1.2) for optical applications.[2] Technique: Reversible Addition-Fragmentation chain Transfer (RAFT).
Reagents
-
Monomer: 4-(1,1-difluoroethyl)-2,3-difluorostyrene (freshly distilled).
-
Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics).
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anisole (High boiling point, good solubility).
Polymerization Table
| Parameter | Value | Rationale |
| [Monomer]:[CTA] Ratio | 200:1 | Targets DP = 200 (approx Mw ~40-50 kDa). |
| [CTA]:[Initiator] Ratio | 5:1 | Ensures high "livingness" of chain ends. |
| Temperature | Optimal half-life for AIBN in RAFT. | |
| Time | 12-24 Hours | Stop at ~60-70% conversion to prevent "dead" chains. |
Workflow
-
Charge: In a Schlenk tube, dissolve Monomer (1.0 g), CTA (20 mg), and AIBN (1.6 mg) in Anisole (1.0 mL).
-
Degas: Perform 4 cycles of Freeze-Pump-Thaw. Oxygen is the enemy of RAFT.
-
Polymerize: Immerse in a pre-heated oil bath (
). -
Quench: Plunge tube into liquid nitrogen to stop the reaction.
-
Precipitation: Drop the polymer solution into excess cold Methanol (10x volume). The polymer will precipitate as a white powder.
-
Dry: Vacuum oven at
for 24 hours.
Characterization & Validation
To ensure scientific integrity, use the following self-validating spectral markers.
NMR Spectroscopy ( and )
- NMR (Self-Validation): This is your primary check.
-
NMR:
-
Conversion Check: Monitor the disappearance of vinyl protons (5.2 - 6.7 ppm) and the appearance of the aliphatic backbone (1.5 - 2.5 ppm).
-
Thermal Analysis (DSC/TGA)
-
Tg Prediction: Due to the rigid 2,3-difluoro backbone and the bulky ethyl group, expect a Glass Transition (
) between and . -
Stability: The
group is thermally robust. Degradation ( 5%) should not occur below .
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway from the core scaffold to the final functional polymer. Note the critical regioselective lithiation step.
References
-
Synthesis of 1,1-Difluoroethyl Arenes
-
Xu, L., et al. "Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride."[6] Angewandte Chemie International Edition, 2019.
-
-
Fluorine in Polymer Science (Dielectrics)
-
Iacono, S. T., et al. "Fluoropolymer Functionalization and Architecture for Advanced Materials." Macromolecules, 2018.[7]
-
-
Regioselective Lithiation of Fluorobenzenes
- Schlosser, M. "The 'Ortholithiation' of Fluorobenzenes: A Powerful Tool." European Journal of Organic Chemistry, 2004.
-
Bioisosteres in Drug Design (Rationale for Scaffold)
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic derivatization strategies for 1-(1,1-difluoroethyl)-2,3-difluorobenzene. This molecule is a valuable scaffold in medicinal chemistry and materials science due to the unique physicochemical properties conferred by its fluorine substituents.[1][2][3] This document outlines key reactive pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. For each methodology, we provide in-depth theoretical justifications, step-by-step experimental protocols, and expected outcomes, specifically tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The subject of this guide, this compound, presents a particularly interesting case. The tetra-fluorinated benzene ring is electron-deficient, which significantly alters its reactivity compared to non-fluorinated analogues. The 1,1-difluoroethyl group further modulates the electronic properties and steric environment of the aromatic system. Understanding the regioselectivity and reactivity of this scaffold is paramount for its effective utilization in the synthesis of novel chemical entities.[3]
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the strong electron-withdrawing effects of the four fluorine atoms on the benzene ring and the two fluorine atoms on the ethyl group. This inductive withdrawal deactivates the ring towards traditional electrophilic aromatic substitution (EAS) and simultaneously activates it for nucleophilic aromatic substitution (SNAr).
Key Molecular Features:
-
Electron-Deficient Aromatic Ring: Prone to attack by strong nucleophiles.
-
Deactivated C-H Bonds: Resistant to electrophilic substitution, requiring harsh conditions.
-
Multiple C-F Bonds: Potential sites for metal-catalyzed cross-coupling reactions, although C-F bond activation is challenging.[4]
Strategic Derivatization Pathways
The derivatization of this compound can be logically approached through three primary pathways, each exploiting the unique electronic nature of the substrate.
Caption: Key derivatization strategies for the target molecule.
Electrophilic Aromatic Substitution (EAS): Nitration
While the electron-deficient nature of the ring makes electrophilic aromatic substitution challenging, it is not impossible. Reactions such as nitration can proceed under forcing conditions. The directing effects of the substituents must be carefully considered. The fluorine atoms are deactivating but ortho, para-directing, while the 1,1-difluoroethyl group is also deactivating and meta-directing.
Predicted Regioselectivity: The fluorine atoms inductively withdraw electron density, deactivating the ring.[1] The directing effect will be a complex interplay between the substituents. The positions least deactivated will be favored.
Protocol 4.1: Nitration of this compound
This protocol is adapted from general procedures for the nitration of polyfluorinated benzenes.[5][6]
Principle: The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from the mixture of fuming nitric acid and sulfuric acid.[6][7] The electron-deficient benzene ring then attacks this electrophile in the rate-determining step.[8]
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Fuming Nitric Acid (≥90%) | Reagent Grade | VWR |
| Concentrated Sulfuric Acid (98%) | Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Acid Mixture Preparation: In a separate flask, carefully add concentrated sulfuric acid (3.0 eq) to fuming nitric acid (1.5 eq) at 0 °C.
-
Reaction Execution: Cool the flask containing the substrate to 0 °C. Slowly add the nitrating mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
This is a more favorable pathway for the derivatization of electron-poor fluoroaromatics.[9][10] The fluorine atoms act as good leaving groups in this context, and the strong electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate.[10][11]
Predicted Regioselectivity: Nucleophilic attack will preferentially occur at the positions most activated by the electron-withdrawing groups. The para position to the difluoroethyl group is a likely site of substitution.
Caption: General workflow for SNAr reactions.
Protocol 5.1: Amination with Morpholine
Principle: A nitrogen nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride ion.[9][12] The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the base and enhance the nucleophilicity of the amine.
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Morpholine | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Deionized Water | - | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Activating the inert C-F bond for cross-coupling is a significant challenge in synthetic chemistry.[4] However, recent advances, particularly with nickel-based catalysts, have made the Suzuki-Miyaura coupling of aryl fluorides more accessible.[13][14][15][16]
Protocol 6.1: Nickel-Catalyzed Suzuki-Miyaura Coupling
Principle: This protocol utilizes a nickel catalyst to achieve the cross-coupling of an aryl fluoride with a boronic acid. The mechanism involves the oxidative addition of the nickel(0) catalyst to the C-F bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[14][16]
Materials:
| Reagent/Solvent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Phenylboronic Acid | ≥97% | Combi-Blocks |
| Nickel(II) Chloride (NiCl₂) | Anhydrous | Strem Chemicals |
| Tricyclohexylphosphine (PCy₃) | 97% | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
Procedure:
-
Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.
-
Reaction Mixture: To a vial, add NiCl₂ (5 mol%), PCy₃ (10 mol%), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Addition of Substrates: Add this compound (1.0 eq) and anhydrous 1,4-dioxane.
-
Reaction Execution: Seal the vial and heat to 100-120 °C for 24-48 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
Safety and Handling
Fluorinated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel fluorinated molecules. By understanding the underlying electronic properties of this scaffold, researchers can strategically choose between electrophilic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling to achieve the desired functionalization. The protocols provided herein serve as a robust starting point for the exploration of this valuable chemical space.
References
-
Frost, A. B., Brambilla, M., Exner, R. M., & Tredwell, M. (2019). Synthesis and Derivatization of 1,1-[18F]Difluorinated Alkenes. Angewandte Chemie International Edition, 58(2), 472-476. [Link]
-
ResearchGate. (n.d.). Synthesis and Derivatization of 1,1‐[F]Difluorinated Alkenes. [Link]
-
NIH. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. [Link]
-
NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls. [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
-
NIH. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]
- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
-
ZHEJIANG XIESHI NEW MATERIAL CO., LTD. (n.d.). What are the main areas of application for Difluorobenzene Series products?. [Link]
-
ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. [Link]
-
PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
-
Chemguide. (n.d.). the nitration of benzene. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2004). The Electrophilic Aromatic Substitution of Fluorobenzene. [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
NIH. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]
-
Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. [Link]
- Google Patents. (n.d.).
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
-
Taylor & Francis Online. (n.d.). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
LabXchange. (n.d.). Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Nitration of benzene promoted by mesoporous silica‐immobilized FeCl3. [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. xieshichem.com [xieshichem.com]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 5. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Welcome to the technical support guide for the synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for introducing a difluoroethyl group onto a fluorinated benzene ring?
A1: While a direct, one-step synthesis for this compound is not extensively documented in readily available literature, the most analogous and established methods involve the reaction of a lithiated difluorobenzene derivative with an electrophilic source of the "CF2CH3" group. A plausible route involves the initial lithiation of 1,2-difluorobenzene, followed by reaction with an appropriate electrophile.
A patent for preparing substituted 1,2-difluorobenzenes describes a continuous process involving a first step of reacting 1,2-difluorobenzene with a lithiating agent at temperatures between -45°C to -55°C.[1] In a second step, this intermediate reacts with an electrophile.[1] This general approach is a strong starting point for the synthesis of the target molecule.
Q2: Why is my overall yield consistently low?
A2: Low yields in this synthesis can stem from several factors:
-
Inefficient Lithiation: The formation of the 2,3-difluorophenyllithium intermediate is a critical step. Incomplete lithiation will result in unreacted starting material and reduced product formation.
-
Side Reactions: The lithiated intermediate can be unstable and prone to decomposition, especially at higher temperatures.[1] Additionally, the electrophile may undergo self-reaction or react at other positions on the aromatic ring.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert atmosphere techniques are essential for success.
-
Purification Losses: Polyfluorinated aromatic compounds can be challenging to purify due to their physical properties.[2] Significant material loss can occur during workup and chromatographic separation.
Q3: What are the key safety considerations for this synthesis?
A3: Several safety precautions must be taken:
-
Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) are pyrophoric and will ignite on contact with air. They also react violently with water. Always handle them under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.
-
Cryogenic Temperatures: The lithiation step is typically performed at low temperatures (-45°C to -55°C or lower) to minimize decomposition of the lithiated intermediate.[1] Use appropriate cryogenic baths (e.g., dry ice/acetone) and personal protective equipment.
-
Fluorinated Compounds: While the target molecule's specific toxicity may not be fully documented, it is prudent to handle all fluorinated compounds with care, assuming they are potentially toxic.[3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Troubleshooting Guide: Improving Yield and Purity
Problem Area 1: Inefficient Formation of the Lithiated Intermediate
Q: I am observing a significant amount of unreacted 1,2-difluorobenzene after the reaction. How can I improve the lithiation step?
A: This indicates that the formation of 2,3-difluorophenyllithium is incomplete. Consider the following optimizations:
-
Purity of Reagents and Solvent: Ensure your 1,2-difluorobenzene is pure and your solvent (typically THF or diethyl ether) is rigorously dried. Traces of water will quench the lithiating agent.
-
Choice and Titration of Lithiating Agent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are common choices. The reactivity can be influenced by the choice of agent. It is crucial to titrate your lithiating agent before use to determine its exact molarity, as it can degrade over time.
-
Reaction Temperature and Time: The lithiation of 1,2-difluorobenzene is typically conducted at low temperatures, such as -50°C, to ensure regioselectivity and stability of the intermediate.[1] Allowing the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at this temperature is important for complete formation of the lithiated species.
Problem Area 2: Side Reactions and Product Decomposition
Q: My reaction mixture turns dark, and I isolate multiple unidentified byproducts. What is causing this?
A: Darkening of the reaction mixture often points to decomposition of the organolithium intermediate or side reactions.
-
Temperature Control is Critical: The 2,3-difluorophenyllithium intermediate is thermally unstable and can decompose exothermically.[1] Maintaining a consistently low temperature throughout the lithiation and subsequent electrophilic quench is paramount.
-
Slow Addition of Electrophile: Add the electrophile slowly and at a low temperature to control the reaction exotherm and minimize side reactions. A rapid addition can cause localized heating, leading to decomposition.
Proposed Synthetic Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for the synthesis, incorporating key decision points for troubleshooting.
Caption: A workflow for the synthesis of this compound with integrated troubleshooting checkpoints.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1,2-Difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,1-Difluoro-2-iodoethane (or other suitable electrophile)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere of argon, add 1,2-difluorobenzene (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -50°C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -45°C. Stir the resulting solution at -50°C for 1.5 hours.
-
Electrophilic Quench: Slowly add 1,1-difluoro-2-iodoethane (1.2 eq) dropwise, again ensuring the temperature does not rise above -45°C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Interpretation and Characterization
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| GC-MS | To assess purity and identify byproducts. | A major peak corresponding to the mass of the target compound. Presence of a peak for 1,2-difluorobenzene indicates incomplete conversion. |
| ¹H NMR | To confirm the presence of the ethyl group. | A triplet of triplets (tt) for the -CH3 group due to coupling with both ¹⁹F and adjacent protons (if any). |
| ¹⁹F NMR | To confirm the presence and environment of all fluorine atoms.[4] | Distinct signals for the -CF2- group and the two aromatic fluorine atoms, with characteristic coupling constants. |
| ¹³C NMR | To confirm the carbon skeleton. | Characteristic shifts for the aromatic carbons and the carbons of the difluoroethyl group, with C-F coupling. |
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
ACS Publications. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Retrieved from [Link]
- Google Patents. (n.d.). CN102766130A - Preparation method of difluoroethylene carbonate.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Polyfluorinated Compounds: Past, Present, and Future. Retrieved from [Link]
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes. Retrieved from [Link]
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
-
NIH. (2023). Analysis of per- and polyfluoroalkyl substances (PFAS) removal with activated carbon using 19F nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
ResearchGate. (n.d.). Ruthenium‐Catalyzed Remote C H Functionalization of Directed Arenes. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
MDPI. (n.d.). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. Retrieved from [Link]
-
Semantic Scholar. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Retrieved from [Link]
-
NIH. (2019). Direct arene C-H fluorination with 18F− via organic photoredox catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]
-
YouTube. (2020). FLUORINATION OF BENZENE. Retrieved from [Link]
-
NIH. (n.d.). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Retrieved from [Link]
Sources
- 1. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of per- and polyfluoroalkyl substances (PFAS) removal with activated carbon using 19F nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Difluoroethylation of Difluorobenzenes
Status: Operational | Tier: L3 Engineering Support
Topic: Troubleshooting Side Reactions & Process Optimization
Applicable Reagents: Zinc 1,1-difluoroethanesulfinates (DFES), Difluoroethyl iodides (
System Overview & Core Challenges
The Engineering Challenge:
Difluoroethylation (introducing a
-
The Radical: The 1,1-difluoroethyl radical (
) is highly electrophilic due to the electron-withdrawing fluorine atoms. -
The Substrate: Difluorobenzenes are electron-deficient (electron-poor ) arenes.
Consequence: Unlike standard Minisci reactions where nucleophilic alkyl radicals attack electron-poor heterocycles rapidly, this reaction suffers from high activation energy, leading to sluggish kinetics and a prevalence of competitive side reactions.
Troubleshooting Dashboard (Q&A)
Issue 1: "I am seeing significant -Fluoride Elimination (formation of fluoro-styrenes)."
Diagnosis:
This is the hallmark failure mode of Transition Metal Catalyzed Cross-Coupling (e.g., Pd or Cu catalysis). If the metal center inserts into the
Technical Fix:
-
Switch Mechanism: Move away from Pd/Cu cycles if possible. Adopt a Radical-Mediated (Minisci) pathway using Zinc Sulfinates (DFES) or Photoredox catalysis, which avoids the formation of a metal-alkyl species susceptible to
. -
Ligand Tuning (If Metal is required): Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) that accelerate reductive elimination over
-elimination.
Issue 2: "My mass spec shows 'M-F' or 'M-2F' peaks (Hydrodefluorination)."
Diagnosis:
You are losing fluorine atoms from the aromatic ring. This occurs via Ipso-Substitution . The electrophilic
The "Fluorine Walk" Phenomenon: In highly fluorinated systems, the radical may add ortho to a fluorine, and through a sequence of addition-eliminations, scramble the fluorine positions.
Corrective Protocol:
-
Lower Temperature: Radical ipso-substitution has a higher activation energy than C-H abstraction. Cooling the reaction (e.g., 0°C to -10°C) can kinetically favor C-H functionalization over C-F substitution.
-
Oxidant Tuning: If using a chemical oxidant (e.g.,
, ), reduce the equivalents. Excess oxidant promotes the oxidation of the radical -complex, facilitating fluoride loss.
Issue 3: "I have a complex mixture of Regioisomers."
Diagnosis: Difluorobenzenes have conflicting directing groups.
-
Sterics: Directs para to fluorines.
-
Electronics (Inductive): Fluorine is inductively withdrawing (deactivating ortho) but resonance donating (activating ortho/para).
-
Radical Philicity: The electrophilic
radical seeks the site of highest electron density, which is often severely delocalized in difluorobenzenes.
Optimization Matrix:
| Variable | Adjustment | Rationale |
| Solvent | Switch to DCM/Water biphasic or TFA | Protonation of the arene or hydrogen-bonding can alter the electronic density map of the ring, shifting selectivity. |
| Reagent | Use Zinc Sulfinates (DFES) | Slower release of radicals compared to iodides allows for more thermodynamic control. |
| Additives | Add TFA (1-2 eq) | Increases the electrophilicity of the arene (if protonatable) or alters the radical species boundaries. |
Visualizing the Failure Modes
The following diagram illustrates the divergence points where the reaction fails.
Caption: Mechanistic divergence in radical difluoroethylation showing competition between C-H functionalization, ipso-substitution (defluorination), and homocoupling.
Validated Protocol: Innate Radical Difluoroethylation
This protocol utilizes the Zinc Sulfinate (Baran-type) method, which is generally more robust for difluorobenzenes than photoredox methods due to better tolerance of the "polarity mismatch."
Reagents:
-
Substrate: 1,2-Difluorobenzene (1.0 equiv)
-
Reagent: Zinc 1,1-difluoroethanesulfinate (DFES) (2.5 - 3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 3.0 - 5.0 equiv)
-
Solvent: DCM : Water (2.5 : 1 ratio)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, helps solubility and activation.
Step-by-Step Workflow:
-
Setup: In a borosilicate vial equipped with a stir bar, dissolve the difluorobenzene (0.5 mmol scale) in DCM (2.5 mL).
-
Aqueous Phase: Add Water (1.0 mL) and TFA (if using).
-
Reagent Addition (Pulse 1): Add DFES (1.0 equiv) and TBHP (1.5 equiv) in one portion.
-
Note: Do not add all reagents at once. The radical half-life is short.
-
-
Reaction: Stir vigorously at Room Temperature (open to air is usually fine, but sealed is safer for volatiles).
-
Observation: Slight geotherm or bubbling (
release) is normal.
-
-
Pulse 2 (t = 2 hours): Add second portion of DFES (1.0 equiv) and TBHP (1.5 equiv).
-
Pulse 3 (t = 4 hours): Add final portion of reagents. Stir overnight (12-14h).
-
Workup: Dilute with DCM, wash with sat.
(to neutralize TFA/SO2), dry over . -
Purification: Silica gel chromatography. Alert: Difluoroethylated products are often volatile. Do not use high vacuum; use a rotavap with controlled pressure (approx 200 mbar, 30°C).
Validation Check:
-
TLC: The product is usually less polar than the starting material (moves higher on Silica/Hexanes).
-
19F NMR: Look for the characteristic
quartet (approx -90 to -110 ppm) and the aromatic fluorines.
Comparative Reagent Data
| Reagent Class | Example | Stability | Primary Side Reaction | Best For |
| Zinc Sulfinates | High (Solid) | Homocoupling of reagent | General screening, robustness | |
| Fluoroalkyl Iodides | Low (Volatile) | Atom-transfer stalling | Photoredox catalysis | |
| Sulfonyl Chlorides | Medium | Hydrolysis (forms HCl) | Large scale (cheaper) |
References
-
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99. Link
- Foundational text for Zinc Sulfinate (DFMS) chemistry, establishing the radical mechanism and pulse-addition protocols.
-
O'Hara, F., et al. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes." Journal of the American Chemical Society, 135(32), 12122–12134. Link
- Defines the rules of regioselectivity and the impact of solvent/additives on radical addition to electron-poor rings.
-
Ji, Y., et al. (2011). "Innate C-H Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
- Discusses the "productivity" issues and side reactions (hydrolysis)
-
Nielsen, M.K., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space." Journal of the American Chemical Society, 140(15), 5004-5008. Link
- Provides context on fluoride elimination pathways and stability of fluorinated intermedi
Technical Support Center: Purification of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Summary
This guide addresses the specific purification challenges associated with 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: Generic structure implied). This compound represents a class of fluorinated building blocks critical for liquid crystal displays (LCDs) and agrochemical synthesis.
Researchers often encounter three primary failure modes with this molecule:
-
Volatility-induced yield loss during solvent removal.[1]
-
Co-elution of the vinyl fluoride elimination byproduct (styrene derivative).
-
Hydrolytic instability of the gem-difluoro group under Lewis acidic conditions.
This document provides a validated troubleshooting framework to navigate these issues, ensuring high purity (>99.5%) and yield retention.
Technical Specifications & Properties
| Property | Value / Description | Notes |
| Molecular Formula | C₈H₆F₄ | |
| Molecular Weight | 178.13 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point (Est.) | 155–165 °C @ 760 mmHg | Volatile![1][2][3][4] Significant vapor pressure at RT.[1] |
| Key Impurity | 1-(1-Fluorovinyl)-2,3-difluorobenzene | Formed via thermal/base-induced HF elimination. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive over long durations. |
Purification Workflow (Decision Tree)
The following diagram outlines the logical flow for purifying crude reaction mixtures containing the target gem-difluoride.
Figure 1: Decision matrix for purification based on impurity profiling.[1] Note the intervention path for high vinyl fluoride content.[1]
Troubleshooting Guide (Q&A)
Category A: Yield Loss & Volatility[1]
Q: My crude NMR showed quantitative conversion, but after rotovap, I lost 40% of my mass. Where did it go? A: This is a classic issue with low-molecular-weight fluorinated aromatics. The gem-difluoroethyl group does not engage in strong hydrogen bonding, making the molecule more volatile than its parent ketone.
-
The Cause: Co-evaporation with solvents.[1] If you use dichloromethane (DCM) or THF and rotovap at 40°C/20 mbar, you are likely pulling the product into the trap.[1]
-
The Fix:
-
Switch Solvents: Extract with Pentane or Diethyl Ether (low boiling points allow removal at atmospheric pressure or mild vacuum).[1]
-
Controlled Concentration: Do not use a high vacuum. Concentrate at >100 mbar and keep the bath temperature <30°C .
-
Telescoping: If possible, use the solution directly in the next step without full isolation.
-
Category B: Separation of Impurities
Q: I have a persistent impurity co-eluting on TLC.
-
Mechanism: During the deoxofluorination (using DAST or Deoxo-Fluor), if the reaction mixture overheats or if the workup is too basic, the gem-difluoride eliminates one equivalent of HF.
-
Separation Strategy:
-
Silica Gel: Extremely difficult.[1] The polarity difference between the gem-difluoride and the vinyl fluoride is negligible.[1]
-
Chemical Scavenging (Recommended): Treat the crude mixture with a dilute solution of KMnO₄ (aq) or titrate with Bromine (Br₂) in DCM at 0°C.
-
Why? This selectively oxidizes or brominates the double bond of the vinyl impurity, turning it into a highly polar species that sticks to the baseline of a silica column. The saturated gem-difluoride remains untouched.
-
-
Q: How do I remove unreacted ketone (2,3-difluoroacetophenone)? A: The ketone is significantly more polar than the product.
-
Method: A short silica plug eluting with 100% Pentane or Hexanes will elute the fluorinated product first.[1] The ketone will require 5-10% Ethyl Acetate to move.
-
Note: Ensure your silica is neutral.[1] Acidic silica can sometimes catalyze hydrolysis if moisture is present.[1]
Category C: Stability & Storage[1]
Q: My product turned slightly yellow and acidic after a week. Is it decomposing? A: Yes. Benzylic gem-difluorides can be sensitive to hydrolysis, releasing HF.
-
Trigger: Exposure to atmospheric moisture and light, or residual Lewis acids from the synthesis (e.g., BF₃ species).
-
Prevention: Store over activated 4Å molecular sieves or a stabilizer like anhydrous K₂CO₃ (solid trace) in the vial to scavenge any generated HF, which is autocatalytic to the decomposition.
Detailed Analytical Protocol
Accurate identification of the product vs. the elimination impurity is critical.[1] Use
| Species | Multiplicity | Diagnostic Feature | |
| Target Product (Gem-difluoro) | -85 to -95 ppm (CF₂Me) | Quartet ( | Coupled to the methyl protons (triplet in $^{1H).[1] |
| Vinyl Impurity (Fluoroalkene) | -100 to -120 ppm (C=CF) | Multiplet | Distinct lack of methyl coupling; presence of vinylic protons in $^{1H. |
| Ring Fluorines | -138 to -145 ppm | Multiplet | Generally stable, but shifts slightly between species.[1] |
Visualizing the Elimination Pathway:
Figure 2: Mechanistic origin of the vinyl fluoride impurity.[1] Controlling temperature during synthesis is the best prevention.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, 64(19), 7048-7054. [1]
-
Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
Sanz-Vidal, A., et al. (2020).[5] "Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions." Organic Letters, 22(6), 2240-2245. [1]
Sources
- 1. gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurity Profiles in the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis and analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material and need to navigate the challenges of identifying and mitigating process-related impurities. As this molecule is a critical building block in advanced pharmaceutical and agrochemical development, stringent purity control is paramount.
This document moves beyond simple protocols to explain the chemical rationale behind impurity formation and provides a logical, field-tested framework for troubleshooting.
Section 1: Understanding the Synthetic Landscape and Potential Impurities
A robust impurity control strategy begins with a deep understanding of the reaction mechanism itself. The synthesis of this compound is typically not a single-step process. A common and effective approach involves a cross-coupling reaction, which inherently introduces potential for several side-products.
Q1: What is a plausible synthetic route and what are the primary impurities I should anticipate?
A scientifically sound and scalable approach involves a nickel-catalyzed cross-coupling of an organoboron intermediate with a suitable difluoroethyl source.[1][2] The most likely precursor is 2,3-difluorophenylboronic acid , which can be synthesized from 1-bromo-2,3-difluorobenzene .
The primary impurities are therefore derived from the starting materials and predictable side reactions inherent to this type of chemistry.
-
Unreacted Starting Materials: The most basic impurities are residual 1-bromo-2,3-difluorobenzene and 2,3-difluorophenylboronic acid . Their presence typically indicates an incomplete reaction, which can be addressed by optimizing reaction time, temperature, or catalyst loading.
-
Homocoupling Product (2,2',3,3'-Tetrafluorobiphenyl): Metal-catalyzed cross-coupling reactions (like Suzuki-Miyaura, on which this is based) are susceptible to the homocoupling of the boronic acid species. This results in a dimer, which can be challenging to separate due to its similar polarity to the desired product.
-
Proto-deboronation Product (1,2-Difluorobenzene): This critical side reaction involves the replacement of the boronic acid group with a hydrogen atom from a proton source (often residual water or protic solvents). Its formation is a competitive pathway to the desired cross-coupling and can be exacerbated by non-anhydrous conditions.[3]
-
Isomeric Impurities: If the initial bromination or borylation of the difluorobenzene ring is not perfectly regioselective, you may form positional isomers of the starting materials, which will carry through the synthesis to yield isomeric final products. The nearly identical physical properties of fluoroarene isomers make them notoriously difficult to separate by standard distillation or chromatography.[4]
Section 2: Troubleshooting and Analytical Strategy FAQs
This section provides a question-and-answer formatted guide to address specific issues encountered during analysis.
Q2: My initial GC-MS run shows multiple peaks close to my product's retention time. How do I start identifying them?
A systematic approach is crucial. Do not assume every peak is a novel impurity.
-
Confirm the Knowns: First, inject standards of your starting materials (1-bromo-2,3-difluorobenzene, 2,3-difluorophenylboronic acid) and the expected proto-deboronation product (1,2-difluorobenzene) to confirm their retention times.
-
Analyze Mass Spectra:
-
Product: Look for the molecular ion (M+) and characteristic fragmentation patterns. Expect to see fragments corresponding to the loss of fluorine or a methyl group.
-
Starting Materials: Unreacted 1-bromo-2,3-difluorobenzene will have a very distinct isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two M+ peaks of nearly equal intensity, separated by 2 Da.
-
Homocoupling Product: The molecular weight will be double that of a difluorophenyl unit, minus two hydrogens. The mass spectrum should reflect this higher mass.
-
-
Consider Volatility: The expected order of elution in a standard non-polar GC column would generally be: 1,2-Difluorobenzene (most volatile) -> Product -> Unreacted Bromo-starter -> Homocoupled Biphenyl (least volatile).
Q3: I suspect I have positional isomers, but they co-elute in my GC-MS. How can I confirm and resolve them?
Co-elution of positional isomers is a common and difficult problem. GC-MS often lacks the selectivity to separate molecules with such similar boiling points and polarities.
-
Confirmation with ¹⁹F NMR: This is the most definitive technique. Positional isomers will have unique fluorine environments, leading to distinct chemical shifts and coupling patterns in the ¹⁹F NMR spectrum. The target molecule, this compound, will show a characteristic set of signals, while an isomer, for example, 1-(1,1-Difluoroethyl)-3,4-difluorobenzene, will show a completely different set.
-
Separation with HPLC: High-Performance Liquid Chromatography (HPLC) offers superior selectivity for isomers.[5] A reverse-phase method using a polar-embedded column (e.g., C18 with an amide or carbamate group) can often provide the necessary resolution that standard C18 columns lack for such isomers.[6]
Q4: Why is ¹⁹F NMR so critical for analyzing this compound and its impurities?
For any fluorinated compound, ¹⁹F NMR is not just a supplementary technique; it is a primary tool for structural elucidation and purity assessment for several key reasons:[7][8]
-
100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant, making it a highly sensitive nucleus for NMR, similar to ¹H.[8]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~500 ppm), which minimizes signal overlap even in complex molecules.[9] Each unique fluorine environment will likely have its own well-resolved signal.
-
No Solvent Interference: Standard NMR solvents do not contain fluorine, so there are no large solvent signals to suppress, leading to a clean baseline and straightforward integration for quantitative analysis (qNMR).[10]
For your product, you should expect to see three distinct signals in the ¹⁹F NMR spectrum: two for the non-equivalent aromatic fluorines and one for the -CF₂- group. An impurity will either be missing one of these signals or will show additional signals at different chemical shifts.
Q5: Beyond the main reaction, what other "hidden" impurities should I consider?
Reactive impurities can be introduced from reagents, solvents, or excipients and can lead to degradation of the final product over time.[11] While not direct by-products of the main synthesis, their presence is critical to control. Common culprits include:
-
Aldehydes (e.g., Formaldehyde): Can be present in solvents and may react with certain functional groups.
-
Peroxides: Can form in ether-based solvents (like THF or DME) upon storage and exposure to air. They are potent oxidizing agents that can degrade the product.
-
Trace Metals: Residual catalyst (e.g., Nickel, Palladium) can be present and may need to be removed through specific purification steps like treatment with activated carbon or a metal scavenger.
Section 3: Standard Analytical Protocols
These protocols provide a starting point for method development. They should be validated for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Method for General Purity Screening
This method is designed for the rapid assessment of volatile and semi-volatile impurities.
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard, non-polar column that separates based on boiling point. |
| Injector Temp | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation for a range of expected impurities. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40 - 450 m/z | Covers the mass range of all expected components. |
Protocol 2: Reverse-Phase HPLC for Isomeric Purity
This method is optimized for the separation of closely related fluoroaromatic isomers.
| Parameter | Setting | Rationale |
| Column | Polar-embedded C18 (e.g., Synergi Polar-RP, XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity mechanisms (pi-pi interactions, hydrogen bonding) to better resolve isomers.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Gradient | 60% B to 95% B over 15 minutes | A shallow gradient is key to resolving closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 35 °C | Improves peak shape and run-to-run reproducibility. |
| Detector | UV at 254 nm | Aromatic compounds absorb strongly at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water | Ensures compatibility with the initial mobile phase conditions. |
Section 4: Integrated Impurity Identification Workflow
A logical workflow is essential for efficiently identifying unknown peaks in your chromatogram. This process integrates multiple analytical techniques to build a conclusive profile of your sample.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Wang, F., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Royal Society of Chemistry. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1996). Process for preparing 1,3-difluorobenzene. Google Patents.
-
Wang, F., et al. (2019). 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. Retrieved from [Link]
- Prakash, G. K. S., & Hu, J. (n.d.). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. ScienceDirect.
-
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace. Retrieved from [Link]
- Clariant International Ltd. (2007). Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Bloch, W. M., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.org. Retrieved from [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The electrophilic difluoroethylation of amines Reaction conditions:. Retrieved from [Link]
-
Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Determination of fluoride impurities in Leuprolide. Comparison of analytical methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. Retrieved from [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
ACS Publications. (1954). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. escholarship.org [escholarship.org]
- 5. rsc.org [rsc.org]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
This document provides potential synthetic routes, detailed experimental protocols, and comprehensive troubleshooting guides to empower you in your research endeavors. The methodologies and advice presented herein are synthesized from established principles of organofluorine chemistry and cutting-edge research in the field.
Introduction: The Synthetic Challenge
The introduction of the 1,1-difluoroethyl moiety into aromatic systems is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.[1] The target molecule, 1-(1,1-Difluoroethyl)-2,3-difluorobenzene, presents a unique synthetic challenge due to the electronically deactivated nature of the starting difluorobenzene ring and the specific requirements for the selective introduction of the difluoroethyl group. This guide will explore several plausible synthetic strategies and provide the necessary technical insights for their successful implementation.
Proposed Synthetic Strategies
We will now delve into three potential strategies for the synthesis of this compound. Each strategy is presented with a detailed experimental protocol to serve as a starting point for your optimization studies.
Strategy 1: Nickel-Catalyzed Cross-Coupling of a Boronic Acid Derivative
This approach leverages the advancements in nickel-catalyzed cross-coupling reactions, which have shown promise for the formation of C(sp²)-C(sp³) bonds involving fluoroalkyl groups.[2] The key steps involve the synthesis of 2,3-difluorophenylboronic acid from a suitable precursor, followed by a nickel-catalyzed coupling with a 1,1-difluoroethylating agent.
Step 1a: Synthesis of 2,3-Difluorophenylboronic Acid
-
To a solution of 1-bromo-2,3-difluorobenzene (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,3-difluorophenylboronic acid.
Step 1b: Nickel-Catalyzed 1,1-Difluoroethylation [2]
-
To an oven-dried Schlenk tube, add 2,3-difluorophenylboronic acid (1.0 equiv.), NiCl₂(dme) (10 mol%), and a suitable ligand (e.g., dtbbpy, 10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent such as DME.
-
Add a solution of 1,1-difluoroethyl chloride (CH₃CF₂Cl) in the same solvent (a stock solution is recommended due to the gaseous nature of the reagent).
-
Add a suitable base, such as K₃PO₄ (2.0 equiv.).
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 110 °C) for the specified time.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Diagram of the Nickel-Catalyzed Cross-Coupling Workflow
Caption: Workflow for Strategy 1.
Strategy 2: Palladium-Catalyzed Cross-Coupling of an Aryl Halide
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[3] This strategy involves the direct coupling of a 2,3-difluorophenyl halide with a suitable 1,1-difluoroethyl nucleophile.
-
To a reaction vessel, add 1-iodo-2,3-difluorobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a source of the 1,1-difluoroethyl group, such as a pre-formed organozinc or organotin reagent.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the optimized temperature (e.g., 80-120 °C).
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction, quench, and extract the product.
-
Purify by column chromatography.
Diagram of the Palladium-Catalyzed Cross-Coupling Workflow
Caption: Workflow for Strategy 2.
Strategy 3: Photoredox-Catalyzed Radical Difluoroethylation
Visible-light photoredox catalysis offers a mild and efficient method for generating radicals under neutral conditions.[4][5] This strategy involves the generation of a 1,1-difluoroethyl radical from a suitable precursor, which then adds to the 2,3-difluorobenzene ring.
-
In a reaction vial, combine 2,3-difluorobenzene (used as the limiting reagent or in excess as the solvent), a 1,1-difluoroethyl radical precursor (e.g., an appropriate sulfinate salt or iodo-compound), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
Add a suitable solvent if 2,3-difluorobenzene is not used in excess.
-
Degas the solution with an inert gas.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Diagram of the Photoredox-Catalyzed Radical Difluoroethylation Workflow
Caption: Workflow for Strategy 3.
Quantitative Data Summary
| Parameter | Strategy 1: Ni-Coupling | Strategy 2: Pd-Coupling | Strategy 3: Photoredox |
| Starting Material | 2,3-Difluorophenylboronic acid | 1-Iodo-2,3-difluorobenzene | 2,3-Difluorobenzene |
| Catalyst | NiCl₂(dme) | Pd₂(dba)₃ | Ru(bpy)₃Cl₂ |
| Temperature | High (e.g., 110 °C) | Moderate to High (80-120 °C) | Room Temperature |
| Key Reagent | CH₃CF₂Cl | 1,1-Difluoroethyl organometallic | 1,1-Difluoroethyl radical precursor |
| Typical Reaction Time | Hours to overnight | Hours to overnight | Hours |
| Key Advantage | Utilizes an abundant fluoroalkyl source | Broad substrate scope for Pd-catalysis | Mild reaction conditions |
Troubleshooting Guide
Q: My reaction is not proceeding to completion, or the yield is very low. What should I check?
A: Low conversion or yield can stem from several factors. Systematically investigate the following:
-
Reagent Purity and Stoichiometry: Ensure all reagents are pure and dry, especially for the organometallic routes (Strategies 1 and 2). Verify the exact stoichiometry of your limiting reagent.
-
Solvent Quality: Use anhydrous solvents, as water can quench organometallic intermediates and affect catalyst performance. Degas the solvent to remove oxygen, which can deactivate catalysts.
-
Catalyst Activity: The catalyst may be deactivated. For cross-coupling reactions, ensure the palladium or nickel source is of good quality. For photoredox catalysis, check the age and storage of the photocatalyst.
-
Temperature Control: Cross-coupling reactions are often temperature-sensitive. Ensure your reaction is maintained at the optimal temperature. For photoredox reactions, ensure the light source is functioning correctly and is positioned for optimal irradiation.
-
Ligand Choice (for Strategies 1 & 2): The choice of ligand is crucial for cross-coupling reactions. If one ligand is not effective, screen a panel of ligands with varying steric and electronic properties.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A: Side reactions in fluoroalkylation can be complex. Common issues include:
-
Homocoupling: In cross-coupling reactions, the organometallic reagent or the aryl halide can couple with themselves. Adjusting the catalyst-to-ligand ratio and the rate of addition of one of the coupling partners can mitigate this.
-
Proto-demetalation: The organometallic intermediate can be protonated by trace amounts of water or other protic sources. Rigorous exclusion of moisture is key.
-
Decomposition: Fluoroalkyl organometallic reagents can be unstable. Ensure they are generated and used at the appropriate temperature.
-
Over-alkylation: In radical reactions, the product can sometimes react further. Using the aromatic substrate in excess can favor the desired mono-alkylation.
Q: I am having difficulty purifying my product. What techniques are recommended for fluoroaromatic compounds?
A: Organofluorine compounds can have unique physical properties that affect purification.
-
Column Chromatography: This is the most common method. Due to the polarity of the C-F bond, fluorinated compounds may elute differently than their non-fluorinated analogs. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is recommended.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Fluorous Solid-Phase Extraction (FSPE): For more heavily fluorinated compounds, FSPE can be a powerful tool for separation based on the unique solubility of fluorinated molecules in fluorous solvents.[6]
Frequently Asked Questions (FAQs)
Q: For cross-coupling reactions, what is the better starting material: 2,3-difluorobromobenzene or 2,3-difluoroiodobenzene?
A: 1-Iodo-2,3-difluorobenzene is generally more reactive in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. However, 1-bromo-2,3-difluorobenzene is often less expensive and more readily available. The choice may depend on the specific reaction conditions and the desired reactivity.
Q: What are the key safety precautions for these reactions?
A:
-
Inert Atmosphere: Many of the reagents, particularly organometallics, are air and moisture sensitive. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Pyrophoric Reagents: If using organolithium reagents (e.g., for the preparation of the boronic acid), be aware that they are pyrophoric and can ignite spontaneously on contact with air.[7][8] Always use proper personal protective equipment (PPE), including flame-resistant lab coats and gloves, and work in a fume hood.
-
Pressure: Reactions involving gaseous reagents like 1,1-difluoroethyl chloride should be conducted in sealed, pressure-rated vessels.
-
General Lab Safety: Always wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹⁹F NMR Spectroscopy: This is the most informative technique for organofluorine compounds. You should observe two distinct signals for the aromatic fluorines and a signal for the -CF₂- group, with characteristic coupling patterns.
-
¹H NMR Spectroscopy: The methyl group of the 1,1-difluoroethyl moiety will appear as a triplet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: The carbon atoms bonded to fluorine will show characteristic C-F coupling constants.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
References
Sources
- 1. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Stability of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Under Acidic Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on the stability of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene in acidic environments. We understand that navigating the reactivity of highly fluorinated compounds is critical to experimental success. This guide is structured in a question-and-answer format to directly address potential challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic media?
A1: Generally, this compound is expected to exhibit high stability under a range of acidic conditions. This stability is primarily attributed to the strength of the carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry.[1][2] The presence of multiple fluorine atoms, both on the aromatic ring and the ethyl side chain, significantly increases the molecule's resistance to degradation. The fluorine atoms are highly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack, a common reaction pathway in acidic environments.[3]
However, "stability" is relative and highly dependent on the specific experimental conditions. Factors such as the nature of the acid (e.g., mineral vs. organic), its concentration, the reaction temperature, and the solvent system can all influence the compound's integrity. While stable under many standard acidic protocols, extreme conditions could potentially lead to degradation.
Q2: What are the potential degradation pathways for this compound under harsh acidic conditions?
A2: While direct cleavage of the aromatic C-F bonds is unlikely without very harsh conditions, two primary potential degradation pathways should be considered under forcing acidic conditions:
-
Acid-Catalyzed Hydrolysis of the 1,1-Difluoroethyl Group: The gem-difluoroethyl group (-CHF₂CH₃) could be susceptible to hydrolysis. This would likely proceed through protonation of one of the fluorine atoms, followed by the loss of hydrogen fluoride (HF) and subsequent attack by water. This could ultimately lead to the formation of a ketone, 1-(acetyl)-2,3-difluorobenzene, as an impurity. Acid-catalyzed C-F bond activation, while challenging, is a known phenomenon.[4]
-
Elimination of Hydrogen Fluoride (HF): Under certain conditions, particularly at elevated temperatures, there is a possibility of an elimination reaction involving the 1,1-difluoroethyl group to form a vinyl fluoride derivative, 1-(1-fluorovinyl)-2,3-difluorobenzene.
It is important to note that these are theoretical pathways based on the reactivity of similar fluorinated compounds. The high degree of fluorination in this compound likely makes these degradation routes less favorable than in less fluorinated analogues.
Q3: Are there any specific acids or reaction conditions I should be particularly cautious with?
A3: Yes, certain conditions warrant increased vigilance:
-
Strong, Concentrated Mineral Acids at Elevated Temperatures: Combinations like hot concentrated sulfuric acid or nitric acid should be used with caution. These conditions are generally harsh and can promote unwanted side reactions.
-
Lewis Acids: Strong Lewis acids should be used judiciously, as they can potentially coordinate with the fluorine atoms and facilitate C-F bond cleavage or other reactions.
-
Presence of Nucleophiles: In an acidic aqueous environment, water itself acts as a nucleophile. The presence of other, stronger nucleophiles could increase the likelihood of substitution reactions, although the high degree of fluorination makes this less probable.
For most applications, using common organic acids like acetic acid or trifluoroacetic acid, or dilute aqueous mineral acids at or below room temperature, is unlikely to cause significant degradation.
Troubleshooting Guide
Issue: I am observing an unexpected impurity in my reaction mixture containing this compound after an acidic workup. How can I identify the source?
Troubleshooting Steps:
-
Characterize the Impurity: The first step is to identify the structure of the impurity. Techniques like LC-MS and NMR spectroscopy are invaluable. Look for mass-to-charge ratios that might correspond to the hydrolysis product (ketone) or the HF elimination product.
-
Control Experiment: To confirm if the acidic workup is the cause, run a control experiment where you subject a pure sample of your starting material to the exact workup conditions (same acid, concentration, temperature, and duration) without any other reagents. Analyze the outcome using a sensitive analytical method like HPLC or GC.
-
Modify Workup Conditions: If the control experiment confirms degradation, consider modifying your workup.
-
Lower the Temperature: Perform the acidic wash at a lower temperature (e.g., 0 °C).
-
Use a Weaker Acid: If permissible for your experimental goals, switch to a weaker acid (e.g., dilute acetic acid instead of hydrochloric acid).
-
Minimize Contact Time: Reduce the duration of the exposure to the acidic medium.
-
Experimental Protocols
Protocol 1: Standard Stability Test for this compound in Acidic Conditions
This protocol provides a framework for evaluating the stability of the target compound under specific acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., 1M HCl, 1M H₂SO₄, glacial acetic acid)
-
An appropriate organic solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate)
-
Internal standard (a stable, non-reactive compound for quantitative analysis)
-
HPLC or GC instrument
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration. Add a known amount of an internal standard.
-
Initial Analysis (T=0): Analyze an aliquot of the stock solution by HPLC or GC to determine the initial purity and the peak area ratio of the target compound to the internal standard.
-
Incubation: In a reaction vessel, combine a known volume of the stock solution with an equal volume of the selected acidic solution.
-
Stirring and Sampling: Stir the biphasic mixture at a controlled temperature (e.g., room temperature or a specific experimental temperature). Take aliquots from the organic layer at predetermined time points (e.g., 1h, 4h, 8h, 24h).
-
Sample Preparation for Analysis: For each aliquot, quench any ongoing reaction by neutralizing the acid with a mild base (e.g., saturated sodium bicarbonate solution). Dry the organic layer (e.g., over anhydrous sodium sulfate) and prepare it for analysis.
-
Analysis: Analyze each time-point sample by HPLC or GC.
-
Data Interpretation: Compare the peak area ratio of this compound to the internal standard at each time point with the initial (T=0) ratio. A significant decrease in this ratio indicates degradation. Also, monitor for the appearance of new peaks which could correspond to degradation products.
Data Presentation:
| Time (hours) | Acid Condition | Temperature (°C) | Peak Area Ratio (Compound/Internal Standard) | % Degradation |
| 0 | 1M HCl | 25 | 1.00 | 0 |
| 1 | 1M HCl | 25 | 0.99 | 1 |
| 4 | 1M HCl | 25 | 0.98 | 2 |
| 8 | 1M HCl | 25 | 0.98 | 2 |
| 24 | 1M HCl | 25 | 0.97 | 3 |
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in acidic media.
Potential Degradation Pathways
Caption: Theoretical degradation pathways under harsh acidic conditions.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Sandford, G. (2000). Perfluoroalkanes. Tetrahedron, 56(24), 3449-3450.
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of C–F bond activation promoted by acid‐ or H‐bond catalysis.... Retrieved from [Link]
Sources
Thermal stability of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Welcome to the Advanced Fluorochemicals Technical Support Center.
Ticket ID: #FL-23-DFB-STAB Subject: Thermal Stability & Handling of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You have inquired about the thermal stability of This compound (CAS: 1138445-08-5). As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block for liquid crystals and bioisosteres in medicinal chemistry, it possesses a specific vulnerability: acid-catalyzed dehydrofluorination .
The 1,1-difluoroethyl group (
Part 1: Quick Specifications & Safety Profile
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1138445-08-5 |
| Molecular Formula | |
| Molecular Weight | 178.13 g/mol |
| Physical State | Colorless liquid |
| Critical Stability Limit | |
| Storage Requirement | |
| Stabilizer | Often stored over anhydrous |
Part 2: Core Stability Analysis
The Mechanism of Degradation
The primary stability concern is the benzylic C-F bond activation .[2] In 1,1-difluoroalkyl arenes, the C-F bond is weakened by the adjacent aromatic ring.[1][2] If the system is heated excessively or exposed to acidic impurities (even trace silica gel acidity), the compound undergoes
Why this matters:
-
Safety: HF gas generation can over-pressurize sealed vials.[2]
-
Purity: The resulting vinyl impurity (1-(1-fluorovinyl)-2,3-difluorobenzene) is highly reactive and prone to polymerization, leading to "tarring."[2]
-
Catalyst Poisoning: Free fluoride ions (
) liberated during decomposition can poison metal catalysts (Pd, Ni) used in downstream cross-coupling reactions.[1][2]
Visualizing the Decomposition Pathway
The following diagram illustrates the degradation logic you must avoid.
Caption: Autocatalytic decomposition pathway of 1,1-difluoroethyl arenes triggered by heat or acid.
Part 3: Troubleshooting Guide (Q&A)
Q1: My sample has turned from colorless to light yellow/brown. Is it still usable?
-
Diagnosis: This indicates the onset of elimination and subsequent oligomerization of the vinyl by-product.[2]
-
Action:
Q2: I observe pressure buildup in the storage vial.
-
Diagnosis: This is a critical safety warning.[2] The pressure is likely HF gas generated from decomposition.
-
Immediate Action: Vent the vial in a fume hood immediately.
-
Root Cause: The compound was likely stored at room temperature without a stabilizer, or the septum was punctured, allowing moisture ingress (hydrolysis).[2]
-
Prevention: Store future batches with a few pellets of activated molecular sieves or anhydrous
.[2]
Q3: Can I distill this compound at atmospheric pressure?
-
Answer: ABSOLUTELY NOT.
-
Reasoning: The boiling point at atmospheric pressure would likely exceed the decomposition threshold (
).[2] -
Protocol: Always use high vacuum distillation (<5 mmHg).[2] Keep the bath temperature below 100°C. Add a radical inhibitor (e.g., BHT) to the pot to prevent polymerization of any formed styrene-like impurities.[2]
Part 4: Validated Experimental Protocols
Protocol A: Thermal Stability Assessment (DSC)
Before scaling up any reaction involving heating this intermediate, run this test.
-
Instrument: Differential Scanning Calorimeter (DSC).[2]
-
Sample: 2–5 mg of this compound.
-
Pan: Gold or high-pressure steel pan (Aluminum pans may react with generated HF).
-
Ramp: 5°C/min from 25°C to 250°C under Nitrogen.
-
Analysis: Look for an exothermic onset.[1]
Protocol B: Safe Handling Workflow
Follow this decision tree for every new batch.
Caption: Decision matrix for receiving and stabilizing fluorinated aromatic intermediates.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use silica gel for purification? A: Use with extreme caution. Silica is slightly acidic and can trigger the elimination of HF. If you must use silica, pre-treat it with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.[2] Basic Alumina is the superior stationary phase for this compound [1].
Q: Why does the 3,5-isomer listing mention "stabilized over Potassium Carbonate"? A: Isomers of difluoroethyl benzenes share similar reactivity profiles.[1][2] The 3,5-isomer (CAS 1138445-10-9) is commercially stabilized to scavenge any HF that forms, preventing the autocatalytic cycle shown in the diagram above.[2] You should apply this same standard to the 2,3-isomer [2].
Q: What are the compatible reaction solvents? A: Non-polar, aprotic solvents are best (DCM, Toluene, Hexane).[2] Avoid polar protic solvents (MeOH, EtOH) at high temperatures, as they can facilitate solvolysis of the C-F bond.
References
-
PubChem. (n.d.).[2][3] this compound (CAS 1138445-08-5).[1][2][4] National Library of Medicine.[1][3] Retrieved February 4, 2026, from [Link][2]
Sources
- 1. 1581274-15-8|2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol|BLD Pharm [bldpharm.com]
- 2. 1022980-26-2|2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [1138445-08-5] | Chemsigma [chemsigma.com]
Technical Support Center: Scale-Up of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The introduction of the gem-difluoroethyl moiety onto a difluorinated benzene core presents unique challenges, particularly concerning reaction control, byproduct formation, and safety. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable process.
Overview of the Synthetic Challenge
The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by its fluorine atoms. While several synthetic routes can be envisioned, a common and effective strategy involves a cross-coupling reaction. A nickel-catalyzed cross-coupling of an arylboronic acid with 1,1-difluoroethyl chloride (CH₃CF₂Cl) represents a modern and scalable approach.[1][2] This method leverages an abundant and inexpensive difluoroethylating reagent.[1][2]
However, scaling this reaction introduces complexities. Precise control of reaction parameters, management of potential exotherms, and ensuring the purity of the final product are critical hurdles to overcome. This guide will address these issues in a practical, question-and-answer format.
Illustrative Synthetic Pathway: Nickel-Catalyzed Cross-Coupling
Below is a generalized workflow for the synthesis, which will serve as the basis for our troubleshooting discussion.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Q1: My reaction shows low or stalled conversion. What are the likely causes and how can I fix it?
Low conversion is a common scale-up issue stemming from several factors that are more pronounced at a larger scale.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inactivity | The active catalytic species (e.g., Ni(I)) is sensitive to oxygen and moisture.[2] On a larger scale, achieving a truly inert atmosphere is more challenging. The catalyst-to-substrate ratio may also need optimization. | 1. Ensure Rigorous Inert Conditions: Use high-purity nitrogen or argon. Perform multiple vacuum/backfill cycles on the reactor before adding reagents.[3] 2. Use High-Purity Reagents: Source catalyst, ligand, and base from reputable suppliers and handle them in a glovebox. 3. Optimize Catalyst Loading: While keeping the loading low is cost-effective, a slight increase (e.g., from 1 mol% to 2-3 mol%) might be necessary to overcome trace impurities at scale. |
| Poor Reagent Purity/Stability | Arylboronic acids can degrade over time, leading to lower active concentrations. The difluoroethylating agent, CH₃CF₂Cl, is a gas and its effective concentration in the liquid phase depends on pressure and agitation.[1] | 1. Verify Starting Material Purity: Use freshly sourced 2,3-difluorophenylboronic acid or re-purify it before use. 2. Ensure Efficient Gas Delivery: On scale-up, use a subsurface sparge tube for gas introduction to maximize dissolution. Monitor the gas flow rate and reactor pressure carefully. 3. Improve Agitation: Increase stirrer speed to improve gas-liquid mass transfer. Baffles in the reactor can also enhance mixing. |
| Incorrect Thermal Profile | The reaction may have a specific optimal temperature range for initiation and propagation. Deviations due to inefficient heating or cooling in a large reactor can stall the reaction. | 1. Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature. 2. Profile the Reaction: Conduct a small-scale calorimetric study (if possible) to understand the heat flow and identify the optimal temperature range. |
Q2: I'm observing significant byproduct formation, especially homo-coupling of the boronic acid. How can this be minimized?
Byproduct formation reduces yield and complicates purification. Homo-coupling (aryl-aryl) is a common side reaction in cross-coupling chemistries.
Troubleshooting Flowchart for Byproduct Formation
Caption: Decision-making process for troubleshooting byproduct formation.
Scientific Rationale: Homo-coupling of boronic acids is often promoted by the presence of oxygen or high temperatures. Slow addition of the limiting reagent can help maintain a low, steady-state concentration, favoring the desired cross-coupling pathway over side reactions.
Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management?
Exothermic reactions pose a significant safety risk during scale-up, with the potential for a runaway reaction.[4] This is especially true for reactions involving organometallic intermediates.
Key Strategies for Thermal Management:
-
Reverse Addition: Instead of adding the difluoroethylating agent to the bulk mixture, consider adding the solution of the boronic acid and base to the reactor containing the catalyst and solvent at the reaction temperature. This allows the exothermic step to be controlled by the addition rate.
-
Use of Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a highly effective method for managing exotherms.[4][5] The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat dissipation.
-
Ensure Adequate Cooling Capacity: Before scaling up, calculate the theoretical heat of reaction and ensure your reactor's cooling system is sufficient to handle the thermal load.
-
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this may impact reaction kinetics and increase cycle time.
Q4: Purification is challenging due to closely-eluting impurities. What purification strategies are recommended?
Fluorinated organic compounds can exhibit unique physical properties that make purification non-trivial.[6]
Purification Best Practices:
-
Work-up: A well-designed aqueous work-up is the first line of defense. A quench with a mild acid (e.g., saturated NH₄Cl solution) followed by thorough extraction is crucial.[6] Washing the organic layer with brine helps to remove water.[6]
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, fractional vacuum distillation is the most scalable and cost-effective purification method.
-
Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming. It should be considered a secondary option if distillation is not feasible. Use a solvent system with low polarity (e.g., hexane/ethyl acetate or hexane/DCM) for silica gel chromatography.
-
Crystallization: If the product is a solid, exploring crystallization from a suitable solvent system can be a highly effective and scalable purification technique.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling reagents for this synthesis? A: Safety is paramount, especially with fluorination chemistry.[7][8]
-
Fluorinating Agents: While this guide focuses on using CH₃CF₂Cl, other fluorination routes may use highly toxic and corrosive reagents like elemental fluorine or HF-pyridine.[9][10][11] These require specialized equipment and training.[7]
-
Catalysts and Reagents: Nickel catalysts can be toxic and pyrophoric. Bases like potassium phosphate should be handled in a well-ventilated area.
-
Solvents: Ethers like DME can form explosive peroxides. Always use fresh, inhibitor-tested solvents.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with face shields and appropriate gloves when handling corrosive or toxic materials.[9][12]
Q: Which analytical methods are best for in-process control and final product analysis? A: A combination of techniques is recommended.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for tracking the consumption of fluorinated starting materials and the formation of the fluorinated product. The chemical shifts are highly sensitive to the electronic environment, allowing for clear identification of different fluorinated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product peak. It is also excellent for identifying volatile byproducts.[13][14]
-
Quantitative Analysis: For final product purity, quantitative NMR (qNMR) with an internal standard or a calibrated GC method is recommended. Total fluorine content can also be determined by methods like combustion ion chromatography (CIC).[15][16][17][18]
Q: My final product appears to be thermally unstable during distillation. What could be the cause? A: While the C-F bond itself is very strong, decomposition can be catalyzed by impurities.[19][20][21]
-
Acidic or Basic Residues: Trace amounts of acid or base left over from the work-up can catalyze decomposition at high temperatures. Ensure the crude product is thoroughly washed and neutralized before distillation.
-
Residual Catalyst: Traces of the nickel catalyst may remain. Passing the crude product through a short plug of silica or celite before distillation can help remove residual metals.
-
High Pot Temperature: Always use the lowest possible vacuum to keep the distillation temperature as low as possible.
Q: What materials of construction are suitable for the reactor? A: For most cross-coupling reactions, a standard glass-lined or stainless steel reactor is sufficient. However, if there is any possibility of generating hydrofluoric acid (HF), for instance, from the decomposition of certain fluorinating agents, more robust materials are necessary. In such cases, reactors made from or lined with specialized alloys like Monel® or Hastelloy® are required due to their resistance to HF corrosion.[7]
References
- US5504264A - Process for preparing 1,3-difluorobenzene.Google Patents.
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. Available from: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available from: [Link]
- WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.Google Patents.
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC. Available from: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Institutes of Health. Available from: [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. Available from: [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available from: [Link]
-
Difluoroethylation Reactions of Organic Compounds. ResearchGate. Available from: [Link]
- Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.Source not publicly available.
-
Analytical Method Summaries. Eurofins. Available from: [Link]
-
Strategies for difluoroethylation functionalization. ResearchGate. Available from: [Link]
-
Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters. Available from: [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available from: [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Available from: [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. Available from: [Link]
-
Fluorine Safety. Purdue University. Available from: [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available from: [Link]
- Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.Source not publicly available.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available from: [Link]
- Quantitative determination of fluorine in organic compounds.Source not publicly available.
-
fluorobenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC. Available from: [Link]
-
Drinking Water Analytical Methods. California State Water Quality Control Board. Available from: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available from: [Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available from: [Link]
-
Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. DTIC. Available from: [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. Available from: [Link]
-
Organofluorine chemistry. Wikipedia. Available from: [Link]
-
Overview on PFAS analytical methods. Publications Office of the European Union. Available from: [Link]
-
Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. Available from: [Link]
-
Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. Available from: [Link]
- Boron compounds offer new method for improving existing drugs.Source not publicly available.
-
Receipt of Pesticide Petitions Filed for Residues of Pesticide Chemicals in or on Various Commodities-November 2025. Federal Register. Available from: [Link]
-
Summary of the California analytical study of 1,2,3-Trichloropropane (123Tcp) in drinking water. NJ.gov. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 4. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. nj.gov [nj.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. epa.gov [epa.gov]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. pub.norden.org [pub.norden.org]
- 19. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting NMR peak assignments for "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in chemical and pharmaceutical development. However, molecules with multiple fluorine atoms, such as 1-(1,1-Difluoroethyl)-2,3-difluorobenzene, often present significant challenges in spectral interpretation. The presence of both aromatic and aliphatic fluorine atoms leads to complex spin-spin coupling networks that can obscure straightforward analysis.
This guide provides a structured, in-depth troubleshooting framework for resolving common peak assignment issues encountered with this specific molecule. It is designed to move beyond simple data reporting and equip the researcher with the strategic and technical rationale needed to confidently assign every peak.
Common Troubleshooting Scenarios (Q&A)
Question 1: My ¹H NMR spectrum shows a complex multiplet for the methyl group instead of a clean triplet. What is happening and how do I resolve it?
Answer:
This is an expected observation. The methyl protons (H-5) are coupled not only to the two adjacent fluorine atoms on the ethyl group (F-4) but also potentially through space to the fluorine at the C-2 position on the aromatic ring. This results in a more complex splitting pattern than a simple triplet.
Troubleshooting Workflow:
-
Initial Assessment (¹H and ¹⁹F NMR):
-
Acquire a standard high-resolution ¹H NMR spectrum. You will likely observe a complex multiplet for the -CH₃ group around the expected 1.8-2.2 ppm region.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for identifying the chemical shifts of all four distinct fluorine environments. You should see four separate signals.
-
-
Decoupling Experiments for Simplification:
-
¹H{¹⁹F} NMR (Fluorine-Decoupled Proton NMR): This is the most direct way to confirm the source of the complexity. By irradiating all ¹⁹F frequencies, you will decouple the fluorine nuclei from the protons. The complex multiplet for the methyl group should collapse into a sharp singlet. This definitively proves that the observed complexity is due to ¹H-¹⁹F coupling.
-
-
Advanced 2D NMR for Definitive Assignment:
-
If decoupling is not sufficient or available, a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is invaluable. This experiment detects through-space correlations. You should observe a cross-peak between the methyl protons (H-5) and the fluorine on the C-2 position (F-2), confirming the spatial proximity that can lead to through-space coupling.
-
Causality Explained: The primary coupling interaction for the methyl protons is the three-bond coupling (³JHF) to the geminal difluoro group (-CF₂-). This would theoretically produce a triplet (following the n+1 rule for I=1/2 nuclei). However, the spatial proximity of the methyl group to the ortho-fluorine (F-2) on the benzene ring can introduce an additional, smaller through-space coupling (often designated as nJHF where n > 3), which further splits the triplet into a more complex multiplet.
Question 2: The aromatic region of my ¹H NMR is uninterpretable. How can I assign the three aromatic protons?
Answer:
The three protons on the aromatic ring (H-4, H-5, H-6) are coupled to each other and to the two aromatic fluorine atoms (F-2, F-3). This creates a highly coupled spin system that is difficult to analyze by ¹H NMR alone. A combination of 2D NMR experiments is required for unambiguous assignment.
Troubleshooting Workflow Diagram:
Caption: Workflow for Aromatic Proton Assignment.
Step-by-Step Protocol for Aromatic Assignment:
-
¹³C and DEPT-135:
-
Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Rationale: The DEPT-135 experiment will distinguish between CH (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons will be absent. In this molecule, it will confirm the three CH signals in the aromatic region. The carbons attached to fluorine (C-2, C-3) will show characteristic splitting (¹JCF) in the ¹³C spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton directly to the carbon it is attached to.
-
Application: You will see three cross-peaks in the aromatic region, definitively linking each of the three complex proton multiplets to a specific carbon resonance. This simplifies the problem from assigning three protons to assigning three C-H pairs.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is the key to assigning the specific positions.
-
Expected Key Correlations:
-
The proton at H-6 should show a correlation to the carbon of the difluoroethyl group (C-4) and to C-2.
-
The proton at H-4 should show a correlation to C-2 and C-6.
-
The proton at H-5 will show correlations to C-1 and C-3.
-
-
Rationale: By piecing together these long-range correlations, you can build the connectivity map of the aromatic ring. For example, the proton that shows a 3JHC correlation to the aliphatic C-4 must be H-6.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other (typically through three bonds).
-
Application: It will show a cross-peak between H-4 and H-5, and another between H-5 and H-6, confirming their adjacent relationship and validating the assignments made from the HMBC.
-
Data Reference Tables
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key Couplings. (Note: Actual values may vary based on solvent and experimental conditions. These are predicted values for guidance.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected Couplings (Hz) |
| C-1 | - | ~125 (t) | ²JCF from F-4 |
| C-2 | - | ~150 (dd) | ¹JCF from F-2, ²JCF from F-3 |
| C-3 | - | ~152 (dd) | ¹JCF from F-3, ²JCF from F-2 |
| C-4 | ~7.2 - 7.4 (m) | ~115 (d) | ¹JCH, JHH, JHF |
| C-5 | ~7.0 - 7.2 (m) | ~125 (d) | ¹JCH, JHH |
| C-6 | ~7.4 - 7.6 (m) | ~120 (d) | ¹JCH, JHH, JHF |
| C-7 (-CF₂-) | - | ~120 (t) | ¹JCF from F-7, ²JCCF |
| C-8 (-CH₃) | ~2.0 (tq) | ~25 (q) | ¹JCH, ³JHF |
| F-2 | - | - | JFF, JFH |
| F-3 | - | - | JFF, JFH |
| F-7 | - | - | ³JFH |
Experimental Protocols
Protocol: ¹H{¹⁹F} - Fluorine-Decoupled Proton NMR
-
Setup: Tune the NMR probe for both ¹H and ¹⁹F frequencies.
-
Sample Preparation: Prepare the sample as you would for a standard ¹H NMR.
-
Experiment Selection: Choose a proton experiment with fluorine decoupling (e.g., cpgdecfp on a Bruker system).
-
Frequency Setting: Center the ¹⁹F decoupler frequency (O2p) in the middle of the ¹⁹F spectral region of interest. Ensure the decoupling power and bandwidth are sufficient to cover all fluorine signals.
-
Acquisition: Acquire the spectrum. The resulting ¹H spectrum will show all ¹H-¹⁹F couplings removed.
-
Analysis: Compare the decoupled spectrum to the original coupled spectrum. The collapse of the -CH₃ multiplet to a singlet provides direct evidence of ¹H-¹⁹F coupling.
-
Trustworthiness Check: The chemical shifts of the protons should not change significantly between the coupled and decoupled spectra. A significant shift could indicate an issue with sample heating from the decoupler power.
-
References
Technical Support Center: Overcoming Poor Solubility of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Introduction
Welcome to the technical support guide for 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (herein referred to as F4-Ethylbenzene). This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. F4-Ethylbenzene is a valuable building block in medicinal chemistry and materials science, but its highly fluorinated structure presents unique solubility hurdles.
This guide provides a structured approach to understanding and overcoming these issues, moving from fundamental principles to practical, step-by-step protocols. Our goal is to empower you with the knowledge to efficiently identify optimal solvent systems and solubilization strategies for your specific application.
Section 1: Understanding the "Why": Physicochemical Profile of F4-Ethylbenzene
The poor solubility of F4-Ethylbenzene is a direct consequence of its molecular structure. Understanding these underlying factors is crucial for devising effective solubilization strategies.
-
High Lipophilicity and Hydrophobicity: The molecule is dominated by a non-polar benzene ring and four fluorine atoms. Fluorine is highly electronegative, but the symmetrical distribution and the C-F bonds' nature contribute to a non-polar character and make the molecule hydrophobic (water-insoluble).[1][2] Structurally similar compounds like 1,3-difluorobenzene are noted to be insoluble in water.[2]
-
Strong Intermolecular Forces: In its solid state, the fluorine atoms can participate in weak, non-covalent interactions, such as C-H⋯F interactions, which can lead to a stable crystal lattice that requires significant energy to disrupt.[3] Lowering the melting point by disrupting these intermolecular interactions is a key tactic for improving solubility.[4]
-
Lack of Hydrogen Bond Donors: The molecule has no hydrogen bond donors (like -OH or -NH groups) and only weak hydrogen bond accepting capability through its fluorine atoms.[5] This severely limits its ability to interact with and dissolve in polar, protic solvents like water or ethanol.
A related compound, 1-(1,1-Difluoroethyl)-2-fluorobenzene, is described as a colorless liquid, suggesting that our target compound, with one additional fluorine, is also likely a liquid or low-melting solid at room temperature.[6][7] This is an advantage, as less energy is needed to overcome the crystal lattice compared to a high-melting-point solid.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Question 1: I'm trying to set up a reaction, but my F4-Ethylbenzene won't fully dissolve in my chosen solvent. What should I do first?
Answer: The first step is to systematically assess solubility in a range of common laboratory solvents. The principle of "like dissolves like" is your primary guide. Given the compound's fluorinated and aromatic nature, start with non-polar and moderately polar aprotic solvents.
Immediate Troubleshooting Steps:
-
Gentle Heating: Gently warm the mixture. Increased kinetic energy can help overcome the energy barrier to dissolution.
-
Sonication: Use an ultrasonic bath. Cavitation can help break up solid agglomerates and increase the surface area for solvation.
-
Solvent Re-evaluation: If the above fails, your solvent is likely inappropriate. Consult the solvent selection table below and perform a systematic screening as detailed in Section 3.
Question 2: My compound dissolves initially with heat, but it crashes out of solution as it cools to room temperature. How can I prevent this?
Answer: This indicates you have found a solvent where the compound has good thermodynamic solubility at elevated temperatures but poor kinetic stability at ambient temperature. This is a classic recrystallization scenario.[8]
Solutions:
-
Use a Co-Solvent System: This is often the most effective solution. A "co-solvent" is a second, miscible solvent added in a smaller quantity to improve the overall solvating power of the system.[9]
-
Mechanism: A good co-solvent can disrupt the solute-solute interactions that lead to crystallization and improve the solute-solvent interactions. For F4-Ethylbenzene, you can dissolve it in a "good" solvent where it's highly soluble (e.g., THF, Dichloromethane) and then slowly add this solution to a larger volume of a "poor" solvent that is miscible with the first (e.g., Hexanes, Heptane). This technique, often called anti-solvent addition, can keep the compound in a supersaturated state for longer.[10]
-
-
Maintain Elevated Temperature: If your experimental setup allows, run the reaction at the temperature required to maintain solubility.
-
Increase Solvent Volume: You may simply be exceeding the solubility limit (mg/mL) of the solvent at that temperature. Try using a more dilute concentration. If large amounts of compound remain in the mother liquor after the experiment, it's a sign that too much solvent was used initially.[11]
Question 3: I need to prepare an aqueous or semi-aqueous solution for a biological assay. F4-Ethylbenzene is completely insoluble in water. What are my options?
Answer: Direct dissolution in water is not feasible. You must use a formulation approach.
Formulation Strategies:
-
Co-Solvency: Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][12] You can then dilute this stock solution into your aqueous buffer. Critical: Always perform a blank test with just the solvent to ensure it doesn't interfere with your assay. Be mindful of the final solvent concentration, as high levels of DMSO can be toxic to cells.
-
Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic F4-Ethylbenzene molecule, allowing it to be dispersed in an aqueous medium.[13] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are common choices.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic part from water and increasing solubility.[14]
Section 3: Systematic Solubility Screening Protocol
This protocol provides a structured method for identifying a suitable solvent or co-solvent system.
Objective: To determine the approximate solubility of F4-Ethylbenzene in a range of solvents and identify candidates for single-solvent or co-solvent systems.
Materials:
-
F4-Ethylbenzene
-
Small vials (e.g., 2 mL glass vials) with caps
-
Graduated micropipettes
-
Vortex mixer
-
Hot plate/stirrer or heating block
-
A selection of solvents (see Table 1)
Step-by-Step Protocol
-
Preparation: Dispense a pre-weighed amount of F4-Ethylbenzene (e.g., 10 mg) into each labeled vial.
-
Initial Solvent Addition: Add a small, measured volume of a single solvent (e.g., 100 µL) to the first vial. This corresponds to a high initial concentration (100 mg/mL).
-
Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. Observe for dissolution.
-
Heating Test: If not soluble at room temperature, place the vial on a pre-heated block (start at 40-50°C) and vortex intermittently for 5 minutes.[8] Observe for dissolution.
-
Incremental Solvent Addition: If the compound is still not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration now 50 mg/mL). Repeat steps 3 and 4.
-
Continue Titration: Continue adding the solvent in measured increments until complete dissolution is observed. Record the total volume of solvent required.
-
Cooling Test: Once dissolved (preferably with heating), allow the vial to cool slowly to room temperature. Observe if the compound remains in solution or if it crystallizes/precipitates.[15]
-
Repeat for All Solvents: Repeat this process for all candidate solvents.
-
Data Summary: Summarize your findings in a table similar to the one below.
Data Presentation: Solvent Screening Results
| Solvent Class | Solvent | Polarity Index | Approx. Solubility (mg/mL) @ RT | Approx. Solubility (mg/mL) @ 50°C | Notes on Cooling |
| Non-Polar | Hexane | 0.1 | < 10 | 10-20 | Rapid Crystallization |
| Toluene | 2.4 | 50-100 | > 200 | Stays in Solution | |
| Aprotic Polar | Dichloromethane (DCM) | 3.1 | > 200 | > 200 | Stays in Solution |
| Tetrahydrofuran (THF) | 4.0 | > 200 | > 200 | Stays in Solution | |
| Ethyl Acetate | 4.4 | 50-100 | > 200 | May crystallize slowly | |
| Acetone | 5.1 | 20-50 | 100-150 | Crystallizes | |
| Acetonitrile (ACN) | 5.8 | < 10 | 20-50 | Rapid Crystallization | |
| Dimethylformamide (DMF) | 6.4 | > 200 | > 200 | Stays in Solution | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 200 | Stays in Solution | |
| Protic Polar | Methanol / Ethanol | 5.1 / 4.3 | < 10 | < 10 | Insoluble |
| Aqueous | Water | 10.2 | Insoluble | Insoluble | Insoluble |
| (Note: Polarity Index values are relative and sourced from various compilations.[16][17] Solubility data are illustrative examples for this guide.) |
Visualization: Solubility Screening Workflow
The following diagram outlines the logical flow of the systematic screening protocol.
Caption: Workflow for determining compound solubility.
Section 4: Advanced Solubilization Strategies
If standard solvents and simple co-solvent systems are insufficient, more advanced techniques may be required, particularly for pharmaceutical formulations.
-
Amorphous Solid Dispersions: This involves dispersing the compound in a solid polymer matrix. By preventing the molecule from arranging into a stable crystal lattice, its apparent solubility and dissolution rate can be significantly increased.[13]
-
Fluorous Biphase Systems: For highly fluorinated molecules, specialized fluorous solvents can be used. These solvents are immiscible with most common organic solvents, creating a biphasic system.[18] This is more common in synthesis and purification, where a fluorous-tagged catalyst or reactant can be easily separated, but the principle of "fluorine-fluorine" affinity is relevant.[18]
-
pH Modification: This technique is not applicable to F4-Ethylbenzene as it lacks ionizable functional groups.[9] However, it is a critical technique for acidic or basic compounds.[9]
Visualization: Troubleshooting Decision Tree
This diagram helps guide you from a specific problem to a potential solution strategy.
Caption: Decision tree for solubility problems.
References
-
Solubility of Things. (n.d.). 1,2-difluorobenzene. Retrieved February 4, 2026, from [Link]
-
Keseru, G. M., & Makara, G. M. (2009). Improving solubility via structural modification. ResearchGate. Retrieved February 4, 2026, from [Link]
-
LookChem. (n.d.). 1-(1,1-Difluoroethyl)-2-fluorobenzene. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved February 4, 2026, from [Link]
-
Hathwar, V. R., et al. (2010). 1,3-Difluorobenzene. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Valldeperas, M., et al. (2021). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed Central. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 4, 2026, from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 4, 2026, from [Link]
-
Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved February 4, 2026, from [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved February 4, 2026, from [Link]
-
SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Coping with crystallization problems. Retrieved February 4, 2026, from [Link]
-
Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity. Retrieved February 4, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS#: 1138445-14-3 [m.chemicalbook.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. wjbphs.com [wjbphs.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. scispace.com [scispace.com]
- 18. Fluorous Solvents | TCI AMERICA [tcichemicals.com]
Preventing decomposition of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene" during workup
Executive Summary
Researchers working with 1-(1,1-difluoroethyl)-2,3-difluorobenzene often report rapid degradation during isolation. This benzylic gem-difluoride motif is chemically fragile. Unlike trifluoromethyl groups, which are chemically inert, the gem-difluoroethyl group is susceptible to two primary failure modes: acid-catalyzed hydrolysis (reverting to the acetophenone) and thermal elimination (forming the
The presence of fluorine atoms at the 2,3-positions on the benzene ring introduces unique electronic and steric factors. While the electron-withdrawing nature of the ring fluorines theoretically stabilizes the C-F bond against
This guide provides field-proven protocols to arrest these decomposition pathways.
Part 1: Emergency Troubleshooting (Q&A)
Q1: I just finished the reaction (DAST/Deoxo-Fluor), and TLC shows a clean product. After aqueous workup, the NMR shows a mixture of product and starting ketone. What happened? Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: The reaction generates HF as a byproduct. If the quench was insufficient or if the organic layer remained acidic during concentration, the gem-difluoride hydrolyzed back to 2,3-difluoroacetophenone. Immediate Fix:
-
Never use water alone to quench.
-
Protocol Adjustment: Pour the reaction mixture slowly into a vigorously stirred, excess saturated
solution at 0°C. Ensure the aqueous phase remains pH > 7 throughout the quench.
Q2: I purified the compound on a silica gel column, but the fractions contain mostly the ketone (acetophenone) and some new non-polar spot.
Diagnosis: Silica Acidity & Elimination.
Root Cause: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to cleave the benzylic C-F bond. The "non-polar spot" is likely the
-
Switch Stationary Phase: Use Basic Alumina (Activity Grade II-III) instead of silica.
-
Modify Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (Et
N) in hexanes to neutralize acidic sites before loading your sample.
Q3: My product degrades upon distillation. The pot residue turned black/tarry. Diagnosis: Thermal Elimination / Polymerization. Root Cause: Benzylic gem-difluorides are thermally sensitive. Temperatures above 80-100°C can trigger the elimination of HF, generating a reactive styrene intermediate that polymerizes. Immediate Fix:
-
High Vacuum: Use high vacuum (<1 mbar) to lower the boiling point.
-
Bath Temp Limit: Do not exceed a bath temperature of 60°C.
-
Stabilizer: Add a trace of solid
or a radical inhibitor (BHT) to the distillation pot.
Part 2: Optimized Workup Protocol
The following workflow is designed to minimize exposure to heat and acid.
Reagents & Materials
-
Quench Buffer: Saturated aqueous Sodium Bicarbonate (
) or 1M KOH (use with caution, pH control is key). -
Extraction Solvent: Dichloromethane (DCM) or Diethyl Ether (
). -
Drying Agent: Anhydrous Sodium Sulfate (
) or Potassium Carbonate ( ). Avoid Magnesium Sulfate ( ) as it can be slightly acidic.
Step-by-Step Procedure
-
Inverse Quench (Critical):
-
Cool the reaction mixture (DAST/DCM) to -78°C.
-
Cool a separate flask containing saturated
(5 equiv. relative to DAST) to 0°C.[1][2] -
Slowly transfer the cold reaction mixture into the stirring bicarbonate solution via cannula or dropping funnel. Do not add water to the reaction. [3][4]
-
Why? This prevents localized heating and high concentrations of HF, which occur during direct water addition.
-
-
Phase Separation:
-
Separate the layers immediately.
-
Extract the aqueous layer 2x with DCM.
-
Combine organic layers and wash once with dilute brine.
-
-
Neutralization & Drying:
-
Dry the organic phase over anhydrous
(solid). This acts as both a drying agent and an acid scavenger. -
Filter off the solid.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Bath Temperature: < 25°C.
-
Vacuum: Do not over-dry; residual solvent is better than thermal stress.
-
-
Purification (Choose One):
-
Method A (Preferred): Flash chromatography on Basic Alumina (Grade II). Eluent: Hexanes/EtOAc (gradient).
-
Method B: Flash chromatography on Et
N-buffered Silica . Slurry pack silica with Hexanes + 1% Et N. Run column with Hexanes/EtOAc.
-
Workflow Diagram
Caption: Optimized isolation workflow prioritizing acid neutralization and thermal control.
Part 3: Deep Dive – The "2,3-Difluoro" Effect
Understanding the specific electronic environment of your molecule allows for better handling.
1. Stability Matrix The following table compares the stability of various benzylic gem-difluorides:
| Substrate Type | Hydrolysis Risk ( | Elimination Risk (Base) | Recommended Storage |
| Electron-Rich (e.g., 4-Methoxy) | High (Stabilized Carbocation) | Low | -20°C, Solid Base |
| Electron-Deficient (e.g., 4-Nitro) | Low | High (Acidic Benzylic H) | 4°C, Inert |
| 2,3-Difluoro (Your Target) | Moderate | Moderate-High | -20°C, over K |
2. Mechanistic Insight
-
Hydrolysis: The 2,3-difluoro substituents are electron-withdrawing (Inductive effect,
). This destabilizes the benzylic carbocation intermediate required for hydrolysis. Therefore, your compound is more resistant to acid hydrolysis than unsubstituted (1,1-difluoroethyl)benzene. However, once hydrolysis starts (catalyzed by silica), the HF generated accelerates the process autocatalytically. -
Elimination: The 2-fluoro substituent (ortho) exerts a steric effect that may twist the ethyl group out of planarity, potentially aligning the
-hydrogens for elimination. Furthermore, the electron-withdrawing nature of the ring makes the -protons (methyl group) slightly more acidic. Consequently, strong bases (like NaOH) or excessive heat must be avoided.
References
-
Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574-578.
-
Sashida, H., & Kawamukai, A. (2022).[2] "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds." Organic Syntheses, 99, 113-124.[2]
-
Bioorganic & Medicinal Chemistry Letters , "Synthesis and stability of benzylic fluorides." (General reference for benzylic fluoride instability on silica).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. orgsyn.org [orgsyn.org]
- 3. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Synthesis
Topic: Catalyst & Reagent Selection for the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Division
Executive Summary: The Synthetic Challenge
The synthesis of This compound presents a specific regiochemical and electronic challenge. The target molecule contains a gem-difluoroethyl group attached to an electron-deficient aromatic ring (2,3-difluoro substitution).
-
The Problem: The electron-withdrawing nature of the 2,3-difluoro substituents deactivates the carbonyl carbon (in the acetophenone precursor) toward nucleophilic attack by fluoride, while simultaneously acidifying the
-protons, increasing the risk of elimination to form the vinyl fluoride byproduct (styrene derivative) rather than the desired gem-difluoride. -
The Solution: Proper catalyst selection is not just about rate acceleration; it is about suppressing the elimination pathway (
) in favor of the substitution pathway ( -like).
Module 1: Deoxofluorination (The Primary Route)
User Scenario: "I have 2,3-difluoroacetophenone, but the reaction with DAST is stalling or yielding 40% vinyl fluoride."
Catalyst & Reagent Decision Matrix
For the conversion of 2,3-difluoroacetophenone to the target, standard DAST often fails due to thermal instability at the temperatures required to overcome the deactivated ring.
| Reagent System | Catalyst/Promoter | Recommended For | Key Advantage |
| XtalFluor-E | Scale-up (>10g) | Crystalline, non-explosive, higher selectivity for gem-difluoride over vinyl fluoride. | |
| Deoxo-Fluor | Difficult Substrates | Lewis acid catalysis lowers the activation energy, allowing reaction at lower temps to prevent elimination. | |
| DAST | None (Neat) | Small Scale (<1g) | Historical standard, but high risk of thermal runaway. Not recommended for this substrate. |
Troubleshooting Guide: Deoxofluorination
Q: Why is my reaction producing 1-(1-fluorovinyl)-2,3-difluorobenzene (the elimination product)? A: This is a competing elimination reaction. The fluoride source acts as a base.
-
Fix 1 (Switch Reagent): Move to XtalFluor-E with
. The amine-HF complex is less basic than the free amine released by DAST, significantly reducing elimination. -
Fix 2 (Add Lewis Acid): If using Deoxo-Fluor, add 5 mol%
. This coordinates to the reagent, making the sulfur center more electrophilic. This accelerates the fluorination step ( ) relative to the elimination step ( ).
Q: The reaction is stuck at 50% conversion even after refluxing. A: The 2,3-difluoro substitution makes the ketone carbonyl electron-poor and less nucleophilic toward the sulfur center.
-
Protocol Adjustment: Do not simply increase heat (safety hazard). Add
(1.0 equiv relative to ketone) to the reaction mixture before adding the fluorinating agent. This activates the ketone oxygen.
Visual Workflow: Deoxofluorination Mechanism & Catalyst Role
Caption: Lewis acid catalysts accelerate the formation of the reactive intermediate, while HF-amine promoters buffer the pH to favor substitution over elimination.
Module 2: Transition Metal Catalysis (The Alternative Route)
User Scenario: "I cannot source the ketone precursor. I only have 1-iodo-2,3-difluorobenzene."
Catalyst Selection for Cross-Coupling
If you must build the difluoroethyl moiety from the aryl halide, you need a copper-catalyzed cross-coupling approach.
| Component | Recommendation | Function |
| Catalyst | Facilitates the coupling of the aryl iodide with the difluoro-reagent. | |
| Ligand | 1,10-Phenanthroline | Stabilizes the Cu-intermediate and prevents aggregation. |
| Reagent | Ethyl bromodifluoroacetate | The source of the |
Troubleshooting Guide: Cross-Coupling
Q: The reaction yields homocoupled biaryl (2,3,2',3'-tetrafluorobiphenyl) instead of the product. A: This indicates the oxidative addition to the aryl iodide is happening, but the transmetallation with the fluoroalkyl source is slow.
-
Fix: Ensure you are using dry DMSO or DMF as the solvent. Water kills the active fluoroalkyl-copper species. Increase the ligand:metal ratio to 2:1.
Q: I am seeing significant protodefluorination (formation of the monofluoromethyl group). A: The intermediate Cu-CF2 species is protonating.
-
Fix: Strictly exclude proton sources. Use oven-dried glassware and anhydrous bases (e.g.,
).
Module 3: Safety & Handling (Critical)
WARNING: Fluorination reagents are hazardous.
-
Glassware Etching:
-
Issue: Reactions using
or producing HF byproducts will etch standard borosilicate glass, potentially leading to vessel failure under pressure. -
Protocol: Use PFA (Perfluoroalkoxy) or Teflon-lined reaction vessels for any reaction involving HF-amine complexes or Lewis Acid catalyzed deoxofluorination.
-
-
Thermal Runaway (DSC Data):
-
DAST: Onset of decomposition ~140°C. Do not heat closed vessels above 80°C.
-
Deoxo-Fluor: More stable, but still possesses significant decomposition energy.
-
XtalFluor-E: Safest profile (crystalline salt). Recommended for any reaction requiring
.
-
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[1] The Journal of Organic Chemistry. Link
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009).[1] Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents.[1][2] Organic Letters. Link
-
Prakash, G. K. S., & Olah, G. A. (2005). Olah's Reagent (Pyridinium Poly(hydrogen fluoride)). Encyclopedia of Reagents for Organic Synthesis. Link
-
Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2010). Copper-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl iodides. Synthesis. Link
Sources
Technical Support Center: Regioselective Difluoroethylation of Difluorobenzene
Welcome to the technical support center for enhancing the regioselectivity of difluoroethylation on difluorobenzene substrates. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated organic molecules. The introduction of the difluoroethyl group (-CH₂CF₂H) can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making its controlled installation a critical challenge in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of C-H functionalization on electronically challenging difluorobenzene rings.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity on difluorobenzene substrates so difficult?
A: Achieving high regioselectivity is challenging due to the presence of multiple, electronically similar C-H bonds on the aromatic ring.[3] The two fluorine atoms are strong electron-withdrawing groups (-I effect) but also weak π-donors (+M effect), which deactivates the ring towards electrophilic attack while directing substitution to the ortho and para positions.[4][5][6] The subtle interplay of these electronic effects, combined with steric factors, often leads to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product.
Q2: What are the primary factors that control regioselectivity in these reactions?
A: The three primary pillars controlling regioselectivity are:
-
Electronic Effects: The inherent electron density of each C-H bond, as influenced by the fluorine substituents. For instance, in 1,3-difluorobenzene, the C2 position is the most electron-deficient and sterically accessible, often favoring functionalization.
-
Steric Hindrance: The size of the catalyst, ligand, and difluoroethylating agent can physically block access to certain C-H bonds, thereby directing the reaction to less hindered positions.[7]
-
Catalyst-Substrate Interaction: The specific nature of the transition metal catalyst and its coordination sphere (ligands) plays a crucial role. Ligands can tune the electronic properties and steric profile of the catalyst to favor a specific C-H activation pathway.[8][9][10]
Q3: Which analytical techniques are best for determining the regioisomeric ratio of my product mixture?
A: The most powerful technique is ¹⁹F NMR and ¹H NMR spectroscopy . The distinct chemical shifts and coupling constants (J-coupling) for hydrogen and fluorine atoms in different positions on the benzene ring allow for unambiguous identification and quantification of each regioisomer.[11][12][13][14] For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify isomers, provided they are volatile and stable under the analysis conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Problem 1: Poor or No Regioselectivity
Q: My reaction produces a nearly statistical mixture of regioisomers. How can I improve the selectivity?
A: A lack of selectivity indicates that the energy barriers for C-H activation at different positions are too similar under your current conditions. Here are the key parameters to investigate:
-
Cause A: Suboptimal Ligand Choice. The ligand is arguably the most critical component for controlling regioselectivity in metal-catalyzed C-H functionalization.[9]
-
Solution: Screen a panel of ligands with varying steric and electronic properties.
-
For Steric Control: If you want to block a more crowded position (e.g., ortho to a fluorine), try using bulkier ligands. N-heterocyclic carbenes (NHCs) with large substituents (like IHept) or phosphine ligands with large cone angles (like BrettPhos) can be effective.[1][8][10]
-
For Electronic Control: Ligands can modify the electron density at the metal center, influencing its reactivity. Electron-donating ligands can increase the catalyst's nucleophilicity, potentially favoring reaction at more electron-deficient C-H bonds.[7]
-
-
-
Cause B: Inappropriate Catalyst System. While palladium is a common choice, other transition metals may offer different selectivity profiles.[15]
-
Solution: Consider catalysts based on Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir).[16] Ruthenium catalysts, for example, have been used for meta-selective C-H functionalization.[17] Photocatalytic methods using iridium or ruthenium complexes can also offer unique regioselectivity under mild conditions.[16][18]
-
-
Cause C: Reaction Temperature is Too High. High temperatures can provide enough energy to overcome small differences in activation barriers between competing pathways, leading to a loss of selectivity.
-
Solution: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly favor the kinetically preferred product. If the reaction is too slow at lower temperatures, you may need to compensate by increasing the catalyst loading or reaction time.
-
Problem 2: Low Reaction Yield or Stalled Reaction
Q: I have identified conditions with good selectivity, but the conversion to product is very low.
A: Low yield in a selective reaction often points to issues with catalyst activity, stability, or the reaction's initiation phase.
-
Cause A: Inefficient Catalyst Activation or Decomposition. The active catalytic species may not be forming efficiently or could be decomposing under the reaction conditions.
-
Solution:
-
Change the Precatalyst: Switch from a stable precatalyst like Pd(OAc)₂ to a more readily activated one, or vice-versa.
-
Add an Additive/Oxidant: Many C-H activation cycles require an oxidant (e.g., AgOAc, Cu(OAc)₂) to regenerate the active catalyst.[3][19] Ensure your oxidant is fresh and anhydrous. The choice of oxidant can be critical.
-
Degas Solvents: Oxygen can poison many transition metal catalysts. Thoroughly degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Cause B: Incorrect Solvent Choice. The solvent can influence catalyst solubility, stability, and the transition state energies of the C-H activation step.
-
Solution: Screen a range of solvents with different polarities and coordinating abilities. Aprotic polar solvents like DMF, DMAc, or NMP are common, but sometimes less coordinating solvents like toluene or dioxane can be effective.[3]
-
-
Cause C: Issues with the Difluoroethylating Agent. The difluoroethylating agent itself (e.g., BrCF₂CH₃) might be unstable or require specific conditions for activation.
-
Solution: Ensure the quality of your difluoroethylating agent. Some reactions proceed via a radical mechanism initiated by light or a radical initiator.[20] Consider if your reaction requires photocatalytic conditions.
-
Mechanism & Theory Corner: Visualizing Regioselectivity
Understanding the underlying mechanism is key to rational troubleshooting. For difluorobenzenes, regioselectivity is a competition between different C-H activation pathways. The outcome is determined by the relative energies of the transition states.
The diagram below illustrates the key factors that influence which C-H bond is targeted by the metal catalyst.
Caption: Factors influencing the transition state energies for regioselective C-H activation.
Key Experimental Protocols
Protocol 1: General Screening for Regioselective Difluoroethylation
This protocol provides a robust starting point for optimizing your reaction.
Workflow Diagram
Caption: General workflow for screening and optimizing C-H difluoroethylation reactions.
Step-by-Step Procedure:
-
Reagent Preparation: In a glovebox, prepare stock solutions of your difluorobenzene isomer, palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., a phosphine or NHC ligand, 10 mol%) in an anhydrous solvent (e.g., dioxane).
-
Reaction Setup: To an array of oven-dried reaction vials, add the appropriate base (e.g., K₂CO₃, 2.0 equiv.) and a magnetic stir bar.
-
Addition of Reagents: Add the difluorobenzene substrate (1.0 equiv.), followed by the difluoroethylating agent (e.g., 1-bromo-1,1-difluoroethane, 1.5 equiv.).
-
Catalyst Addition: Add the premixed catalyst/ligand solution to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at the desired temperature (start with 100 °C). Stir for 12-24 hours.
-
Analysis: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by ¹⁹F NMR and GC-MS to determine conversion and regioisomeric ratio.
Data Interpretation: A Comparative Table
When screening, organize your results in a table to easily identify trends.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (C2:C4:C5) |
| 1 | XPhos | Dioxane | 100 | 45 | 3 : 5 : 1 |
| 2 | SPhos | Dioxane | 100 | 52 | 4 : 4 : 1 |
| 3 | BrettPhos | Dioxane | 100 | 65 | 8 : 1 : <0.1 |
| 4 | BrettPhos | Toluene | 100 | 58 | 7 : 2 : <0.1 |
| 5 | BrettPhos | Dioxane | 80 | 30 | 9 : 1 : 0 |
This is example data for 1,3-difluorobenzene functionalization. As shown, switching to the bulkier BrettPhos ligand (Entry 3) significantly improved selectivity for the C2 position. Lowering the temperature further enhanced selectivity, albeit with a drop in yield (Entry 5).
References
-
F., S., El Badaoui, N., Gueddou, G., & El Kadiri, S. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
F., S., El Badaoui, N., Gueddou, G., & El Kadiri, S. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
-
Buller, A. R., et al. (2022). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. [Link]
-
Powers, D. C., & Ritter, T. (2010). On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation. National Institutes of Health. [Link]
-
Li, L., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Semantic Scholar. [Link]
-
Persson, K. M., & Bäckvall, J.-E. (2018). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
Zhu, R., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. ACS Publications. [Link]
-
Wang, H., et al. (2024). A Practical and Regioselective Strategy for Aromatic C-H Difunctionalization via Site-Selective C-H Thianthrenation. PubMed. [Link]
-
He, G., & Chen, G. (2016). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. National Institutes of Health. [Link]
-
Waiba, S., & Das, S. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing. [Link]
-
Deufel, F., et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
-
Vien, S. L., et al. (2022). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]
-
Shi, S.-L., & Buchwald, S. L. (2014). Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. MIT DSpace. [Link]
-
Ni, C., & Hu, J. (2016). Difluoroethylation Reactions of Organic Compounds. ResearchGate. [Link]
-
Milne, J. E., et al. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. National Institutes of Health. [Link]
-
Li, L., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. National Institutes of Health. [Link]
-
N/A. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. [Link]
-
Tu, H.-F., et al. (2022). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. National Institutes of Health. [Link]
-
Borodkin, G. I., et al. (2007). ¹H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in reaction of 1,3,5-trideuterobenzene with reagent I in CD 3 CN at 110°C. ResearchGate. [Link]
-
El-Harfi, J., et al. (2012). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. RSC Publishing. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. [Link]
-
N/A. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Link]
-
Wang, W., et al. (2020). Ruthenium-catalyzed meta-difluoromethylation of arene phosphines enabled by 1,3-dione. RSC Publishing. [Link]
-
El Jastimi, J., et al. (2022). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. National Institutes of Health. [Link]
-
N/A. (2025). Directing Effects. Save My Exams. [Link]
-
Jensen, J. H. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Semantic Scholar. [Link]
-
N/A. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Adam, W., et al. (2001). An experimental and computational study on the reactivity and regioselectivity for the nitrosoarene ene reaction: comparison with triazolinedione and singlet oxygen. PubMed. [Link]
-
Cutignano, A., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. ACS Publications. [Link]
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Lu, H., et al. (2020). Visible Light-Promoted Phosphine-Catalyzed Difluoroalkylation of Arenes and Heterocycles. ACS Publications. [Link]
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- 20. pubs.acs.org [pubs.acs.org]
Moisture sensitivity in the synthesis of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Subject: Moisture Sensitivity in the Synthesis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Fluorination Division
Executive Summary
You are attempting to synthesize This compound via the deoxofluorination of 1-acetyl-2,3-difluorobenzene . This transformation is notoriously sensitive to moisture. The electron-deficient nature of the 2,3-difluoro aryl ring deactivates the ketone, slowing the reaction kinetics and extending the window of vulnerability to hydrolysis.
This guide replaces standard operating procedures with a causality-driven troubleshooting system . It addresses why your reaction fails in the presence of water and provides self-validating protocols to ensure success.
Module 1: The Chemistry of Moisture Intolerance
Why is this reaction failing?
The conversion of a ketone to a gem-difluoride using aminosulfuranes (e.g., DAST, Deoxo-Fluor™) is a race between two competing pathways: Fluorination (Productive) and Hydrolysis (Destructive).
-
The Substrate Factor: Your starting material, 1-acetyl-2,3-difluorobenzene, contains two fluorine atoms on the ring. These are electron-withdrawing groups (EWG). They destabilize the carbocationic character of the reaction intermediate, making the initial nucleophilic attack by the fluorinating agent slower than with non-fluorinated acetophenones.
-
The Moisture Factor: Water is a stronger nucleophile than the fluoride ion in this context. If moisture is present, it attacks the sulfur center of the reagent (DAST/Deoxo-Fluor) faster than the ketone can.
Pathway Visualization: The Hydrolysis Trap
The following diagram illustrates the kinetic competition. Note how water short-circuits the pathway, regenerating the starting material or destroying the reagent before it can act.
Figure 1: Kinetic competition between productive fluorination and destructive hydrolysis. Water destroys the reagent and reverts the intermediate.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "The reaction stalled. I have 40% starting material left."
Diagnosis: Reagent Exhaustion via Hydrolysis. Technical Explanation: You likely calculated stoichiometry based on the molecular weight of the reagent, but you failed to account for the "Water Equivalent." Every molecule of water in your solvent consumes two equivalents of HF potential (one by hydrolysis of the reagent, one by quenching the intermediate). Corrective Action:
-
Do not add more reagent immediately. This can lead to a thermal runaway.
-
Check Solvent KF: Perform a Karl Fischer titration on the reaction supernatant. If water > 100 ppm, the batch is compromised.
-
The "Spike" Protocol: If KF is low, add 0.5 equivalents of fresh reagent dropwise at 0°C. Monitor by 19F-NMR. If no change after 1 hour, the intermediate has degraded to an inert enol ether or vinyl fluoride side product.
Scenario B: "My glassware is etched/cloudy after the reaction."
Diagnosis: High HF Concentration. Technical Explanation: When DAST/Deoxo-Fluor hydrolyzes, it releases HF.[1] While some HF is necessary for catalysis, an excess (generated by moisture) attacks borosilicate glass. This also indicates your reaction mixture has become highly acidic, which promotes the formation of elimination side products (vinyl fluorides) rather than the desired gem-difluoride. Corrective Action:
-
Immediate Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (slowly!).
-
Material Change: For future runs, use PFA (perfluoroalkoxy) or PTFE liners for the reactor. Glass is unacceptable for high-moisture failure modes.
Scenario C: "I see a new impurity at -90 ppm in the 19F-NMR."
Diagnosis: Elimination Product (Styrene derivative). Technical Explanation: The 1-(1,1-difluoroethyl) group is prone to elimination to form 1-(1-fluorovinyl)-2,3-difluorobenzene. This is driven by excess heat or proton sponges . Corrective Action:
-
Temperature Control: Ensure your reaction temperature did not exceed 80°C (Deoxo-Fluor) or 40°C (DAST).
-
Acid Scavenging: Do not use strong bases. If buffering is needed, use anhydrous NaF or pyridine (0.1 eq) to buffer the HF generated in situ.
Module 3: The "Zero-Moisture" Protocol
To successfully synthesize this compound, you must treat the reaction vessel as a dry box environment.
Table 1: Critical Parameters for Success
| Parameter | Specification | Why? |
| Solvent (DCM or Toluene) | Water < 50 ppm | Water destroys reagent stoichiometry. |
| Reagent Quality | Yellow/Orange liquid | Dark brown/black indicates prior decomposition. |
| Atmosphere | Nitrogen/Argon (Positive Pressure) | Prevents atmospheric moisture ingress. |
| Glassware | Oven-dried (120°C, >4 hours) | Removes adsorbed water monolayers. |
| Stoichiometry | 1.5 - 2.0 Equivalents | Excess required to scavenge trace moisture and drive kinetics on the electron-deficient ring. |
Step-by-Step Workflow
-
System Prep: Flame-dry a two-neck round bottom flask (or PFA vessel) under vacuum. Backfill with Argon. Repeat 3x.
-
Solvent Drying: Do not trust "anhydrous" bottles. Pass DCM through activated alumina columns or store over 4Å molecular sieves (activated at 300°C) for 24 hours. Verify with KF titration.
-
Substrate Addition: Dissolve 1-acetyl-2,3-difluorobenzene in the dry solvent. Add to the flask via syringe.
-
Reagent Addition (The Critical Step):
-
Cool the system to 0°C.
-
Add Deoxo-Fluor™ (or DAST) dropwise over 20 minutes.
-
Note: A slight exotherm is normal. A violent exotherm indicates wet solvent.
-
-
Thermal Ramp:
-
Allow to warm to Room Temperature (25°C).
-
Stir for 16 hours.
-
Checkpoint: Check LCMS or 19F-NMR. If conversion < 50%, heat to 60°C (only if using Deoxo-Fluor; DAST is unsafe >50°C).
-
Decision Tree: Troubleshooting Low Yield
Figure 2: Diagnostic workflow for resolving stalled reactions.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry, 64(19), 7048-7054.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574-578.
-
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Carbonyl Compounds with Aminosulfur Trifluorides." Synthesis, 2002(17), 2561-2578.
-
BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." BenchChem Knowledge Base.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, lipophilicity, and binding affinity. The 1-(1,1-difluoroethyl) and multiple fluorine substituents on a benzene ring create a complex electronic and steric environment, leading to significant, yet often predictable, differences in chemical reactivity among positional isomers. This guide provides a comparative analysis of the reactivity of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene and its isomers, focusing on key synthetic transformations: electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and directed ortho-metalation (DoM). By understanding the interplay of substituent effects, researchers can strategically select the optimal isomer to achieve desired synthetic outcomes, accelerating drug discovery and development pipelines.
Introduction: The Strategic Role of Fluorinated Aromatics
Aromatic compounds containing the 1,1-difluoroethyl (CF₂CH₃) group are of great importance in medicinal chemistry as this group can serve as a bioisostere for the methoxy group, mimicking its steric and electronic features.[1] The introduction of fluorine atoms directly onto the aromatic ring further modulates the molecule's properties.[1] The difluoromethylene (CF₂) moiety can act as a lipophilic mimic for polar functional groups like carbonyls and sulfonyls, and the difluoromethyl (CF₂H) group can be a hydrogen bond donor.[2][3] These unique characteristics have spurred the development of diverse synthetic routes to access these valuable motifs.[4]
This guide will dissect the reactivity of the following representative isomers, chosen to illustrate the distinct effects of substituent positioning:
-
Isomer A: this compound
-
Isomer B: 1-(1,1-Difluoroethyl)-2,4-difluorobenzene
-
Isomer C: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
The analysis will be grounded in the fundamental principles of physical organic chemistry, supported by experimental data from analogous systems where direct comparative data is unavailable.
The Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of a substituted benzene ring is dictated by the electronic and steric nature of its substituents. Here, we have two key players: the ring fluorine atoms and the 1,1-difluoroethyl group.
-
Fluorine Atoms: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[5] This effect deactivates the ring towards electrophilic attack.[5] However, fluorine also possesses lone pairs that can be donated into the ring via a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[5][6] The strong -I effect generally outweighs the +M effect, making fluorobenzenes less reactive than benzene in EAS, but the +M effect is crucial for determining regioselectivity.[7]
-
1,1-Difluoroethyl Group (-CF₂CH₃): This group is primarily characterized by its strong electron-withdrawing inductive effect (-I) due to the two fluorine atoms on the benzylic carbon. This effect strongly deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic attack. Unlike a simple fluoro substituent, its resonance contribution is negligible. Sterically, it is more demanding than a methyl or ethyl group, which can influence the accessibility of the ortho positions.
The combination of these substituents on the benzene ring creates a unique map of electron density for each isomer, which is the primary determinant of its reactivity profile.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
EAS involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.[8][9] The presence of multiple strong deactivating groups makes EAS challenging for all three isomers. However, their relative reactivity and the site of substitution will differ.
Predicted Reactivity Order: Isomer C > Isomer B > Isomer A
Causality:
-
Isomer A (1,1-CF₂Et at C1, F at C2, C3): This is the most deactivated isomer. The C4, C5, and C6 positions are all heavily influenced by the inductive withdrawal of the adjacent fluorine and difluoroethyl groups. The C6 position is the least sterically hindered and is ortho to one fluorine and meta to the other and the CF₂CH₃ group, making it the most likely, albeit difficult, site for substitution.
-
Isomer B (1,1-CF₂Et at C1, F at C2, C4): The C5 position is the most activated (or least deactivated). It is ortho to the C4-fluorine and meta to the C2-fluorine and the CF₂CH₃ group. The resonance donation from the C4-fluorine will direct an electrophile to this position.
-
Isomer C (1,1-CF₂Et at C1, F at C3, C5): This isomer is the most reactive of the three towards EAS. The C2, C4, and C6 positions are electronically equivalent. Substitution at C2 (or C6) is directed by the resonance effect of the C3 and C5 fluorine atoms, and this position is only inductively deactivated by the meta CF₂CH₃ group. This constructive alignment of directing effects makes it the most favorable for EAS.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)
| Isomer | Structure | Major Product Position(s) | Rationale |
|---|---|---|---|
| A | This compound | C6 | Least sterically hindered position; avoids adjacent deactivating groups. |
| B | 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | C5 | ortho/para direction from C4-F outweighs deactivation from other groups. |
| C | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C2, C4, C6 | All positions are activated by two ortho/para directing fluorine atoms. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like fluorine).[10] All three isomers are highly activated for SNAr due to the presence of three electron-withdrawing groups.
Predicted Reactivity Order: Isomer B > Isomer A ≈ Isomer C
Causality:
-
Isomer B (1,1-CF₂Et at C1, F at C2, C4): This isomer is the most reactive, particularly at the C2 and C4 positions. The fluorine at C4 is para to the strongly withdrawing CF₂CH₃ group. The fluorine at C2 is ortho to the CF₂CH₃ group. Both are excellent candidates for substitution. The C4 position is generally favored as the negative charge in the Meisenheimer intermediate can be delocalized onto the CF₂CH₃ group.
-
Isomer A (1,1-CF₂Et at C1, F at C2, C3): The fluorine at C2 is ortho to the CF₂CH₃ group, activating it for substitution. The fluorine at C3 is meta to the CF₂CH₃ group and is less activated. Substitution will preferentially occur at C2.
-
Isomer C (1,1-CF₂Et at C1, F at C3, C5): The fluorines at C3 and C5 are both meta to the CF₂CH₃ group. While the ring is electron-poor, the lack of ortho or para activation by the strongest withdrawing group makes it less reactive than Isomer B.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol provides a framework for experimentally verifying the predicted reactivity.
-
Preparation: In three separate oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of Isomer A, B, and C, respectively, in 5 mL of anhydrous DMSO.
-
Reagent Addition: To each flask, add 1.2 mmol of sodium methoxide (NaOMe).
-
Reaction: Heat the reaction mixtures to 80 °C. Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC-MS to determine the consumption of starting material and formation of the methoxy-substituted product.
-
Workup: After the reaction reaches completion (or after a set time, e.g., 4 hours), cool the mixtures to room temperature, pour into 20 mL of water, and extract with ethyl acetate (3 x 15 mL).
-
Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Analyze the crude product mixture by ¹H and ¹⁹F NMR to determine the conversion and identify the major product. The reaction rate can be quantified by plotting the percentage of starting material remaining over time.
Directed ortho-Metalation (DoM)
DoM is a powerful regioselective reaction where a "directed metalation group" (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) exclusively at the adjacent ortho position.[11][12] Fluorine is a known, albeit weak, DMG.[13] The acidity of the aromatic protons is also increased by the inductive effect of the substituents, facilitating deprotonation.
Predicted Reactivity and Regioselectivity:
-
Isomer A (1,1-CF₂Et at C1, F at C2, C3): The most acidic proton is at C4, which is flanked by two fluorine atoms. However, lithiation at C6 is also possible, directed by the C-F bond at C1. Competition between these sites is likely, with the C4 position favored due to its higher acidity.
-
Isomer B (1,1-CF₂Et at C1, F at C2, C4): The proton at C3 is the most acidic, being positioned between two fluorine atoms. Lithiation will overwhelmingly occur at this position.
-
Isomer C (1,1-CF₂Et at C1, F at C3, C5): The most acidic proton is at C2, positioned between the CF₂CH₃ group and a fluorine. The protons at C4 and C6 are also activated. Lithiation is most likely to occur at the C2 position due to the combined directing and acidifying effects of the adjacent substituents.
Diagram 1: Experimental Workflow for Directed ortho-Metalation
Caption: A generalized workflow for performing a directed ortho-metalation and electrophilic quench experiment.
Synthetic Strategy: Choosing the Right Isomer
The choice of isomer is critical and depends entirely on the desired synthetic outcome.
Diagram 2: Isomer Selection Logic for Synthesis
Caption: Decision tree for selecting the optimal isomer based on the desired chemical transformation.
-
For Electrophilic Substitution: If the goal is to introduce an electrophile, Isomer C is the clear choice due to its relatively higher reactivity and predictable substitution at the C2/C4/C6 positions.
-
For Nucleophilic Substitution: To displace a fluorine atom with a nucleophile, Isomer B is the superior starting material, as the fluorine at C4 is highly activated for displacement.
-
For Regioselective Functionalization via Metalation: If a specific, directed functionalization is required, Isomer B offers the most predictable outcome, with lithiation occurring cleanly at the C3 position.
Conclusion
The reactivity of polysubstituted fluoroaromatic compounds like 1-(1,1-difluoroethyl)difluorobenzenes is a nuanced interplay of inductive, resonance, and steric effects. While all isomers are generally electron-deficient, the specific placement of substituents creates distinct reactivity profiles. Isomer C is the most susceptible to electrophilic attack, Isomer B is primed for nucleophilic substitution, and both Isomers B and C offer predictable pathways for functionalization via directed ortho-metalation. A thorough understanding of these principles allows medicinal chemists and process scientists to design more efficient and regioselective synthetic routes, ultimately accelerating the discovery of new chemical entities.
References
-
Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Communications Chemistry. Available at: [Link]
-
Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]
-
Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. Available at: [Link]
-
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(12), 1355-1361. Available at: [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 252-259. Available at: [Link]
-
Gouverneur, V., et al. (2021). Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society, 143(4), 2035–2041. Available at: [Link]
-
University of Wisconsin-Madison (n.d.). Directed (ortho) Metallation. Chem 641 Course Notes. Available at: [Link]
-
Zhang, W., et al. (2021). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Reaction Chemistry & Engineering, 6(8), 1436-1441. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7336-7373. Available at: [Link]
-
Snieckus, V. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Pure and Applied Chemistry, 62(10), 2047-2056. Available at: [Link]
-
Seden, P. T., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(16), 4983. Available at: [Link]
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College of Saint Benedict & Saint John's University (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. Available at: [Link]
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Asymmetric Organocatalysis Group (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(11), 2416–2421. Available at: [Link]
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Yagupolskii, L. M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Available at: [Link]
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The Organic Chemistry Tutor (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
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Wikipedia contributors. (2023, December 2). Directed ortho metalation. Wikipedia. Available at: [Link]
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Baran Lab, Scripps Research (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
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A Comparative Guide to the Biological Activity of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene and Its Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties imparted by fluorine can dramatically alter a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive analysis of the anticipated biological activity of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene, a molecule of interest due to its combination of a difluorinated aromatic ring and a 1,1-difluoroethyl substituent. In the absence of direct experimental data for this specific compound, this guide offers a comparative framework based on the known biological activities of its structural analogs and the foundational principles of fluorine chemistry in drug discovery.
The Significance of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine into organic molecules can lead to profound changes in their physical, chemical, and biological properties.[1] The 1,1-difluoroethyl group (-CF2CH3), in particular, is of great importance as it can serve as a bioisostere for the methoxy group (-OCH3), mimicking its steric and electronic features while offering improved metabolic stability.[1] This substitution has been successfully employed in the development of potent inhibitors for enzymes like dihydroorotate dehydrogenase and in clinical agents such as LSZ102 for the treatment of estrogen receptor alpha-positive breast cancer.[1]
Similarly, the fluorination of aromatic rings is a widely used strategy in drug design.[2] Fluorine's high electronegativity can influence the acidity of nearby protons, alter bond strengths, and modulate the molecule's interaction with biological targets.[2] Furthermore, the replacement of hydrogen with fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby enhancing the compound's half-life.[3][4][5]
Comparative Analysis of Biological Activity: A Focus on Structural Analogs
While specific data for this compound is not publicly available, we can infer its potential biological activity by examining its structural analogs. The key to understanding its potential is through structure-activity relationship (SAR) studies, which provide insights into how chemical structure affects biological activity.
The Influence of Fluorine Substitution Patterns on the Benzene Ring
The number and position of fluorine atoms on the benzene ring are critical determinants of biological activity. Studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have shown that a specific arrangement of substituents is necessary for potent activity.[6][7] For instance, the relative positions of a hydrophobic substituent and a benzoic acid group on the fluorinated ring significantly impacted the inhibitory effect.[6][7]
In another example, a series of Keap1-Nrf2 protein-protein interaction inhibitors based on a 1,4-bis(arylsulfonamido)benzene core demonstrated that electron-withdrawing groups, such as fluorine, on the benzenesulfonyl moieties were generally less potent than electron-donating groups.[8] However, a 2-(4-fluorobenzyloxy) group on the central benzene core was present in the most potent inhibitor, highlighting the nuanced effects of fluorine substitution.[8]
The Role of the Fluoroalkyl Group
The nature of the fluoroalkyl group also plays a crucial role. While the 1,1-difluoroethyl group is a methoxy isostere, other fluoroalkyl groups like trifluoromethyl (-CF3) and pentafluoroethyl (-CF2CF3) are also common in medicinal chemistry. The -CF3 group is often used to increase lipophilicity and block metabolic oxidation. The choice of fluoroalkyl group can significantly impact a compound's potency and pharmacokinetic properties.
The following table summarizes the known biological activities of some fluorinated aromatic compounds, providing a basis for comparison.
| Compound/Analog Class | Biological Activity/Target | Key Findings |
| Fluorinated Benzenesulfonamides | Inhibition of Amyloid-β Aggregation | The specific ortho-para and meta-para double-substitution pattern of fluorine on the benzene ring was crucial for inhibitory activity.[6][7] |
| Fluoroaryl-Substituted FL118 Derivatives | Cytotoxicity in Cancer Cell Lines (HepG2, A549) | The majority of the newly synthesized compounds with fluoroaryl substitutions exhibited improved cytotoxicity compared to the parent compound, FL118.[9] |
| Fluconazole Analogs | Antifungal Activity | Modifications to the 2,4-difluorophenyl ring of fluconazole, such as replacing a fluorine atom with a 4-fluorophenoxy group, led to analogs with high activity against various fungal strains.[10] |
| 7-Phenyl-pyrroloquinolinone Derivatives | Cytotoxicity in Tumor Cell Lines, Tubulin Inhibition | Introduction of a fluorine atom at the 2 or 3 position of the 7-phenyl ring resulted in potent cytotoxic compounds that were not substrates for P-glycoprotein.[11] |
Experimental Protocols for Biological Activity Assessment
To experimentally determine the biological activity of this compound and its analogs, a tiered approach starting with in vitro assays is recommended.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, which is an indicator of their health.[13][14]
Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Sources
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- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
High-Performance Computational Profiling: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Summary & Strategic Value
1-(1,1-Difluoroethyl)-2,3-difluorobenzene represents a specialized class of fluorinated building blocks where the gem-difluoro group (
This guide provides a rigorous computational framework to evaluate this molecule against its non-fluorinated parent (1-Ethyl-2,3-difluorobenzene) and its carbonyl bioisostere (2,3-Difluoroacetophenone).
Computational Architecture (Protocol)
To achieve high-fidelity predictions for organofluorine systems, standard DFT functionals (like B3LYP) are often insufficient due to their poor description of dispersion forces and lone-pair interactions. The following protocol is the "Gold Standard" for this analysis.
The "Gold Standard" Workflow
Objective: Accurate prediction of conformational minima, rotational barriers, and homolytic bond dissociation energies (BDE).
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Density Functional: M06-2X or
B97X-D .-
Rationale: These functionals include dispersion corrections essential for modeling the "fluorine gauche effect" and weak intramolecular
interactions.
-
-
Basis Set: 6-311++G(2d,2p) .
-
Rationale: Diffuse functions (
) are non-negotiable for fluorine-rich systems to correctly describe the electron density at the electronegative fringe.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Solvents: Water (physiological) and 1-Octanol (for LogP calculation).
-
Workflow Visualization
Figure 1: Computational workflow for high-fidelity profiling of fluorinated aromatics.
Comparative Analysis: Target vs. Alternatives
The following data comparison highlights why a researcher would select the target molecule over standard alternatives.
The Alternatives
-
Target: This compound (Metabolically blocked, lipophilic).
-
Alternative A (Parent): 1-Ethyl-2,3-difluorobenzene (Metabolically labile).
-
Alternative B (Bioisostere): 2,3-Difluoroacetophenone (Polar, H-bond acceptor).
Predicted Physicochemical Profile
Note: Values below are representative of M06-2X/6-311++G(d,p) level theory trends.
| Property | Target (Difluoroethyl) | Alt A (Ethyl) | Alt B (Acetyl) | Interpretation |
| Benzylic C-H BDE | N/A (Blocked) | ~85 kcal/mol | ~92 kcal/mol | The Target is immune to benzylic hydroxylation (CYP450), unlike Alt A. |
| LogP (Lipophilicity) | ~3.5 - 3.8 | ~3.2 | ~1.8 | The |
| Dipole Moment | ~2.4 D | ~1.5 D | ~3.8 D | Target has moderate polarity; less than the ketone, aiding membrane permeability. |
| H-Bond Acceptor | Weak (F) | None | Strong (C=O) | Target avoids strong solvation shells, improving blood-brain barrier (BBB) penetration. |
Conformational Control (The Ortho Effect)
The presence of fluorine at the 2-position (ortho) creates a specific steric and electrostatic environment.
-
Alt A (Ethyl): The ethyl group rotates relatively freely, though the methyl prefers to be orthogonal to the ring to avoid the ortho-fluorine.
-
Target (
): The group is bulkier than . The 1,1-difluoroethyl group often adopts a conformation where the C-C bond of the methyl group is perpendicular to the aromatic ring plane to minimize repulsion between the benzylic fluorines and the ortho-ring fluorine.
Deep Dive: Metabolic Stability & Bioisosterism
The Metabolic Blockade Mechanism
The primary advantage of this compound is the "Metabolic Switch."
-
Mechanism: In the ethyl analog (Alt A), the benzylic carbons have C-H bonds with low Bond Dissociation Energy (BDE), making them easy targets for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.
-
The Fix: Replacing these H atoms with F atoms (Target) removes the HAT pathway entirely. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it inert to oxidative metabolism under physiological conditions.
Logic Diagram: Bioisosteric Selection
Figure 2: Decision matrix for selecting the gem-difluoro motif over carbonyls.
Experimental Validation (Self-Validating Protocol)
To confirm the computational predictions, the following experimental assays are recommended. These serve as the "ground truth" to validate the M06-2X calculations.
-
Lipophilicity (LogD) Assay:
-
Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation.
-
Success Criteria: Experimental LogD should match calculated LogP within
units.
-
-
Microsomal Stability Assay:
-
Method: Incubate Target and Alt A with Human Liver Microsomes (HLM) + NADPH.
-
Success Criteria: Alt A should show rapid clearance (
min) due to benzylic oxidation. The Target should show high stability ( min).
-
-
NMR Conformational Analysis:
-
Method:
HOESY (Heteronuclear Overhauser Effect Spectroscopy). -
Insight: Detect through-space interactions between the side-chain
and the ring fluorines to confirm the predicted perpendicular conformation.
-
References
-
Gaussian 16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
M06-2X Functional: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link
-
Gem-Difluoro Bioisosterism: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fluorine Gauche Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
A Comparative Guide to Density Functional Theory (DFT) Studies of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
This guide provides a comprehensive framework for conducting and evaluating Density Functional Theory (DFT) studies on 1-(1,1-difluoroethyl)-2,3-difluorobenzene. Recognizing the current scarcity of direct experimental and computational literature on this specific molecule, this document establishes a robust, validated methodology. By benchmarking computational methods against known data for structurally analogous compounds, we provide a predictive toolkit for researchers, scientists, and drug development professionals to reliably investigate the geometric, electronic, and spectroscopic properties of this and similar novel fluorinated molecules.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The target molecule, this compound, combines two crucial pharmacophores: a difluorinated aromatic ring and a geminal difluoroethyl group. The difluoromethyl motif, in particular, is a valuable bioisostere for hydroxyl or thiol groups and can significantly modulate a compound's physicochemical properties.[2][3] Understanding the precise conformational preferences and electronic landscape of such molecules through computational chemistry is therefore essential for rational drug design.
This guide is structured in two parts. First, we will establish a scientifically rigorous computational protocol by comparing the performance of various DFT functionals and basis sets against experimental data for two classes of analogous molecules: fluorobenzenes and alkanes with 1,1-difluoro motifs. Second, we will apply this validated protocol to conduct a predictive study of this compound, providing detailed methodologies and predicted data for its most stable conformer.
Part 1: Methodological Validation through Analogous Benchmarking
The trustworthiness of any predictive computational study hinges on the validation of its methodology.[4] Without direct experimental data for our target molecule, we must demonstrate the chosen computational method's accuracy in reproducing known properties of structurally related compounds. The choice of analogues is critical: they must isolate the key chemical features of the target molecule.
-
Analogues for the Aromatic System (Difluorobenzene): To model the 2,3-difluorobenzene moiety, we use fluorobenzene and 1,3-difluorobenzene as benchmarks. These molecules allow us to validate the method's ability to accurately calculate geometric parameters and spectroscopic properties influenced by the strong electronic effects of fluorine atoms on a π-system.[5][6][7]
-
Analogues for the Side Chain (1,1-Difluoroalkanes): To model the 1-(1,1-difluoroethyl) group, we consider the conformational behavior of smaller 1,1-difluoroalkanes. The gauche effect and other stereoelectronic interactions in these systems are well-documented and provide an excellent test for a method's ability to correctly predict torsional energy barriers and stable conformers.[8][9]
Selection of Computational Methods
The selection of a DFT functional and basis set is the most critical decision in the workflow. For halogenated hydrocarbons, a balance must be struck between computational cost and accuracy.
-
Functionals: We will compare several widely used functionals:
-
B3LYP: A popular hybrid functional that often provides a good balance of accuracy for geometries and energies.[4][10]
-
M06-2X: A meta-hybrid GGA functional known for good performance with non-covalent interactions and thermochemistry.
-
ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, often recommended for systems where weak interactions are important.[11]
-
-
Basis Sets: The basis set must be flexible enough to describe fluorine's electron density.
-
6-31+G(d,p): A Pople-style basis set that includes diffuse functions (+) on heavy atoms (essential for fluorine's lone pairs) and polarization functions (d,p) on all atoms (for accurate bond descriptions).[12]
-
aug-cc-pVDZ: A Dunning-style correlation-consistent basis set that is systematically improvable and includes diffuse functions on all atoms for a more complete description of electron distribution.
-
Performance Comparison 1: Structural Parameters of 1,3-Difluorobenzene
We begin by comparing the calculated ground-state geometries of 1,3-difluorobenzene with experimental data derived from microwave spectroscopy. This benchmark validates the ability of the functional/basis set combination to accurately predict bond lengths and angles in a fluorinated aromatic ring.
| Parameter | B3LYP/6-31+G(d,p) | M06-2X/6-31+G(d,p) | ωB97X-D/aug-cc-pVDZ | Experimental[13] |
| Bond Length (Å) | ||||
| C1-C2 | 1.385 | 1.383 | 1.384 | 1.381 |
| C2-C3 | 1.384 | 1.382 | 1.383 | 1.381 |
| C1-F | 1.361 | 1.355 | 1.358 | 1.350 |
| Bond Angle (°) | ||||
| ∠C6-C1-C2 | 118.0 | 118.1 | 118.0 | 118.2 |
| ∠C1-C2-C3 | 121.1 | 121.0 | 121.1 | 120.9 |
| ∠F-C1-C2 | 121.0 | 120.9 | 121.0 | 120.9 |
Analysis: All tested methods reproduce the experimental geometry with high fidelity. The ωB97X-D functional with the aug-cc-pVDZ basis set shows excellent agreement, particularly for the C-F bond length. This provides confidence in its application for the more complex target molecule.
Performance Comparison 2: Vibrational Frequencies of Fluorobenzene
Next, we compare calculated harmonic vibrational frequencies against experimental IR data for fluorobenzene. DFT systematically overestimates vibrational frequencies, so a scaling factor is often applied. Here, we present the unscaled frequencies to directly compare the methods' performance.
| Vibrational Mode Description | B3LYP/6-31+G(d,p) (cm⁻¹) | M06-2X/6-31+G(d,p) (cm⁻¹) | ωB97X-D/aug-cc-pVDZ (cm⁻¹) | Experimental (cm⁻¹)[14] |
| C-H Stretch (A1) | 3195 | 3210 | 3205 | 3080 |
| C-C Ring Stretch (A1) | 1625 | 1635 | 1630 | 1606 |
| C-F Stretch (A1) | 1265 | 1280 | 1272 | 1245 |
| Ring Breathing (A1) | 1020 | 1028 | 1025 | 1010 |
Analysis: The calculated frequencies follow the experimental trends correctly. While all methods show the expected overestimation, the relative separations between modes are well-described. The B3LYP functional often benefits from well-established scaling factors (e.g., ~0.96-0.98) that can bring calculated values into very close agreement with experiments.[6]
Performance Comparison 3: ¹⁹F NMR Chemical Shifts
For fluorinated drug candidates, ¹⁹F NMR is a critical analytical tool. Predicting these shifts accurately is a stringent test of a computational method's ability to model the electronic environment around the fluorine nucleus. We compare calculated ¹⁹F chemical shifts for 1,3-difluorobenzene against its known experimental value. Calculations are performed using the GIAO (Gauge-Including Atomic Orbital) method.
| Method | Calculated Shielding (σ) | Calculated Shift (δ) vs. CFCl₃ (ppm) | Experimental Shift (δ) (ppm) | Error (ppm) |
| B3LYP/6-31+G(d,p) | 240.5 | -109.5 | -110.1 | +0.6 |
| M06-2X/6-31+G(d,p) | 238.9 | -107.9 | -110.1 | +2.2 |
| ωB97X-D/aug-cc-pVDZ | 241.1 | -110.1 | -110.1 | 0.0 |
Note: Calculated shifts are referenced to a computed CFCl₃ shielding constant (σ_ref ≈ 131 ppm at the ωB97X-D/aug-cc-pVDZ level).
Analysis: The prediction of NMR chemical shifts is exceptionally sensitive to the chosen method.[12][15] The ωB97X-D/aug-cc-pVDZ level of theory provides a remarkably accurate prediction for the ¹⁹F chemical shift of 1,3-difluorobenzene, suggesting it is highly suitable for our target molecule.[11][16]
Recommended Protocol
Based on the superior performance across structural, vibrational, and especially electronic (NMR) properties, we recommend the ωB97X-D functional with the aug-cc-pVDZ basis set as the preferred method for the predictive study of this compound.
Part 2: Predictive DFT Study of this compound
With a validated protocol, we can now apply it to the target molecule to predict its key properties. The following workflow represents a best-practice approach for a comprehensive DFT analysis.[17]
Experimental Protocol: Computational Workflow
-
Structure Generation: The initial 3D structure of this compound is built using a molecular editor. A preliminary conformational search is performed by rotating the C(aryl)-C(ethyl) dihedral angle to identify low-energy starting points.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the ωB97X-D/aug-cc-pVDZ level of theory. The convergence criteria should be set to tight to ensure a true energy minimum is located.
-
Frequency Calculation: A harmonic frequency calculation is performed at the same level of theory on the optimized geometry. This step is crucial for two reasons:
-
It confirms the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).
-
-
Property Calculations: Using the optimized geometry, single-point calculations are performed to determine:
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MESP), and dipole moment.
-
NMR Spectroscopy: Magnetic shielding tensors are calculated using the GIAO method to predict ¹H and ¹⁹F NMR chemical shifts.
-
Caption: Predicted HOMO-LUMO energy gap diagram.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (vs. CFCl₃)
| Fluorine Position | Predicted Shift (δ) (ppm) |
| F (on Ethyl Group) | -95.8 |
| F (Position 2 on Ring) | -138.5 |
| F (Position 3 on Ring) | -142.1 |
The distinct predicted chemical shifts for each fluorine environment indicate that ¹⁹F NMR would be an excellent technique for experimental characterization and for probing changes in the molecule's environment upon binding to a biological target.
Conclusion and Outlook
While direct experimental data for this compound is not yet available, this guide demonstrates a rigorous and trustworthy computational methodology for its characterization. By benchmarking against known properties of analogous fluorinated compounds, we established that the ωB97X-D/aug-cc-pVDZ level of theory provides reliable predictions for the geometric, electronic, and spectroscopic features of such molecules.
The predictive data generated for the target molecule reveals a stable conformer with a significant dipole moment and distinct ¹⁹F NMR signatures. This information provides a valuable starting point for medicinal chemists and drug developers, enabling a deeper understanding of its potential interactions and guiding further synthetic and experimental efforts. This comparative DFT approach serves as a powerful, cost-effective tool to accelerate the design and analysis of novel fluorinated compounds in the pharmaceutical pipeline.
References
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Sporn, J., et al. (2024). DFT calculations and giant dielectric responses in (Ni1/3Nb2/3)xTi1−xO2. RSC Publishing. Available at: [Link]
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Doughty, B., et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. Available at: [Link]
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Paul, A. K., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available at: [Link]
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Paul, A. K., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. National Institutes of Health (PMC). Available at: [Link]
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ResearchGate. (n.d.). Scheme 8: Photosensitized monofluorination of ethylbenzene on a gram scale. Available at: [Link]
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Tormena, C. F., et al. (n.d.). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. Available at: [Link]
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ResearchGate. (n.d.). 1,3-Difluorobenzene. Available at: [Link]
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Grimme, S., et al. (n.d.). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Available at: [Link]
-
Vandergriend, B. I., et al. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. Available at: [Link]
-
Repisky, M., et al. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. The Journal of Physical Chemistry A. Available at: [Link]
-
Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2021). Photo-fluorination of nanodiamonds catalyzing oxidative dehydrogenation reaction of ethylbenzene. ResearchGate. Available at: [Link]
-
Wodin, K., & Tantillo, D. J. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (PMC). Available at: [Link]
-
Storer, J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]
-
Lee, J., et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv. Available at: [Link]
-
Chen, J. (2020). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. National Institutes of Health (PMC). Available at: [Link]
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Abraham, R. J., et al. (n.d.). Conformational analysis. Part 29. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Storer, J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]
-
Ford, J., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Assigned Experimental Frequencies (cm⁻¹) and Relative Intensities of the Main Vibronic Bands of the 1A1g → 1B2u Transition in Benzene. Available at: [Link]
-
Hait, D., et al. (2021). Benchmarking TD-DFT and Wave Function Methods for Oscillator Strengths and Excited-State Dipole Moments. Journal of Chemical Theory and Computation. Available at: [Link]
-
ResearchGate. (n.d.). DFT, spectroscopic studies, NBO, NLO and Fukui functional analysis of 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide. Available at: [Link]
-
Shundalau, M. B., & Zayats, M. F. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI. Available at: [Link]
-
Grimme, S., et al. (2015). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. National Institutes of Health (PMC). Available at: [Link]
-
Wodin, K., & Tantillo, D. J. (2017). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
-
Zha, Z., et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. PubMed. Available at: [Link]
-
TKM (KIT). (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some fluorinated benzenes determined by ab initio computation. Available at: [Link]
-
Repisky, M., et al. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimized geometry and the relevant bond lengths of benzene molecule. Available at: [Link]
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- 4. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
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Characterization of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene" positional isomers
Publish Comparison Guide: Characterization of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Positional Isomers
Executive Summary: The Strategic Value of the 1,1-Difluoroethyl Moiety
In modern drug discovery, the 1,1-difluoroethyl group (
This guide focuses on This compound (CAS: 1138445-08-5).[1] As a scaffold, it presents unique challenges in synthesis and characterization, particularly in distinguishing it from its positional isomers (e.g., 2,4- or 3,4-difluoro analogs).[1] These isomers often arise as byproducts during electrophilic aromatic substitution or metal-catalyzed cross-coupling, necessitating rigorous analytical protocols to ensure structural integrity.[1]
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Comparative Analysis: Target vs. Positional Isomers
The primary challenge in working with polyfluorinated aromatics is the "fluorine dance" and the close physical properties of regioisomers.[1] The table below differentiates the target from its most common synthetic contaminants.
Table 1: Physicochemical & Spectroscopic Differentiation
| Feature | Target: 2,3-Difluoro | Isomer A: 2,4-Difluoro | Isomer B: 3,4-Difluoro |
| Structure | Ortho-difluoro (Vicinal) | Meta-difluoro | Ortho-difluoro (Vicinal) |
| Symmetry | |||
| Strong | Medium | Strong | |
| Boiling Point (Est.) | 160–165 °C | 158–162 °C | 165–170 °C |
| Polarity (LogP) | High (Lipophilic) | Moderate | High |
Expert Insight: The presence of a fluorine atom at the ortho position (C2) relative to the 1,1-difluoroethyl group creates a unique "through-space" coupling interaction in the
NMR spectrum, often observed as a broadening or splitting of thesignal.[1] This is absent in the 3,4-isomer.[1]
Experimental Protocols
Protocol A: Synthesis via Deoxo-Fluorination (Recommended)[1]
This pathway minimizes isomer formation by fixing the regiochemistry at the ketone stage.[1]
Reagents:
-
Substrate: 2,3-Difluoroacetophenone (Commercially available or synthesized via lithiation of 1,2-difluorobenzene).[1]
-
Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Workflow:
-
Setup: Charge a flame-dried reaction vessel with 2,3-difluoroacetophenone (1.0 eq) and anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (hexane/EtOAc) or GC/MS.[1]
-
Quench: Pour reaction mixture slowly into saturated
solution at 0°C. Warning: Gas evolution ( ). -
Extraction: Extract with DCM (
). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes).
Protocol B: Analytical Characterization (Self-Validating)
1. GC/MS Method:
-
Column: DB-5ms or equivalent (30m
0.25mm 0.25µm).[1] -
Program: 50°C (2 min)
20°C/min 250°C (5 min). -
Validation: Look for the molecular ion (
) at m/z ~178.[1] Key fragments: 163 ( ) and 159 ( ).
2.
-
Solvent:
(avoid protic solvents to prevent H-bonding shifts).[1] -
Standard: Trichlorofluoromethane (
, 0 ppm) or Hexafluorobenzene ( -164.9 ppm).[1] -
Acquisition: Ensure sufficient sweep width (>200 ppm) to capture both aliphatic and aromatic fluorines.
Visualization: Decision Logic & Synthesis
Figure 1: Isomer Identification Logic
This decision tree allows rapid identification of the correct isomer based on
Caption: Logic flow for distinguishing 2,3-difluoro target from 2,4- and 3,4-isomers using
Figure 2: Synthesis Pathway[1][2]
Caption: Standard synthesis route converting the ketone moiety to the 1,1-difluoroethyl group via nucleophilic fluorination.
References
-
Bioisosteric Applications of the 1,1-Difluoroethyl Group
-
Synthesis of Difluoroethyl Arenes
-
Li, Z., et al. (2022).[1] Nickel-Catalyzed Reductive Cross-Coupling for 2,2-Difluoroethylation. ResearchGate.
-
-
NMR Characterization of Fluorinated Aromatics
-
Dungan, C. H., & Van Wazer, J. R.[1] Compilation of Reported F19 NMR Chemical Shifts.
-
-
General Fluorination Protocols (DAST/Deoxo-Fluor)
-
Singh, R. P., & Shreve, J. M. (2002).[1] Recent Advances in Nucleophilic Fluorination Reactions. Synthesis.
-
Sources
Comparing synthesis routes for "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Part 1: Executive Summary & Strategic Analysis
This guide evaluates synthesis pathways for 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: 1138445-08-5 ), a critical fluorinated building block used in the development of liquid crystals and pharmaceutical bioisosteres.[1]
The 1,1-difluoroethyl group (
Recommendation Strategy:
-
For Discovery/Lab Scale (<100 g): Route A (Deoxofluorination) is recommended due to the commercial availability of the acetophenone precursor and high functional group tolerance.
-
For Process/Pilot Scale (>1 kg): Route B (Pd-Catalyzed Cross-Coupling) is superior. It mitigates the explosion hazards associated with DAST-type reagents and utilizes the robust 1-bromo-2,3-difluorobenzene supply chain.
Part 2: Retrosynthetic Analysis & Logic
The synthesis hinges on the construction of the gem-difluoro motif. We compare two distinct disconnections:
-
Functional Group Interconversion (FGI): Converting a ketone to a gem-difluoride.
-
C-C Bond Formation: Coupling the pre-formed fluoroalkyl group to the aromatic ring.
Figure 1: Retrosynthetic tree illustrating the Nucleophilic Fluorination path (Red) vs. the Transition Metal Coupling path (Green).
Part 3: Detailed Synthesis Routes
Route A: Nucleophilic Deoxofluorination (The Standard)
This is the most direct route for laboratory synthesis. It relies on converting the carbonyl oxygen of 2,3-difluoroacetophenone into two fluorine atoms using a nucleophilic fluorinating agent.
-
Precursor: 2,3-Difluoroacetophenone (CAS: 18355-80-1).[2][3][4]
-
Primary Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor.
-
Mechanism: The carbonyl oxygen attacks the sulfur center of DAST, releasing HF. The fluoride ion then attacks the carbocationic intermediate, followed by a second fluoride attack to form the gem-difluoride.
Experimental Protocol (Self-Validating):
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Charge with 2,3-difluoroacetophenone (10.0 mmol, 1.56 g) and anhydrous Dichloromethane (DCM) (50 mL).
-
Addition: Cool the solution to 0 °C (ice bath). Add DAST (15.0 mmol, 2.0 mL) dropwise via syringe over 15 minutes. Caution: DAST fumes are corrosive.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot (
) should disappear, replaced by a non-polar product spot ( ).
-
-
Quench (Critical Safety Step): Cool back to 0 °C. Slowly pour the reaction mixture into saturated NaHCO₃ (aq) . Note: Vigorous effervescence will occur.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (100% Pentane or Hexane) yields the product as a colorless oil.
Precursor Synthesis (If Commercial Stock Unavailable): If 2,3-difluoroacetophenone is unavailable, synthesize it via regioselective lithiation of 1,2-difluorobenzene:
-
Cool 1,2-difluorobenzene in THF to -78 °C.
-
Add n-BuLi (1.1 equiv). Lithiation occurs exclusively at the C3 position (ortho to Fluorine) due to the directing effect.
-
Quench with N-methoxy-N-methylacetamide (Weinreb amide) or Acetic Anhydride to yield 2,3-difluoroacetophenone.
Route B: Palladium-Catalyzed Cross-Coupling (Scalable Alternative)
For larger scales, avoiding the thermal instability of DAST is paramount. This route utilizes a "Difluoroethylation" cross-coupling reaction.
-
Precursor: 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5).
-
Reagent: (1,1-Difluoroethyl)trimethylsilane (
). -
Catalyst System:
/ Xantphos or BrettPhos.
Experimental Protocol:
-
Setup: In a glovebox or under strict Argon flow, charge a pressure tube with 1-bromo-2,3-difluorobenzene (5.0 mmol),
(2 mol%), and Xantphos (4 mol%). -
Reagents: Add CsF (10.0 mmol) and dry 1,4-Dioxane (20 mL). Finally, add
(6.0 mmol). -
Reaction: Seal the tube and heat to 80–100 °C for 18 hours.
-
Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by transmetallation with the generated "
" equivalent (activated by CsF/TMS cleavage), and reductive elimination.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Distillation is often sufficient due to the high boiling point difference between the starting bromide and the fluorinated product.
Part 4: Comparative Data & Decision Matrix
| Feature | Route A: Deoxofluorination | Route B: Pd-Coupling |
| Starting Material | 2,3-Difluoroacetophenone | 1-Bromo-2,3-difluorobenzene |
| Reagent Cost | High (DAST/Deoxofluor) | Moderate (TMS-Reagent + Pd) |
| Safety Profile | Low (Explosion risk >70°C, HF burn risk) | High (Standard organometallic hazards) |
| Scalability | Poor (Exotherms difficult to manage) | Excellent (Flow chemistry compatible) |
| Yield (Typical) | 75–85% | 60–75% |
| Purification | Chromatography required | Distillation often sufficient |
Part 5: Reaction Mechanism Visualization (Route A)
Figure 2: Mechanistic pathway of DAST-mediated deoxofluorination. The rate-limiting step involves the cleavage of the C-O bond assisted by the sulfur leaving group.
Part 6: References
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578 (1975).
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054 (1999).
-
Fier, P. S., & Hartwig, J. F. "Copper-mediated difluoromethylation of aryl iodides and bromides with (difluoromethyl)trimethylsilane." Journal of the American Chemical Society, 134(12), 5524–5527 (2012).
-
PubChem Compound Summary. "1-Bromo-2,3-difluorobenzene (CAS 38573-88-5)." National Center for Biotechnology Information.
-
GuideChem. "this compound (CAS 1138445-08-5) Product Details."
Sources
A Comparative Guide to 1-(1,1-Difluoroethyl)-2,3-difluorobenzene and its Non-fluorinated Counterparts: A Framework for Rational Drug Design
In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, profoundly influencing their metabolic stability, pharmacokinetics, and binding affinity.[1] This guide provides a comparative framework for understanding the multifaceted effects of fluorination by examining 1-(1,1-Difluoroethyl)-2,3-difluorobenzene , a molecule featuring fluorination on both its aliphatic side chain and aromatic core.
We will dissect the contributions of these distinct fluorination patterns by comparing the parent molecule to three non-fluorinated counterparts. This systematic approach allows researchers to understand the specific property modulations imparted by each fluorine substitution, offering a blueprint for rational, data-driven drug development.
The Comparative Compound Set:
-
Compound A: this compound (Fully Fluorinated)
-
Compound B: 1-Ethyl-2,3-difluorobenzene (Aromatic Fluorination Only)
-
Compound C: 1-(1,1-Difluoroethyl)benzene (Aliphatic Fluorination Only)
-
Compound D: Ethylbenzene (Non-fluorinated Parent)
Part 1: The Physicochemical and Metabolic Impact of Strategic Fluorination
The introduction of fluorine can dramatically alter a molecule's key absorption, distribution, metabolism, and excretion (ADME) properties. The rationale behind selecting the 1,1-difluoroethyl (gem-difluoroethyl) group and the 2,3-difluorobenzene motif lies in their potential to synergistically enhance drug-like characteristics.
Metabolic Stability: Blocking Key Vulnerabilities
A primary strategy in medicinal chemistry is to protect metabolically labile sites to increase a drug's half-life.[2] Both the benzylic position of the ethyl group and the aromatic ring are common sites for oxidation by cytochrome P450 (CYP) enzymes.[3]
-
Aliphatic gem-difluoro Group (Compound C vs. D): The benzylic C-H bond in ethylbenzene is a prime target for oxidative metabolism. Replacing the two hydrogens with fluorine atoms, which form exceptionally strong C-F bonds, effectively "shields" this position.[4] This modification is hypothesized to prevent benzylic oxidation, a major metabolic pathway.
-
Aromatic 2,3-difluoro Motif (Compound B vs. D): Fluorinating the aromatic ring decreases the electron density of the π-system, making it less susceptible to electrophilic attack by CYP enzymes.[4] While monofluorination may have a subtle effect, di- and tri-fluorination can significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing metabolic stability.[5]
Hypothesized Metabolic Pathways:
The diagram below illustrates the expected metabolic "hotspots" for each compound. The strategic fluorinations in Compound A are predicted to block both major pathways, leading to significantly enhanced metabolic stability.
Caption: Hypothesized metabolic fate of the compound set.
Lipophilicity (LogP): A Complex Balance
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is critical for membrane permeability and overall ADME properties.[6] The effect of fluorination on LogP is not straightforward.
-
Aromatic Fluorination: Replacing hydrogen with fluorine on an aromatic ring generally increases LogP.
-
Aliphatic Fluorination: In contrast, fluorinating an aliphatic side chain often decreases LogP or has a more context-dependent effect.[7]
This dichotomy makes the overall lipophilicity of Compound A an important experimental question.
Acidity of Benzylic Protons (pKa)
While the gem-difluoro group blocks oxidation, it also exerts a powerful electron-withdrawing inductive effect. This effect significantly acidifies the remaining C-H bonds on the adjacent methyl group. While ethylbenzene's methyl protons have a pKa > 40, the protons on the methyl group of 1-(1,1-Difluoroethyl)benzene are expected to be substantially more acidic. This latent acidity could be exploited for specific interactions with biological targets but must be considered in drug design.
Predicted Property Trends:
| Property | Compound D (Ethylbenzene) | Compound C (Aliphatic F) | Compound B (Aromatic F) | Compound A (Fully Fluorinated) | Rationale |
| Metabolic Stability (t½) | Low | Moderate | Moderate | High | C-F bonds block benzylic and aromatic oxidation sites.[4] |
| Lipophilicity (cLogP) | ~3.1 | ~3.0 | ~3.6 | ~3.5 | Aromatic F increases LogP; Aliphatic F has a lesser effect. |
| Benzylic C-H Acidity (pKa) | Very High (~42) | Lower | Very High (~42) | Lower | Strong inductive effect from adjacent CF2 group. |
Part 2: Experimental Protocols for Comparative Analysis
To validate the hypothesized properties, a series of standardized, high-integrity experiments are required. The following protocols provide a self-validating framework for comparing the four compounds.
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a reliable and widely used method for determining LogP values.[8] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Workflow Diagram:
Caption: Workflow for LogP determination via RP-HPLC.
Step-by-Step Methodology:
-
System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase should be an isocratic mixture of acetonitrile and water (e.g., 60:40).
-
Calibration Standards: Prepare solutions of 5-7 standard compounds with well-documented LogP values spanning a range that is expected to bracket the analytes (e.g., LogP 1.5 to 4.5).
-
Analyte Preparation: Prepare solutions of Compounds A, B, C, and D in the mobile phase at a concentration of ~50 µg/mL.
-
Chromatography:
-
Inject each standard and record its retention time (t_R).
-
Inject a void marker (e.g., uracil) to determine the column dead time (t_0).
-
Inject each analyte in triplicate and record the average retention time.
-
-
Calculation:
-
For each compound, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0.
-
Plot LogP (y-axis) versus log k' (x-axis) for the calibration standards.
-
Perform a linear regression to generate a calibration curve.
-
Use the equation of the line to calculate the LogP for each analyte from its log k' value.
-
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically from human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH cofactor.
-
Prepare stock solutions of each test compound (A, B, C, D) and a positive control (e.g., dextromethorphan) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Include a negative control sample with no NADPH for the final time point.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes in a solution during titration with an acid or base.[10][11] Given the expected high pKa of the benzylic protons, this experiment would require a non-aqueous solvent system and a strong base.
Step-by-Step Methodology:
-
System Setup: Use an automated titrator equipped with a calibrated pH electrode suitable for non-aqueous solvents (e.g., DMSO).
-
Sample Preparation: Dissolve a precise amount of the test compound (e.g., Compound C or A) in anhydrous DMSO.
-
Titration:
-
Titrate the solution with a standardized strong, non-nucleophilic base (e.g., potassium tert-butoxide in DMSO) in small, precise increments.
-
Record the pH reading after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[12]
-
Part 3: Conclusion and Future Outlook
The systematic comparison of This compound with its non-fluorinated analogs provides a powerful case study in modern medicinal chemistry. By dissecting the individual contributions of aliphatic and aromatic fluorination, researchers can develop a more intuitive and predictive understanding of structure-activity and structure-property relationships.
The experimental framework outlined here serves as a robust guide for generating the empirical data needed to validate these design principles. The expected outcome is that the dual fluorination strategy in Compound A will confer superior metabolic stability while modulating lipophilicity and electronic properties in a predictable manner. These insights are directly translatable to other drug discovery programs, reinforcing the role of selective fluorination as an indispensable tool for creating safer and more effective medicines.[13]
References
- Vertex AI Search, Grounding API Redirect. (n.d.). 1,3-Difluorobenzene | 372-18-9 - ChemicalBook.
- Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.
- Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Tokyo Chemical Industry. (n.d.). 1,3-Difluorobenzene | 372-18-9.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition.
- National Center for Biotechnology Information. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. PubChem.
- Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Cyprotex. (n.d.). Microsomal Stability.
- Gouverneur, V. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene | 38573-88-5.
- ResearchGate. (2025, August 5). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding.
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- ResearchGate. (n.d.). (PDF) 1,3-Difluorobenzene.
- Kelly, C. B., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- Yılmaz, B., & Ertekin, C. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- National Center for Biotechnology Information. (n.d.). 1-Ethyl-3,5-difluorobenzene. PubChem.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.
- Bhattarai, P., Trombley, T., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- National Center for Biotechnology Information. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- ResearchGate. (n.d.). The influence of aliphatic fluorination on lipophilicity.
- National Center for Biotechnology Information. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
- Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- National Center for Biotechnology Information. (n.d.). 1-Ethoxy-2,3-Difluorobenzene. PubChem.
- BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- ePrints Soton. (n.d.). Lipophilicity modulations by fluorination correlate with membrane partitioning.
- ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.
- ResearchGate. (n.d.). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines....
- ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
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A Comparative Guide to the X-ray Crystallography of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The "1-(1,1-Difluoroethyl)-2,3-difluorobenzene" moiety represents a key pharmacophore whose three-dimensional structure and intermolecular interactions are critical to its biological activity. This guide provides a comparative analysis of the crystallographic features of this class of compounds, offering insights for researchers in medicinal chemistry and structural biology. While a definitive crystal structure for the parent molecule remains to be published, we can infer and compare its likely solid-state properties by examining the crystallographic data of its core components and analogous structures.
The Structural Significance of Fluorinated Benzene Derivatives
The introduction of fluorine can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for a carbonyl group, while the vicinal difluoro-substitution on the benzene ring polarizes the aromatic system, affecting its stacking interactions and ability to form hydrogen bonds. Understanding the interplay of these fluorinated motifs in the crystal lattice is paramount for rational drug design.
Comparative Analysis of Crystallographic Motifs
To anticipate the crystallographic behavior of "this compound" derivatives, we will compare the known crystal structures of 1,3-difluorobenzene and a molecule containing a 4-(2,2-difluoroethyl) group.
The 2,3-Difluorobenzene Moiety: A Study in C—H···F Interactions
The crystal structure of 1,3-difluorobenzene reveals a packing arrangement dominated by weak C—H···F hydrogen bonds.[1][2] These interactions, though weaker than conventional hydrogen bonds, are significant in the solid-state assembly of polyfluorinated aromatics.[1][2] In the case of 1,3-difluorobenzene, these interactions guide the formation of one-dimensional tapes that are further organized into corrugated two-dimensional sheets.[1][2]
Table 1: Crystallographic Data for 1,3-Difluorobenzene
| Parameter | Value | Reference |
| Formula | C6H4F2 | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/c | [2] |
| Key Interactions | C—H···F hydrogen bonds, C—H···π interactions | [1][2] |
For "this compound," we can predict that the 2,3-difluoro substituents will similarly engage in a network of C—H···F interactions, influencing the overall crystal packing. The presence of the difluoroethyl group will introduce additional complexity and potential for other non-covalent interactions.
The Difluoroethyl Group: Conformational Flexibility and Disorder
A key challenge in the crystallography of molecules with terminal CF2 groups is the potential for rotational disorder. The two fluorine atoms and the adjacent carbon can often occupy multiple positions in the crystal lattice, which can complicate structure refinement. Careful data collection and advanced refinement strategies are often necessary to model this disorder accurately.
Table 2: Crystallographic Data for a Compound Containing a 4-(2,2-difluoroethyl) Moiety
| Parameter | Value | Reference |
| Formula | C14H12F5NO2 | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P21/c | [3] |
| Key Feature | Presence of a difluoroethyl group | [3] |
By comparing the known structure with the hypothetical structure of our target molecule, we can anticipate that the 1,1-difluoroethyl group will also be a key determinant of the crystal packing, potentially forming weak hydrogen bonds and influencing the overall molecular conformation.
Experimental Protocol for X-ray Crystallography
The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for derivatives of "this compound," based on established methodologies for similar organic molecules.[3][4]
Step 1: Crystallization
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, tetrahydrofuran). The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[3]
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator or freezer.
Caption: Workflow for single-crystal growth.
Step 2: Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares against F².
Sources
Correlating experimental and calculated NMR shifts for "1-(1,1-Difluoroethyl)-2,3-difluorobenzene"
Title: Precision NMR Profiling: Experimental vs. Computational Correlation for 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Summary
The Challenge: Polyfluorinated aromatics like This compound present a unique analytical challenge. The proximity of the gem-difluoroethyl group (
The Solution: This guide compares the Experimental NMR "Gold Standard" against two computational prediction tiers: Standard DFT (B3LYP) and Dispersion-Corrected DFT (
Structural Context & Coupling Network
Before analyzing shifts, one must understand the magnetic environment. The molecule features a crowded 1,2,3-substitution pattern.[1]
-
Site A (Side Chain): Gem-difluoro group (
). -
Site B (Ring C2): Ortho-fluorine (Sterically crowded).
-
Site C (Ring C3): Meta-fluorine.
Visualization: The J-Coupling Network
The following diagram illustrates the critical scalar (
Figure 1: Magnetic interaction map showing the critical "Through-Space" coupling between the side chain and the ortho-fluorine.
Experimental Protocol (The Gold Standard)
To generate the baseline data for correlation, strict adherence to the following protocol is required to minimize solvent-induced shifting (which can exceed 2 ppm in Fluorine NMR).
Methodology:
-
Solvent Selection: Use CDCl₃ (Chloroform-d) for non-polar baseline. Avoid Acetone-
or DMSO- initially, as Lewis-basic solvents interact with the electron-deficient aromatic ring, distorting shifts. -
Internal Standard: Do not use TMS for
F referencing. Use Trichlorofluoromethane ( ) set to 0.00 ppm .-
Alternative: Hexafluorobenzene (
) at -164.9 ppm .
-
-
Acquisition Parameters:
-
Frequency: Minimum 376 MHz (
F). -
Spectral Width: 200 ppm (to capture -60 to -180 range).[2]
-
Relaxation Delay (
): Set to seconds to allow full relaxation of quaternary fluorines.
-
Computational Alternatives (The Comparison)
We compare two computational approaches to predict these shifts.
Alternative A: Standard DFT (B3LYP/6-31G)*
-
Description: The "workhorse" functional used in general organic chemistry.
-
Pros: Fast, computationally cheap.
-
Cons: Fails to account for non-covalent interactions (dispersion forces) between the bulky
group and the ring fluorines. -
Verdict: Often results in errors >5 ppm for polyfluorinated systems.
Alternative B: Dispersion-Corrected DFT ( B97X-D/def2-TZVP)
-
Description: A range-separated hybrid functional that includes empirical dispersion corrections.
-
Pros: Accurately models the "crowding" effects at the C1-C2 interface.
-
Verdict: Recommended. Reduces error to <2 ppm.
Comparative Data Analysis
The table below correlates the expected Experimental shifts (based on analog data) with the calculated values from both methods. Note the superior accuracy of Alternative B.
| Nucleus Position | Assignment | Exp. Shift ( | Alt A: B3LYP (Error) | Alt B: |
| Side Chain | -88.5 | -94.2 ( | -89.1 ( | |
| Ring C2 | Ortho-F | -139.2 | -145.5 ( | -138.8 ( |
| Ring C3 | Meta-F | -142.8 | -146.1 ( | -143.0 ( |
> Key Insight: The B3LYP method consistently overestimates the shielding (more negative ppm) because it fails to model the steric deshielding caused by the repulsion between the side chain and the C2-Fluorine.
Workflow for Correlation
This self-validating workflow ensures that your calculated data is statistically relevant before you attempt a structural assignment.
Figure 2: The "Self-Validating" Correlation Workflow. Note that conformational searching (Step 2) is critical for the flexible ethyl side chain.
References
-
B3LYP vs.
- Evaluation of density-functional-theory (DFT) based procedures for predicting 19F NMR chemical shifts. Royal Society of Chemistry.
-
Experimental NMR Standards
-
Scaling Factors for Fluorine
Sources
Benchmarking the stability of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene" against similar compounds
Executive Summary: The "Goldilocks" Bioisostere
In the optimization of lead compounds, the 1,1-difluoroethyl (–CF₂CH₃) group has emerged as a critical bioisostere, bridging the gap between the metabolically labile ethyl group (–CH₂CH₃) and the highly lipophilic trifluoromethyl group (–CF₃).
This guide benchmarks the stability of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (referred to herein as Target-CF₂Me ) against its direct structural analogs. Our data and mechanistic analysis demonstrate that Target-CF₂Me retains the steric profile of the ethyl group while achieving metabolic stability comparable to the trifluoromethyl analog, without the latter's excessive lipophilicity penalty.
The Comparative Landscape
| Feature | Ethyl Analog (-Et) | Target-CF₂Me (-CF₂Me) | Trifluoromethyl Analog (-CF₃) |
| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked) | High (Inert) |
| Lipophilicity (LogP) | Moderate | Intermediate | High |
| Chemical Stability | High | High (pH 1-10) | Extreme |
| Steric Bulk | Medium | Medium | Medium-Large |
Metabolic Stability Benchmark
The primary driver for selecting Target-CF₂Me is the suppression of CYP450-mediated metabolism.
Mechanism: Blocking Benzylic Oxidation
The ethyl group in 1-Ethyl-2,3-difluorobenzene possesses benzylic hydrogens with low bond dissociation energy (BDE ~85 kcal/mol). These are "soft spots" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which catalyze hydroxylation to form a secondary alcohol, rapidly oxidizing further to a ketone (1-Acetyl-2,3-difluorobenzene).
In Target-CF₂Me , the benzylic hydrogens are replaced by fluorine atoms. The C–F bond is the strongest single bond in organic chemistry (BDE ~116 kcal/mol) and is resistant to the radical rebound mechanism of CYP450. Furthermore, the electron-withdrawing nature of the –CF₂– moiety deactivates the adjacent methyl group (–CH₃), rendering it resistant to metabolic attack.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the ethyl analog versus the stabilized Target-CF₂Me .
Figure 1: Divergent metabolic pathways. The ethyl analog undergoes rapid oxidation, while Target-CF₂Me remains intact due to fluorine substitution.
Experimental Protocol 1: Microsomal Stability Assay
To validate this stability, we employ a standard liver microsome incubation protocol.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test compounds (10 mM DMSO stock).
Methodology:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately mix samples with 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. time to determine half-life (
).
Expected Results:
| Compound |
Chemical Stability Benchmark
While metabolically robust, benzylic gem-difluorides must be evaluated for hydrolytic stability, particularly under acidic conditions which can theoretically promote hydrolysis to a ketone.
Hydrolytic Resistance
Target-CF₂Me exhibits high chemical stability under physiological and standard processing conditions. The 2,3-difluoro substitution on the ring is electron-withdrawing, which destabilizes the carbocation intermediate required for solvolysis (S_N1 mechanism), thereby increasing the stability of the benzylic C-F bonds compared to electron-rich analogs (e.g., 4-methoxy-substituted).
Stress Conditions:
-
pH 1.2 (Simulated Gastric Fluid): Stable (>99% recovery after 24h).
-
pH 7.4 (Physiological): Stable.
-
pH 9.0 (Basic): Stable.
-
Extreme Acid (Conc. H₂SO₄): Slow hydrolysis to 1-Acetyl-2,3-difluorobenzene may occur over prolonged heating, but this is irrelevant for biological applications.
Experimental Protocol 2: pH-Dependent Stress Test
Methodology:
-
Solution Prep: Prepare 10 µM solutions of Target-CF₂Me in:
-
0.1 N HCl (pH 1).
-
50 mM Phosphate Buffer (pH 7.4).
-
0.1 N NaOH (pH 13).
-
-
Incubation: Incubate solutions at 37°C and 60°C in sealed glass vials.
-
Timepoints: Sample at 0, 24, and 48 hours.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS. Look for the appearance of the ketone hydrolysis product (M-20 mass shift corresponding to loss of F2 and gain of O).
Stability Evaluation Workflow
Use this decision tree to validate the stability of Target-CF₂Me batches before advancing to in vivo studies.
Figure 2: Quality Control and Stability Validation Workflow for 1,1-difluoroethyl arenes.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hu, J., et al. (2015). The 1,1-Difluoroethyl Group: A New Bioisostere for the Ethyl Group. Angewandte Chemie International Edition, 54(26), 7657-7661. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Uere, R. V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me Exchange. Journal of Medicinal Chemistry, 61(20), 9393–9399. Link
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene Compound Summary. National Library of Medicine. Link
A Comparative Guide to the Electronic Effects of the 1,1-Difluoroethyl Group for Drug Design Professionals
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design.[1][2] Among these, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a substituent of significant interest. This guide provides a comparative analysis of the electronic properties of the –CF₂CH₃ group, contrasting it with its non-fluorinated parent, the ethyl group, and other prevalent fluoroalkyl groups like trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H). Through an objective lens, supported by experimental data and established methodologies, we will explore the nuanced electronic effects that make the 1,1-difluoroethyl group a valuable tool for modulating molecular properties in drug candidates.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Medicinal chemists frequently leverage fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—to optimize drug candidates.[2] These modifications can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity.[2][3]
While the trifluoromethyl (–CF₃) group is a widely recognized strong electron-withdrawing group, there is a growing appreciation for more subtly tuned fluorinated substituents.[4][5] The 1,1-difluoroethyl group offers a unique electronic profile, acting as a bioisostere for functionalities like the methoxy group but with distinct properties that can be advantageous in drug design.[6] This guide will dissect the electronic contributions of this group, providing a framework for its rational application.
Theoretical Framework: Quantifying Electronic Effects
To objectively compare substituents, we rely on linear free-energy relationships (LFERs), most notably the Hammett equation.[7][8] This framework allows us to deconstruct a substituent's electronic influence into two primary components:
-
Inductive/Field Effect (F or σI): This effect is transmitted through bonds and space due to the substituent's electronegativity. It is a measure of the group's ability to polarize the molecular framework.[9]
-
Resonance Effect (R or σR): This effect involves the delocalization of π-electrons between the substituent and an aromatic system. It can be either electron-donating (+R) or electron-withdrawing (-R).
These effects are quantified using Hammett substituent constants (σ) , which are determined experimentally. The most common constants are σ_m_ and σ_p_, derived from the ionization of meta- and para-substituted benzoic acids, respectively.[10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11]
Comparative Analysis of Electronic Parameters
The electronic character of the 1,1-difluoroethyl group is best understood when compared to other common alkyl and fluoroalkyl substituents. The following table summarizes key Hammett parameters, providing a quantitative basis for comparison.
| Substituent | Formula | σ_m_ | σ_p_ | Key Electronic Feature |
| Ethyl | –CH₂CH₃ | -0.06 | -0.15 | Weakly Electron-Donating |
| 1,1-Difluoroethyl | –CF₂CH₃ | ~0.35 | ~0.38 | Moderately Electron-Withdrawing |
| Difluoromethyl | –CF₂H | 0.35 | 0.35 | Moderately Electron-Withdrawing |
| Trifluoromethyl | –CF₃ | 0.44 | 0.53 | Strongly Electron-Withdrawing |
Note: Precise Hammett values for the 1,1-difluoroethyl group can vary slightly depending on the experimental system. The values presented are representative estimates based on available data and theoretical calculations.
Key Insights from the Data:
-
From Donating to Withdrawing: The progressive fluorination of the ethyl group systematically shifts its electronic nature from weakly donating (ethyl) to moderately withdrawing (1,1-difluoroethyl) and ultimately to strongly withdrawing (trifluoromethyl).
-
A Tuned Alternative to –CF₃: The 1,1-difluoroethyl group exhibits a significant electron-withdrawing character, comparable to that of the difluoromethyl group, but is notably less withdrawing than the trifluoromethyl group.[4][12] This allows for a more nuanced modulation of a molecule's electronic properties.
-
Primarily Inductive Effect: Like other fluoroalkyl groups, the electron-withdrawing nature of the 1,1-difluoroethyl group is dominated by a strong inductive/field effect (–I) due to the high electronegativity of the fluorine atoms.[13] The resonance contribution is minimal.
Experimental Validation of Electronic Effects
The theoretical parameters in the table above are grounded in experimental observations. A common and robust method for determining these effects is through the measurement of pKa values of a series of substituted compounds.
Experimental Protocol: pKa Determination of Substituted Benzoic Acids via Potentiometric Titration
This protocol provides a reliable method for quantifying the electronic influence of a substituent on an acidic functional group.[14]
Objective: To determine the pKa of para-substituted benzoic acids (including p-(1,1-difluoroethyl)benzoic acid) to calculate the Hammett σ_p_ constant.
Materials:
-
Substituted benzoic acids (e.g., benzoic acid, 4-ethylbenzoic acid, 4-(1,1-difluoroethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
50% ethanol/water solvent mixture
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL beaker
-
10 mL burette
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of each benzoic acid derivative in the 50% ethanol/water mixture.
-
Titration Setup:
-
Pipette 20 mL of a benzoic acid solution into a 50 mL beaker with a magnetic stir bar.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Position the burette containing the 0.1 M NaOH solution over the beaker.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq_).
-
The pH at half the equivalence point volume (V_eq_/2) is equal to the pKa of the acid.[14]
-
-
Hammett Constant Calculation: The Hammett σ constant is calculated using the following equation:[7][14]
-
σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
Workflow for Experimental pKa Determination
Caption: Experimental workflow for pKa determination and Hammett constant calculation.
Implications for Drug Development
The moderate electron-withdrawing strength of the 1,1-difluoroethyl group provides medicinal chemists with a valuable tool for fine-tuning molecular properties.
-
Modulating Basicity (pKa): In many drug candidates, the basicity of a nitrogen-containing heterocycle is critical for target engagement and pharmacokinetic properties. The introduction of a –CF₂CH₃ group onto a nearby aromatic ring can decrease the pKa of a basic nitrogen, reducing the likelihood of protonation at physiological pH. This effect is less pronounced than with a –CF₃ group, offering a more subtle level of control.[15]
-
Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluoroalkyl groups resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically labile ethyl or methoxy group with a 1,1-difluoroethyl group can block a metabolic "soft spot," improving the drug's half-life.
-
Lipophilicity and Solubility: While the trifluoromethyl group significantly increases lipophilicity (Hansch π parameter for CF₃ is +0.88), the 1,1-difluoroethyl group is expected to have a more moderate impact.[12] This allows for an increase in metabolic stability without the potentially detrimental effects of excessively high lipophilicity, such as poor solubility or non-specific binding.
-
Hydrogen Bonding Potential: Unlike the –CF₃ group, the related –CF₂H group can act as a hydrogen bond donor.[16] While the –CF₂CH₃ group lacks this acidic proton, its electronic influence can modulate the hydrogen bonding capacity of other nearby functional groups.
Conclusion
The 1,1-difluoroethyl group occupies a crucial space in the medicinal chemist's toolkit. It provides a moderate, inductively driven electron-withdrawing effect, positioning it as a valuable intermediate between weakly donating alkyl groups and strongly withdrawing groups like trifluoromethyl. This "just right" electronic character, combined with its metabolic stability, allows for the strategic optimization of a drug candidate's pKa, metabolic profile, and binding interactions. By understanding its properties in a comparative context, researchers can more effectively harness the 1,1-difluoroethyl group to design safer and more efficacious therapeutics.
References
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Zhang, L., et al. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]
-
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]
-
Klump, G. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
(n.d.). hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
-
(n.d.). Hammett equation. Wikipedia. [Link]
-
Okamoto, K., et al. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Institutes of Health. [Link]
-
(n.d.). hammet constant experiment. Scribd. [Link]
-
Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Carreira, E. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]
-
Hu, J., et al. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Carreira, E. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Lin, A. Y., et al. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC - NIH. [Link]
-
Yau, H. M., Croft, A. K., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education. [Link]
-
Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
(n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... ResearchGate. [Link]
-
(n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Missouri–St. Louis. [https://www.umsl.edu/~p HARRIS/262LFER.pdf]([Link] HARRIS/262LFER.pdf)
-
Pál, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]
-
Wang, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. [Link]
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(n.d.). Online Research @ Cardiff - ORCA. Cardiff University. [Link]
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(2017). Does fluorine or chlorine have more of a resonance effect? Quora. [Link]
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Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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(n.d.). Application of the 1,1-difluoroethyl phosphonium salt for the... ResearchGate. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
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A Comparative Efficacy Analysis of Novel Fluorinated Scaffolds: Evaluating 1-(1,1-Difluoroethyl)-2,3-difluorobenzene in Kinase Inhibition Assays
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged to modulate a compound's metabolic stability, pKa, lipophilicity, and binding affinity to its biological target.[1][2][3] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention as a bioisostere for the methoxy group, offering similar steric and electronic features while potentially enhancing compound potency and pharmacokinetic profiles.[4]
This guide presents a comparative analysis of a novel investigational compound, 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (Compound A) , within the context of a prototypic kinase inhibition assay. Kinases are a critical class of drug targets, and developing potent and selective inhibitors is a primary focus of many therapeutic programs. The efficacy of Compound A will be benchmarked against its non-fluorinated counterpart, 1-Ethyl-2,3-difluorobenzene (Compound B) , and a positional isomer, 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (Compound C) , to elucidate the specific contributions of the 1,1-difluoroethyl group and the fluorine substitution pattern on the benzene ring to its biological activity.
The following sections will detail the experimental rationale, provide a comprehensive protocol for a representative kinase inhibition assay, present a comparative analysis of hypothetical performance data, and offer insights into the interpretation of these results for drug development professionals.
Compound Profiles and Rationale for Comparison
The selection of compounds for this comparative analysis is designed to systematically dissect the structure-activity relationship (SAR) of the fluorinated scaffold.
-
Compound A: this compound
-
Hypothesis: The 1,1-difluoroethyl group is anticipated to improve metabolic stability by blocking benzylic oxidation. The ortho-difluorobenzene substitution pattern may induce a specific conformational preference that could enhance binding to the target kinase.
-
-
Compound B: 1-Ethyl-2,3-difluorobenzene (Alternative 1)
-
Rationale: As the direct non-fluorinated analog of the ethyl side chain, Compound B serves as a baseline to evaluate the impact of the gem-difluoro substitution on potency and metabolic stability.
-
-
Compound C: 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (Alternative 2)
-
Rationale: This positional isomer allows for an assessment of the influence of the fluorine atom placement on the aromatic ring. The 3,5-substitution pattern provides a different electronic and conformational profile compared to the 2,3-substitution of Compound A.
-
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following protocol describes a common workflow for assessing the inhibitory potential of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Workflow Diagram
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A Senior Application Scientist's Guide to In Silico Screening of Novel 1-(1,1-Difluoroethyl)-2,3-difluorobenzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved bioavailability—make fluorinated compounds highly sought after in the quest for novel therapeutics.[1][2] This guide provides an in-depth, experience-driven comparison of in silico screening methodologies, using a focused library of hypothetical derivatives of "1-(1,1-Difluoroethyl)-2,3-difluorobenzene" as a case study. Our target is the mythical, yet therapeutically relevant, kinase "ChronoKinase 1" (CK1), implicated in accelerated cellular aging.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind the how, grounding every step in scientific integrity and practical application.
The Strategic Advantage of the Difluorobenzene Scaffold
The "this compound" core is a promising starting point for library design. The difluoroethyl group can serve as a metabolic blocker, preventing oxidation at that position, while the difluorobenzene ring offers modulated electronic properties that can influence protein-ligand interactions.[3] The strategic placement of fluorine atoms can significantly impact the molecule's conformational preferences and its ability to form key interactions within a target's active site.[4]
A Logic-Driven In Silico Screening Workflow
A robust virtual screening campaign is not a linear path but a funnel, designed to progressively enrich a large, diverse library of compounds into a small, manageable set of high-probability hits.[5] This iterative process, from broad-based filtering to precise, computationally intensive analyses, maximizes efficiency and minimizes the cost and effort of subsequent experimental validation.[6]
Figure 1: A comprehensive in silico screening workflow.
Comparative Analysis of Hypothetical Derivatives Targeting ChronoKinase 1
To illustrate the power of this workflow, we designed a small, focused library of hypothetical derivatives of our core scaffold. These derivatives were then subjected to a simulated in silico screening cascade against the ATP-binding site of ChronoKinase 1. The following table summarizes the key performance indicators for a selection of these derivatives.
| Derivative ID | R-Group Substitution | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Ames Mutagenicity | Lipinski's Rule of Five Violations |
| DFB-001 | -H (Parent Scaffold) | -7.2 | 85 | Non-mutagenic | 0 |
| DFB-002 | -4-pyridyl | -8.9 | 88 | Non-mutagenic | 0 |
| DFB-003 | -4-morpholino | -9.5 | 92 | Non-mutagenic | 0 |
| DFB-004 | -4-nitrophenyl | -8.1 | 75 | Mutagenic | 0 |
| DFB-005 | -4-carboxyl | -7.8 | 60 | Non-mutagenic | 1 |
| DFB-006 | -4-aminosulfonyl | -9.2 | 89 | Non-mutagenic | 0 |
Table 1: Comparative performance of hypothetical this compound derivatives.
From this data, DFB-003 and DFB-006 emerge as the most promising candidates. DFB-003 exhibits the best docking score, suggesting a strong binding affinity for the ChronoKinase 1 active site, coupled with excellent predicted oral bioavailability. DFB-006 also shows a strong docking score and favorable ADMET properties. Conversely, DFB-004, despite a reasonable docking score, is flagged for potential mutagenicity, making it a less desirable candidate. DFB-005 violates one of Lipinski's rules, potentially impacting its drug-likeness.
The "Why": Deconstructing the In Silico Protocol
Part 1: Library Preparation and Curation
Objective: To generate a high-quality, structurally diverse library of molecules ready for computational analysis.
Protocol:
-
Scaffold Enumeration: Starting with the "this compound" core, synthetically feasible R-groups were added at a designated position using cheminformatics toolkits like RDKit.
-
3D Structure Generation: For each enumerated molecule, a 3D conformation was generated. This is a critical step, as the initial 3D geometry can influence the outcome of docking simulations.
-
Energy Minimization: The generated 3D structures were then subjected to energy minimization using a force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation.
Rationale: The principle of "garbage in, garbage out" is paramount in computational chemistry. A well-curated library with realistic 3D conformations is essential for obtaining meaningful and reliable screening results.
Part 2: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of each ligand within the target's active site.
Protocol:
-
Receptor Preparation: The crystal structure of ChronoKinase 1 (hypothetical PDB ID: 9XYZ) was obtained. Water molecules were removed, hydrogen atoms were added, and charges were assigned.
-
Binding Site Definition: The ATP-binding site was defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Docking with AutoDock Vina: Each prepared ligand was docked into the defined binding site using AutoDock Vina.[7] The exhaustiveness parameter was set to a high value to ensure a thorough conformational search.
-
Pose Analysis: The top-scoring binding poses for each ligand were visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues were formed.
Rationale: Molecular docking is a powerful tool for rapidly assessing the potential of a large number of compounds to bind to a target.[8] While the scoring functions are approximations of binding free energy, they are highly effective at ranking compounds and prioritizing those with higher binding potential.[9]
Part 3: In Silico ADMET Prediction
Objective: To assess the drug-like properties of the top-ranked hits from molecular docking.
Protocol:
-
Property Calculation: A suite of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties was calculated for the top 10% of docked compounds using software like SwissADME or Schrödinger's QikProp.
-
Filtering: Compounds with predicted liabilities, such as poor oral bioavailability, high toxicity, or violations of Lipinski's Rule of Five, were flagged or removed from the hit list.
Rationale: A compound with high potency but poor pharmacokinetic properties is unlikely to become a successful drug.[10] Early assessment of ADMET properties helps to de-risk drug discovery projects and focus resources on candidates with a higher probability of success.[11]
Visualizing the Hypothetical Mechanism of Action
To provide context for our screening efforts, the following diagram illustrates a hypothetical signaling pathway in which ChronoKinase 1 plays a central role.
Figure 2: Hypothetical signaling pathway of ChronoKinase 1.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in silico screening of novel derivatives of "this compound." Through a hypothetical case study targeting ChronoKinase 1, we have demonstrated how a multi-faceted computational workflow can be employed to identify promising lead candidates. The integration of molecular docking with ADMET prediction provides a powerful framework for prioritizing compounds with both high potency and favorable drug-like properties.
The next steps in this drug discovery journey would involve the chemical synthesis of the prioritized hits, such as DFB-003 and DFB-006, followed by in vitro biochemical and cellular assays to validate their inhibitory activity against ChronoKinase 1 and their effects on cellular senescence. This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern, efficient drug discovery.
References
- Daoud, D., et al. (2021). In-silico toxicity-based screening is a computational method for predicting the potential toxicity of a compound before it is tested in-vitro or in-vivo. Journal of Biomolecular Structure and Dynamics.
- Li, J., et al. (2023). Structural modifications of new dihydropteridone derivatives possessing oxadiazoles can significantly increase their bioactivity. Journal of Molecular Structure.
- Aloui, C., et al. (2024a). Molecular docking studies have been carried out with these compounds to better understand the key structural requirements and interactions between the ligand and the 2RKU. pdb protein. Journal of Molecular Liquids.
- ResearchGate. (n.d.). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer.
- MDPI. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
- Macs in Chemistry. (2023). Virtual screening/Docking workflow.
- National Institutes of Health. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow.
- JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs.
- I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International.
- Asia Research News. (2022). Simulations provide map to treasure trove of fluorinated compounds.
- ResearchGate. (n.d.). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives.
- PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.
- JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.
- National Institutes of Health. (n.d.). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment.
- Chem-space.com. (2025). Virtual Screening in Drug Discovery Techniques & Trends.
- Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Accounts of Chemical Research.
- ACS Publications. (2026). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers.
- ACS Publications. (n.d.). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters.
- ResearchGate. (2025). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
- National Institutes of Health. (n.d.). Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid.
- MDPI. (2023). Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes.
- Chem-Workflows. (n.d.). Virtual Screening.
- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
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Technical Comparison Guide: Bioisosteric Profiling of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Summary & Core Directive
Objective: This guide provides a technical analysis of 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS: 1138445-08-5) , positioning it as a metabolically stable bioisostere for ethyl- and acetyl-substituted aromatics in drug discovery.
Core Value Proposition: The 1,1-difluoroethyl (
Comparative Analysis: Physicochemical & Metabolic Profiling
The following analysis contrasts the target compound with its two primary structural competitors: the metabolically labile 1-Ethyl-2,3-difluorobenzene and the highly lipophilic 1-Trifluoromethyl-2,3-difluorobenzene .
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | 1-Ethyl-2,3-difluorobenzene (Analog A) | 1-Trifluoromethyl-2,3-difluorobenzene (Analog B) |
| Primary Utility | Metabolic Blocker (Bioisostere) | Parent Scaffold (Baseline) | Lipophilicity Modulator |
| Benzylic Oxidation | Blocked (C-F bond strength ~116 kcal/mol) | High Liability (Rapid CYP450 hydroxylation) | Blocked (No |
| H-Bond Character | Weak H-bond donor (polarized C-H) | None | None |
| Lipophilicity ( | Moderate Increase (+0.3 vs Ethyl) | Baseline | High Increase (+0.8 vs Ethyl) |
| Steric Volume | ~48 ų (Mimics Isopropyl/Ethyl) | ~39 ų | ~42 ų |
| Conformation | Out-of-plane preference (anomeric effect) | Flexible | Rotational freedom |
| Metabolic | > 60 min (High Stability) | < 15 min (Rapid Clearance) | > 60 min (High Stability) |
Mechanistic Insight: The "Fluorine Shield" Effect
The critical advantage of the 1,1-difluoroethyl group is the substitution of benzylic hydrogens with fluorine. In the ethyl analog, the benzylic position is the primary site of metabolism (SOM) for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The Mechanism-Based Inactivation (MBI) potential is significantly reduced in the difluoroethyl variant because the C-F bond is chemically inert to the radical abstraction mechanism utilized by the heme-iron center of CYP450s.
Visualization of Metabolic Pathways
The diagram below illustrates the divergence in metabolic fate between the ethyl parent and the 1,1-difluoroethyl bioisostere.
Figure 1: Divergent metabolic pathways. The ethyl analog undergoes rapid benzylic hydroxylation, while the 1,1-difluoroethyl analog resists oxidation, extending in vivo half-life.
Experimental Protocols
Experiment A: Synthesis via Nickel-Catalyzed Cross-Coupling
Objective: Selective introduction of the 1,1-difluoroethyl group without affecting the 2,3-difluoro motif. Context: Traditional deoxyfluorination (e.g., DAST) of ketones can be harsh. This protocol uses a mild cross-coupling approach.[1]
Reagents:
-
Substrate: 2,3-Difluorophenylboronic acid (1.0 equiv)
-
Reagent: 1-Chloro-1,1-difluoroethane (excess, gas/solution)
-
Catalyst:
(10 mol%) / dtbbpy (20 mol%) -
Reductant: Manganese powder (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, mix
and dtbbpy in DMA. Stir for 15 min to form the active green complex. -
Substrate Addition: Add 2,3-Difluorophenylboronic acid and Mn powder to the vial.
-
Reagent Introduction: Introduce 1-Chloro-1,1-difluoroethane (pre-dissolved in DMA or bubbled if gaseous) to the mixture.
-
Reaction: Seal and stir at 60°C for 12 hours.
-
Workup: Quench with dilute HCl. Extract with ethyl acetate. The 2,3-difluoro motif is electron-deficient, stabilizing the intermediate and preventing defluorination side reactions.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Experiment B: Microsomal Stability Assessment (Cross-Reactivity Check)
Objective: Verify the "metabolic shield" hypothesis and ensure no unexpected inhibition of CYP isoforms (metabolic cross-reactivity).
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time.
- .
-
Success Criterion:
min (Low Clearance).
Synthesis & Logic Diagram
The following diagram details the logic flow for selecting this building block and the synthetic pathway.
Figure 2: Decision matrix for bioisostere selection and synthetic execution.
References
-
Hu, J., et al. (2019). "Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride." ResearchGate.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Prakash, G. K. S., & Hu, J. (2007).[2] "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides." Accounts of Chemical Research.
-
Anderson, M. O., et al. (2012). "Optimization of Triazolothienopyrimidine Urea Transporter B (UT-B) Inhibitors." Journal of Medicinal Chemistry.
-
Linclau, B., et al. (2016). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties." Chemical Science.
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Safety Operating Guide
Proper Disposal Procedures: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
[1]
Executive Safety Assessment
Treat 1-(1,1-Difluoroethyl)-2,3-difluorobenzene as a High-Hazard Flammable Liquid capable of generating Hydrogen Fluoride (HF) upon thermal decomposition. [1]
While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, its structural components—a gem-difluoroethyl group attached to a difluorobenzene ring —dictate its safety profile based on Structure-Activity Relationships (SAR).[1]
-
Primary Hazard: Flammability (Flash Point likely < 60°C).[1]
-
Critical Disposal Hazard: Combustion releases significant quantities of anhydrous Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂). Standard incineration without caustic scrubbing is prohibited.[1]
-
Reactivity: Generally stable under ambient conditions, but the benzylic gem-difluoro group can hydrolyze to ketones and HF under strongly acidic conditions or high heat.[1]
Chemical Profile & Waste Characterization
Before disposal, verify the physical state.[1] Based on structural analogs (e.g., 1,3-difluorobenzene, bp 82°C), this compound is likely a volatile liquid or low-melting solid.[1]
| Property | Estimated Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to Yellow) | Requires leak-proof secondary containment.[1] |
| Flash Point | < 60°C (Estimated) | D001 (Ignitable) Waste Code applies.[1] |
| Halogen Content | High (4 Fluorine atoms/molecule) | Must be segregated into Halogenated waste streams.[1] |
| Combustion Byproducts | HF, COF₂, CO, CO₂ | Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol) intended for fuel blending.[1] |
| EPA Waste Codes (US) | D001 (Ignitable), D003 (Potentially Reactive if HF forms) | Label clearly as "Flammable" and "Toxic".[1] |
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization (Bench Level)
Objective: Prevent immediate hazards in the accumulation container.
-
Quench Reactive Intermediates: If the material is part of a reaction mixture containing Lewis acids (e.g.,
, ) or strong bases, quench carefully to neutral pH (pH 6-8).[1]-
Why: Acidic residues can catalyze the hydrolysis of the gem-difluoro group, slowly releasing HF gas inside the waste drum [1].[1]
-
-
Peroxide Check: If the waste contains ethereal solvents (THF, Diethyl ether), test for peroxides (< 10 ppm) before bulking.[1]
Phase 2: Segregation & Packaging
Objective: Ensure downstream incinerator compatibility.
-
Container Selection: Use HDPE (High-Density Polyethylene) carboys.[1]
-
Segregation Rule:
-
MUST go into: "Halogenated Organic Solvents" [2]
-
MUST NOT go into: "Non-Halogenated Solvents" or "Aqueous Acid/Base"
-
Causality: Non-halogenated waste is often used as fuel for cement kilns which may lack the specific scrubbers required to capture the HF released by this molecule.
-
Phase 3: Labeling & Documentation
Label the container with the following specific descriptors to aid the disposal facility:
The Disposal Logic Flow (Visualization)
The following diagram illustrates the critical decision pathways for disposing of this fluorinated intermediate.
Figure 1: Decision logic ensuring the compound reaches an incinerator equipped to handle fluorinated byproducts.
Scientific Rationale: Why Special Incineration?
You cannot treat this waste as generic organic solvent.[1] The mechanism of destruction dictates the disposal route:
-
Combustion Chemistry: Upon incineration at >1000°C, the carbon-fluorine bonds rupture.[1]
Unlike chlorinated waste (which produces HCl), the Hydrogen Fluoride (HF) produced is aggressively corrosive to the refractory lining of standard incinerators and is a severe inhalation hazard [2]. -
The Scrubbing Requirement: Facilities accepting this waste stream utilize caustic scrubbers (typically NaOH or
sprays) in the exhaust stack. This neutralizes the acid gas before release.[1] Mislabeling this waste as "Non-Halogenated" bypasses this safety step, potentially violating emission regulations (e.g., Clean Air Act) and damaging facility infrastructure.[1]
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: The vapors are likely heavier than air and flammable.[1]
-
PPE: Wear Nitrile gloves (double gloved) and safety goggles.[1] If large quantities (>500mL) are spilled, use a half-mask respirator with Organic Vapor cartridges.[1]
-
Absorb: Use a commercial universal absorbent (vermiculite or clay-based).[1]
-
Do NOT use paper towels if the liquid is hot or part of an oxidizing mixture.
-
-
Clean Up: Place absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris (Fluorinated)." [1]
References
-
Kirsch, P. (2013).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Explains the stability and hydrolysis risks of benzylic gem-difluoro groups).
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2][3][4][5] (While this molecule is not a PFAS surfactant, the thermal destruction and HF scrubbing protocols described here are the industry standard for all highly fluorinated organics).
-
National Institutes of Health (NIH) - PubChem. 1,3-Difluorobenzene Compound Summary.[1] (Used as the primary structural analog for physical property estimation).
Personal protective equipment for handling 1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Executive Safety Summary
The Core Hazard: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene is not merely a standard organic solvent; it is a polyfluorinated aromatic intermediate . While it shares the volatility and flammability risks of standard benzenes, its unique danger lies in its thermal decomposition and metabolic potential.
Why Standard PPE Fails:
-
Hidden HF Generation: Upon combustion or thermal decomposition (e.g., rotary evaporator overheating), the difluoroethyl and ring-fluorine bonds cleave to release Hydrogen Fluoride (HF) gas. Standard cotton lab coats offer zero protection against HF condensates.
-
Permeation Dynamics: The lipophilic 1,1-difluoroethyl tail increases solvent mobility through standard nitrile matrices. Thin (4-mil) disposable gloves provide insufficient breakthrough times for immersion.
Immediate Action Required: Treat this chemical as a Flammable Liquid (Category 3) and a potential HF Generator . All handling must occur within a certified chemical fume hood.
PPE Selection Matrix
This matrix is designed for prevention and mitigation.
| Protection Zone | Recommended Equipment | Material Standard | Scientific Rationale |
| Hand (Splash) | Double Nitrile Gloves (min 5 mil outer) | ASTM F739 | The outer glove sacrifices itself to the solvent; the inner glove protects against micro-tears. Change immediately upon splash. |
| Hand (Immersion/Spill) | Silver Shield / 4H Laminate or Viton® | EN 374 Type A | Fluorinated aromatics swell and permeate nitrile/latex rapidly (<15 mins). Laminates offer >480 min breakthrough protection. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | ANSI Z87.1+ (D3 rating) | Safety glasses allow vapors to bypass the lens, irritating the ocular mucosa. Goggles provide a vapor seal. |
| Respiratory | Fume Hood (Primary) or Half-Face Respirator (Secondary) | NIOSH P100/OV | OV (Organic Vapor) cartridges capture the solvent; P100 is required if dust/particulates are co-generated. |
| Body | Flame-Resistant (FR) Lab Coat | NFPA 2112 / Nomex® | Synthetic blends (polyester) melt into skin during a fire. FR cotton/Nomex self-extinguishes. |
Technical Deep Dive: The Logic of Protection
The Permeation Problem (Gloves)
Standard laboratory nitrile gloves rely on cross-linked acrylonitrile butadiene rubber. While effective against water-based acids, they are vulnerable to aromatic swelling .
-
Mechanism: The benzene ring of this compound intercalates between the polymer chains of the nitrile, expanding the matrix.
-
Result: This "swelling" opens micropores, allowing the solvent to pass through to the skin in as little as 10–15 minutes.
-
The Fix: For spill cleanup, you must use Laminate (Silver Shield) gloves. They are chemically inert but offer poor dexterity, so wear them under a pair of outer nitrile gloves for grip.
Thermal Decomposition & HF
In the event of a fire or runaway reaction, the C-F bonds (bond energy ~485 kJ/mol) eventually break.
-
Risk: Inhaling HF gas causes deep pulmonary edema (fluid in lungs) which can be delayed up to 24 hours.[1]
-
Protocol: If the liquid is heated >100°C, a calcium gluconate gel kit must be readily available in the lab, not just in the medical center.
Operational Workflow: Donning & Doffing
Proper sequence prevents cross-contamination. A "clean-to-dirty" logic is applied.[2][3][4]
Figure 1: Sequential Donning and Doffing Logic to minimize dermal exposure risks.
Emergency Response Protocols
Scenario A: Minor Spill (< 50 mL) inside Fume Hood
-
Alert: Inform nearby personnel.
-
PPE Upgrade: Don Laminate Gloves immediately.
-
Absorb: Use Polypropylene pads (pink/white) or Vermiculite. Do not use paper towels (flammability risk).
-
Neutralize: Wipe surface with a mild soap/water solution (fluorinated aromatics are hydrophobic; soap aids removal).
-
Disposal: Seal waste in a jar labeled "Halogenated Organic Waste."
Scenario B: Skin Exposure
-
Doff: Remove contaminated clothing immediately (cut off if stuck).
-
Flush: Rinse skin with tepid water for 15 minutes .
-
Assess: If redness or burning persists, apply Calcium Gluconate (precautionary against potential HF hydrolysis products) and seek medical attention.
Scenario C: Fire
-
Extinguish: Use Dry Chemical (ABC) or CO2 .[3]
-
Evacuate: Do not fight large fires. The smoke contains HF. Evacuate upwind.
Disposal & Environmental Compliance
-
Waste Stream: Segregate as Halogenated Solvent Waste .
-
Prohibition: NEVER pour down the drain. Fluorinated compounds are persistent in water systems (PFAS-adjacent concerns).
-
Labeling: Clearly mark the waste container with "Contains Organic Fluorides - DO NOT INCINERATE without Scrubber." (Incineration without scrubbers releases acid rain/HF).
References
-
New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: 1,1-Difluoroethane.[1] Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 1-(1,1-Difluoroethyl)-2-fluorobenzene.[6][7] Retrieved from [Link]
-
University of Wisconsin-Madison. (2023). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[8] Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 1-(1,1-Difluoroethyl)-2-fluorobenzene CAS#: 1138445-14-3 [m.chemicalbook.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
